molecular formula C2H3IO2 B1672022 Iodoacetic acid CAS No. 64-69-7

Iodoacetic acid

カタログ番号: B1672022
CAS番号: 64-69-7
分子量: 185.95 g/mol
InChIキー: JDNTWHVOXJZDSN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Iodoacetic acid appears as colorless or white crystals. (NTP, 1992)
This compound is a haloacetic acid that is acetic acid in which one of the hydrogens of the methyl group is replaced by an iodine atom. It has a role as an alkylating agent. It is an organoiodine compound and a haloacetic acid.
A derivative of ACETIC ACID that contains one IODINE atom attached to its methyl group.

特性

IUPAC Name

2-iodoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3IO2/c3-1-2(4)5/h1H2,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNTWHVOXJZDSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3IO2
Record name IODOACETIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20524
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5025445
Record name Iodoacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5025445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Iodoacetic acid appears as colorless or white crystals. (NTP, 1992), Colorless or white solid; [Merck Index] Pale yellow crystalline flakes; Soluble in water; [MSDSonline]
Record name IODOACETIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20524
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Iodoacetic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8369
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

Decomposes (NTP, 1992), Decomposes
Record name IODOACETIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20524
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Iodoacetic acid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4008
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

greater than or equal to 100 mg/mL at 70.7 °F (NTP, 1992), Soluble in water, Soluble in alcohol; very slightly soluble in ether, Soluble in ethanol, petroleum ether; slightly soluble in ether, chloroform
Record name IODOACETIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20524
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Iodoacetic acid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4008
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless or white crystals, White to yellow powder or flakes

CAS No.

64-69-7
Record name IODOACETIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20524
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Iodoacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iodoacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IODOACETIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2125
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetic acid, 2-iodo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Iodoacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5025445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iodoacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.537
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IODOACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF5188V710
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Iodoacetic acid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4008
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

181 °F (NTP, 1992), 82-83 °C, Colorless or white crystals. MP: 210 °C. Soluble in water, alcohol; very slightly soluble in ether. Hygroscopic in moist air /Iodoacetic acid, sodium salt/
Record name IODOACETIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20524
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Iodoacetic acid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4008
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Iodoacetic Acid in Glycolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of iodoacetic acid (IAA) as an inhibitor of glycolysis, with a focus on its molecular target, glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This document details the biochemical interaction, downstream cellular consequences, quantitative inhibition data, and key experimental protocols relevant to the study of IAA.

Core Mechanism of Action: Irreversible Inhibition of GAPDH

This compound is a potent and irreversible inhibitor of the glycolytic pathway.[1] Its primary mechanism of action is the targeted alkylation of a critical cysteine residue within the active site of glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[2] GAPDH is the sixth enzyme in the glycolytic pathway, responsible for catalyzing the conversion of glyceraldehyde-3-phosphate (GAP) to 1,3-bisphosphoglycerate (1,3-BPG).

The inhibition occurs through a covalent modification, where the electrophilic carbon of IAA is attacked by the nucleophilic sulfhydryl group of the catalytic cysteine residue in GAPDH.[2] This S-alkylation reaction forms a stable thioether bond, rendering the enzyme catalytically inactive. By inhibiting GAPDH, IAA effectively halts the progression of glycolysis, leading to a rapid depletion of downstream metabolites and cellular energy stores.[3]

cluster_glycolysis Glycolytic Pathway G3P Glyceraldehyde-3-Phosphate GAPDH GAPDH (Glyceraldehyde-3-Phosphate Dehydrogenase) G3P->GAPDH Substrate BPG 1,3-Bisphosphoglycerate GAPDH->BPG Product Inactive_GAPDH Inactive GAPDH (Alkylated Cysteine) GAPDH->Inactive_GAPDH IAA This compound (IAA) IAA->GAPDH Irreversible Alkylation of Active Site Cysteine

Figure 1: Mechanism of GAPDH inhibition by this compound.

Quantitative Analysis of GAPDH Inhibition

The inhibitory effect of this compound on GAPDH activity has been quantified in various studies. The data below summarizes the concentrations of IAA used and the corresponding inhibition of GAPDH activity in cultured astrocytes. It is important to note that IAA is a more potent inhibitor of GAPDH compared to iodoacetamide (IAM), another thiol-reactive agent.[4][5]

InhibitorConcentrationIncubation TimeGAPDH Activity (% of Control)Cell TypeReference
Iodoacetate (IA)0.1 mM60 min~20%Cultured Astrocytes[6]
Iodoacetate (IA)0.3 mM60 min~10%Cultured Astrocytes[6]
Iodoacetate (IA)1 mM60 min<10%Cultured Astrocytes[6]
Iodoacetamide (IAA)0.1 mM60 min~90%Cultured Astrocytes[6]
Iodoacetamide (IAA)0.3 mM60 min~60%Cultured Astrocytes[6]
Iodoacetamide (IAA)1 mM60 min~25%Cultured Astrocytes[6]

Table 1: Quantitative data on the inhibition of GAPDH by iodoacetate and iodoacetamide in cultured astrocytes.[6]

Downstream Cellular Consequences of GAPDH Inhibition

The inhibition of GAPDH by this compound triggers a cascade of downstream cellular events, primarily stemming from the disruption of energy metabolism and redox balance.

  • ATP Depletion: By blocking glycolysis, IAA causes a rapid decrease in cellular ATP levels.[3][7] This energy crisis affects numerous ATP-dependent cellular processes.

  • Metabolite Accumulation and Depletion: Inhibition of GAPDH leads to an accumulation of upstream glycolytic intermediates, such as fructose-1,6-bisphosphate and dihydroxyacetone phosphate, while downstream metabolites like pyruvate are depleted.[8][9]

  • Oxidative Stress: The disruption of normal metabolic flux can lead to the production of reactive oxygen species (ROS) and induce mitochondrial stress.[10]

  • Cytotoxicity and Genotoxicity: IAA is known to be highly cytotoxic and genotoxic.[11][12] It can cause DNA damage and, in some cases, lead to tumorigenic transformation of cells.[10][13]

  • Apoptosis and Cell Cycle Arrest: The cellular stress induced by IAA can trigger programmed cell death (apoptosis) and alter the expression of genes that regulate the cell cycle.[11]

IAA This compound GAPDH GAPDH Inhibition IAA->GAPDH Glycolysis Glycolysis Blockade GAPDH->Glycolysis ATP_Depletion ATP Depletion Glycolysis->ATP_Depletion Metabolite Metabolite Imbalance (Upstream Accumulation, Downstream Depletion) Glycolysis->Metabolite ROS ROS Production & Mitochondrial Stress ATP_Depletion->ROS DNA_Damage DNA Damage ATP_Depletion->DNA_Damage Cell_Cycle Cell Cycle Arrest ATP_Depletion->Cell_Cycle Apoptosis Apoptosis ATP_Depletion->Apoptosis ROS->DNA_Damage ROS->Apoptosis

Figure 2: Downstream signaling consequences of GAPDH inhibition by IAA.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on glycolysis and cellular function.

cluster_assays Downstream Assays start Start: Cell Culture or Tissue Sample treat Treatment with This compound start->treat lyse Cell Lysis / Protein Extraction treat->lyse gapdh_assay GAPDH Activity Assay lyse->gapdh_assay atp_assay ATP Quantification Assay lyse->atp_assay alkylation_detection Alkylation Detection (Mass Spectrometry) lyse->alkylation_detection analyze Data Analysis and Interpretation gapdh_assay->analyze atp_assay->analyze alkylation_detection->analyze

Figure 3: General experimental workflow for studying IAA effects.

This protocol is adapted from commercially available kits and is designed to measure GAPDH activity in cell or tissue lysates.[14][15][16]

Materials:

  • GAPDH Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.2, with appropriate salts)

  • GAPDH Substrate (Glyceraldehyde-3-phosphate)

  • NAD+

  • Developer solution (containing an enzyme that converts an intermediate to a colored product)

  • 96-well clear flat-bottom plate

  • Microplate reader capable of measuring absorbance at 450 nm

  • Cell or tissue lysate

Procedure:

  • Sample Preparation:

    • For cultured cells (adherent or suspension), wash approximately 1 x 10^6 cells with ice-cold PBS.

    • Homogenize cells or ~10 mg of tissue in 100 µL of ice-cold GAPDH Assay Buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet insoluble material.

    • Collect the supernatant (lysate) for the assay.

  • Assay Protocol:

    • Prepare a standard curve using a known concentration of NADH.

    • Add 1-50 µL of your sample lysate to wells of the 96-well plate.

    • Adjust the final volume in each well to 50 µL with GAPDH Assay Buffer.

    • Prepare a Reaction Mix containing GAPDH Assay Buffer, GAPDH Substrate, and GAPDH Developer according to the kit manufacturer's instructions.

    • Add 50 µL of the Reaction Mix to each well containing your samples and standards.

    • Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes.

  • Data Analysis:

    • Calculate the change in absorbance over a linear portion of the reaction curve.

    • Use the NADH standard curve to convert the change in absorbance to the amount of NADH produced.

    • GAPDH activity is typically expressed as nmol/min/mg of protein or mU/mL.

This protocol provides a general workflow for identifying the covalent modification of GAPDH by IAA using mass spectrometry.

Materials:

  • Cell lysate from control and IAA-treated cells

  • Dithiothreitol (DTT) for reduction

  • Iodoacetamide (IAM) for blocking free thiols (if necessary for differential analysis)

  • Trypsin (proteomics grade)

  • Ammonium bicarbonate buffer

  • C18 spin columns for desalting

  • LC-MS/MS system

Procedure:

  • Protein Extraction and Preparation:

    • Extract total protein from control and IAA-treated cells as described in section 4.1.

    • Optional: Perform an SDS-PAGE to separate proteins and excise the band corresponding to the molecular weight of GAPDH (~37 kDa).

  • Reduction and Digestion:

    • For in-solution digestion, take a known amount of protein lysate.

    • Reduce disulfide bonds by adding DTT to a final concentration of 5 mM and incubating at 56°C for 30 minutes.[17]

    • Cool to room temperature.

    • Dilute the sample with ammonium bicarbonate buffer to reduce the denaturant concentration.

    • Add trypsin at a 1:50 to 1:100 enzyme-to-protein ratio and incubate overnight at 37°C.

  • Sample Cleanup:

    • Stop the digestion by adding formic acid.

    • Desalt the peptide mixture using C18 spin columns according to the manufacturer's protocol.

    • Dry the purified peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the peptides in a suitable solvent for mass spectrometry.

    • Analyze the peptide mixture using a high-resolution LC-MS/MS system.

  • Data Analysis:

    • Search the resulting MS/MS spectra against a protein database (e.g., Swiss-Prot) using a search engine like Mascot or Sequest.

    • Specify a variable modification corresponding to the mass of the carboxymethyl group (+58.0055 Da) on cysteine residues.

    • Identify the peptide from GAPDH containing the alkylated active site cysteine.

This guide provides a foundational understanding of the mechanism of this compound in glycolysis, offering both qualitative and quantitative insights, alongside practical experimental frameworks for further research.

References

The Chemical Properties of Iodoacetic Acid for Biochemical Assays: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Iodoacetic acid (IAA) is a versatile and potent tool in the biochemist's arsenal, primarily utilized for its ability to act as an alkylating agent. Its reactivity with specific amino acid residues makes it invaluable for studying protein structure and function, elucidating enzyme mechanisms, and as an inhibitor in various cellular pathways. This technical guide provides a comprehensive overview of the core chemical properties of this compound and its applications in biochemical assays, complete with quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Chemical Properties and Reactivity

This compound (chemical formula ICH₂COOH) is a haloacetic acid derivative. Its utility in biochemical assays stems from its nature as a reactive alkylating agent, a property conferred by the electron-withdrawing carboxyl group and the good leaving group nature of the iodide ion.[1][2]

Mechanism of Action: S-Alkylation

The primary mode of action of this compound in a biochemical context is the irreversible S-alkylation of the thiol group (-SH) of cysteine residues within proteins.[1][3] This reaction proceeds via an SN2 nucleophilic substitution mechanism where the deprotonated thiolate anion of a cysteine residue acts as the nucleophile, attacking the carbon atom bearing the iodine. This results in the formation of a stable S-carboxymethylcysteine thioether linkage and the displacement of the iodide ion.[4] This modification introduces a negative charge at the site of the original cysteine residue.[5]

While cysteine is the primary target, side reactions with other nucleophilic amino acid residues can occur, particularly at higher pH values. These include the imidazole ring of histidine and the primary amine of lysine.[3]

Quantitative Data Summary

For ease of reference and comparison, the key quantitative properties of this compound are summarized in the table below.

PropertyValueNotes
Molar Mass 185.95 g/mol [1][6]
pKa 3.12 - 3.18At 25°C.[1][6][7][8] This low pKa means that at physiological pH, this compound exists predominantly in its anionic iodoacetate form.
Melting Point 79-83 °C[9]
Boiling Point 208 °C[1][2]
Water Solubility 600 g/L (at 20 °C)[9][10]
Half-times for Cysteine Peptidase Inhibition (at 10 µM) Papain: 30 sCathepsin B: 156 sCathepsin H: 592 sDemonstrates differential reactivity with various enzymes.[11]

Key Applications in Biochemical Assays

Irreversible Enzyme Inhibition

This compound is widely used as an irreversible inhibitor of enzymes that possess a critical cysteine residue in their active site.[12] By covalently modifying this residue, this compound permanently inactivates the enzyme.

Protein Structure and Function Studies

The selective modification of cysteine residues by this compound is a powerful technique for probing protein structure and identifying functionally important residues. By comparing the activity of a protein before and after treatment with this compound, researchers can infer the role of specific cysteine residues in catalysis, substrate binding, or protein-protein interactions.

Furthermore, because this compound introduces a negative charge, it can be used to assess the importance of the local charge environment within a protein.[5]

Prevention of Disulfide Bond Formation

In protein sequencing and proteomics workflows, it is often necessary to first reduce existing disulfide bonds to separate protein chains or to unfold the protein completely. Following reduction, the resulting free thiol groups are susceptible to re-oxidation and reformation of disulfide bonds. This compound is commonly used to irreversibly cap these free thiols, preventing their re-oxidation and ensuring the protein remains in a reduced state.[1][10][17]

Experimental Protocols

Below are detailed methodologies for key experiments utilizing this compound.

Protocol 1: General Protein Alkylation to Prevent Disulfide Bond Reformation

This protocol is suitable for preparing protein samples for techniques such as SDS-PAGE, mass spectrometry, or protein sequencing.

Materials:

  • Protein sample in a suitable buffer (e.g., Tris-HCl, ammonium bicarbonate)

  • Reducing agent stock solution (e.g., 0.5 M Dithiothreitol - DTT)

  • This compound (IAA) stock solution (e.g., 0.5 M in the same buffer, freshly prepared and protected from light)

  • Alkylation buffer (e.g., Tris-HCl with 8 M Urea, pH 8.0-8.5)

Methodology:

  • Protein Solubilization: Dissolve the protein sample in the alkylation buffer to a final concentration of 1-5 mg/mL. The urea helps to denature the protein and expose the cysteine residues.

  • Reduction: Add the DTT stock solution to the protein sample to a final concentration of 5-10 mM. Incubate the mixture at 56°C for 30-60 minutes to reduce all disulfide bonds.

  • Cooling: Allow the sample to cool to room temperature.

  • Alkylation: Add the freshly prepared this compound stock solution to the reduced protein sample to a final concentration of 15-20 mM. This represents a slight molar excess over the DTT. Incubate the reaction in the dark at room temperature for 30-45 minutes.

  • Quenching: Quench the reaction by adding a small amount of DTT or β-mercaptoethanol to react with any excess this compound.

  • Downstream Processing: The alkylated protein sample is now ready for downstream applications such as buffer exchange, dialysis, or direct enzymatic digestion for mass spectrometry.

Protocol 2: Enzyme Inhibition Assay with this compound

This protocol provides a general framework for assessing the inhibitory effect of this compound on a target enzyme.

Materials:

  • Purified target enzyme

  • Enzyme substrate

  • Assay buffer (optimal for the specific enzyme's activity)

  • This compound stock solution (e.g., 10 mM in assay buffer, freshly prepared)

  • 96-well microplate

  • Microplate reader

Methodology:

  • Inhibitor Preparation: Prepare a serial dilution of the this compound stock solution in the assay buffer to obtain a range of desired inhibitor concentrations.

  • Enzyme Pre-incubation: In the wells of a 96-well plate, add a fixed amount of the enzyme solution. To these wells, add the different concentrations of the diluted this compound. Include a control well with the enzyme and buffer but no inhibitor.

  • Incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at the enzyme's optimal temperature to allow for the covalent modification to occur.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of the substrate to all wells simultaneously.

  • Kinetic Measurement: Immediately begin monitoring the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the enzyme activity as a function of the this compound concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Visualizations

Reaction Mechanism and Experimental Workflows

G cluster_0 S-Alkylation of Cysteine Protein-Cys-SH Protein-Cys-S⁻H⁺ Transition_State [Protein-Cys-S---CH₂(COOH)---I]⁻ Protein-Cys-SH->Transition_State Nucleophilic Attack Iodoacetic_Acid I-CH₂-COOH Iodoacetic_Acid->Transition_State Alkylated_Protein Protein-Cys-S-CH₂-COOH Transition_State->Alkylated_Protein Iodide I⁻ Transition_State->Iodide Leaving Group

Caption: S-Alkylation of a cysteine residue by this compound.

G cluster_1 Protein Alkylation Workflow A Protein Sample (with disulfide bonds) B Add Reducing Agent (DTT) A->B C Incubate (e.g., 56°C, 30 min) Reduced Protein B->C D Cool to Room Temperature C->D E Add this compound (IAA) D->E F Incubate in Dark (e.g., RT, 30 min) Alkylated Protein E->F G Quench Reaction F->G H Downstream Analysis (e.g., Mass Spectrometry) G->H

Caption: A typical experimental workflow for protein alkylation.

G cluster_2 Inhibition of Glycolysis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP G3P Glyceraldehyde-3-Phosphate F16BP->G3P GAPDH GAPDH G3P->GAPDH BPG 1,3-Bisphosphoglycerate Pyruvate Pyruvate BPG->Pyruvate ... IAA This compound IAA->GAPDH Inhibits GAPDH->BPG

Caption: this compound inhibits glycolysis by targeting GAPDH.

Conclusion

This compound remains a cornerstone reagent in biochemical research due to its well-characterized reactivity and broad applicability. Its ability to specifically and irreversibly modify cysteine residues allows for the targeted inhibition of enzymes and the stabilization of reduced proteins for downstream analysis. A thorough understanding of its chemical properties, as outlined in this guide, is essential for its effective use in designing and interpreting biochemical assays. Researchers, scientists, and drug development professionals can leverage the protocols and data presented herein to advance their investigations into complex biological systems.

References

Iodoacetic Acid: An In-depth Technical Guide to its Core Function as an Irreversible Cysteine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodoacetic acid (IAA) is a well-established, potent, and irreversible inhibitor of cysteine proteases. Its utility in biochemical and pharmaceutical research stems from its ability to covalently modify the active site cysteine residue, thereby abrogating enzymatic activity. This technical guide provides a comprehensive overview of the core principles of this compound's inhibitory action, including its mechanism, kinetics, and specificity. Detailed experimental protocols for assessing its inhibitory effects and its applications in studying cysteine protease-mediated signaling pathways are also presented. This document is intended to serve as a valuable resource for researchers and professionals in the fields of enzymology, drug discovery, and molecular biology.

Introduction

Cysteine proteases are a large and diverse family of enzymes that play crucial roles in numerous physiological and pathological processes, including protein turnover, apoptosis, immune responses, and cancer progression.[1] The catalytic activity of these proteases is dependent on a nucleophilic cysteine residue in their active site. The ability to selectively and irreversibly inhibit these enzymes is of paramount importance for both basic research and therapeutic development.[1][2]

This compound (ICH₂COOH) is a haloacetate that serves as a classic and widely used irreversible inhibitor of cysteine proteases.[3] It belongs to the class of alkylating agents and its inhibitory action is predicated on the covalent modification of the catalytic cysteine.[3][4] This guide will delve into the technical details of this compound's function as a cysteine protease inhibitor, providing the necessary information for its effective use in a research setting.

Mechanism of Irreversible Inhibition

The inhibitory activity of this compound is a result of its ability to act as an alkylating agent, specifically targeting the nucleophilic thiol group (-SH) of the catalytic cysteine residue within the active site of cysteine proteases.[3][5]

The reaction proceeds via an SN2 nucleophilic substitution mechanism . The deprotonated form of the cysteine's thiol group, the thiolate anion (-S⁻), acts as the nucleophile. This highly reactive species attacks the electrophilic α-carbon of this compound, displacing the iodide ion (I⁻), which is a good leaving group. This results in the formation of a stable thioether bond between the enzyme and the inhibitor, leading to an S-carboxymethyl-cysteine derivative at the active site.[5][6] This covalent modification is irreversible under physiological conditions, leading to a permanent loss of enzymatic activity.[3]

It is important to note that the reactivity of the catalytic cysteine is highly dependent on its pKa, which is influenced by the local microenvironment within the enzyme's active site.[7] The catalytic histidine residue in many cysteine proteases facilitates the deprotonation of the catalytic cysteine, enhancing its nucleophilicity.[8]

Mechanism of this compound inhibition of cysteine proteases.

Quantitative Analysis of Inhibition

For irreversible inhibitors like this compound, the potency is not adequately described by a simple IC50 value, which is more appropriate for reversible inhibitors. Instead, the efficiency of inactivation is best characterized by the second-order rate constant, kinact/KI , where kinact is the maximal rate of inactivation and KI is the concentration of inhibitor required to achieve half of kinact.[9][10]

Due to a lack of comprehensive and directly comparable kinetic data for this compound across a wide range of cysteine proteases in the published literature, the following tables compile available data, which includes second-order rate constants and half-times of inhibition.

Table 1: Kinetic Parameters of this compound Inhibition

Cysteine ProteaseOrganism/Sourcekinact/KI (M-1s-1)pHTemperature (°C)Reference(s)
PapainCarica papaya11008.325[11]
Cathepsin BBovine36.7 ± 13.65.5N/A[6]

Note: The kinact/KI for Cathepsin B was determined in a redox-free environment. The presence of reducing agents significantly decreased this rate.[6]

Table 2: Half-times for Inhibition by 10 µM Iodoacetate

Cysteine ProteaseHalf-time (s)Reference(s)
Papain30[12]
Cathepsin B156[12]
Cathepsin H592[12]

Note: Half-time (t1/2) is the time required for the enzyme activity to be reduced by 50% at a given inhibitor concentration.

Experimental Protocols

General Workflow for Assessing Irreversible Inhibition

The determination of kinetic parameters for an irreversible inhibitor like this compound typically involves a time-dependent inhibition assay.

Irreversible_Inhibition_Workflow cluster_prep Preparation cluster_assay Time-Dependent Inhibition Assay cluster_analysis Data Analysis A Prepare enzyme and inhibitor solutions B Determine optimal assay conditions (enzyme and substrate concentrations) A->B C Incubate enzyme with varying concentrations of this compound for different time intervals B->C D Initiate reaction by adding fluorogenic/chromogenic substrate C->D E Monitor product formation over time (kinetic read) D->E F Calculate initial velocity (v₀) for each condition E->F G Plot ln(% Activity) vs. time to determine k_obs for each inhibitor concentration F->G H Plot k_obs vs. [Inhibitor] to determine k_inact and K_I G->H

General workflow for determining kinetic parameters of irreversible inhibition.
Detailed Protocol for Determining kinact and KI for Papain Inhibition

This protocol is adapted from established methods for measuring the kinetics of irreversible cysteine protease inhibitors.

Materials:

  • Papain (from Carica papaya latex)

  • This compound

  • Nα-Benzoyl-L-arginine ethyl ester (BAEE) or a fluorogenic substrate like Z-FR-AMC

  • Activation buffer: 50 mM Sodium Phosphate, pH 6.2, 2 mM DTT, 1 mM EDTA

  • Assay buffer: 50 mM Sodium Phosphate, pH 6.2, 1 mM EDTA

  • 96-well microplate (black for fluorescent assays, clear for colorimetric assays)

  • Microplate reader

Procedure:

  • Enzyme Activation: Prepare a stock solution of papain in activation buffer and incubate for 30 minutes at room temperature to ensure the active site cysteine is in its reduced state.

  • Assay Preparation:

    • In a 96-well plate, add varying concentrations of this compound diluted in assay buffer.

    • Add a fixed amount of activated papain to each well to initiate the incubation.

    • Incubate the enzyme and inhibitor for different time points (e.g., 0, 5, 10, 20, 30 minutes).

  • Enzymatic Reaction:

    • At the end of each incubation time point, add the substrate (BAEE or Z-FR-AMC) to all wells to start the enzymatic reaction.

    • Immediately begin monitoring the change in absorbance or fluorescence over time in a microplate reader.

  • Data Analysis:

    • Determine the initial velocity (v₀) for each well from the linear portion of the progress curve.

    • For each this compound concentration, plot the natural logarithm of the percent remaining activity (ln(% activity)) versus the pre-incubation time. The negative of the slope of this line is the observed rate of inactivation (kobs).

    • Plot the calculated kobs values against the corresponding this compound concentrations.

    • Fit the data to the Michaelis-Menten equation for irreversible inhibitors: kobs = (kinact * [I]) / (KI + [I]) . This will allow for the determination of kinact (the Vmax of the plot) and KI (the Km of the plot). The second-order rate constant, kinact/KI, can then be calculated.

Protocol for Alkylation of Cysteine Residues in a Protein Sample for Proteomics

This protocol describes the use of this compound to irreversibly block cysteine residues in a protein sample prior to mass spectrometry analysis.

Materials:

  • Protein sample in a suitable buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

  • Dithiothreitol (DTT)

  • This compound (IAA)

  • Quenching solution (e.g., DTT or L-cysteine)

  • Ammonium bicarbonate

Procedure:

  • Reduction: To the protein sample, add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes to reduce all disulfide bonds.

  • Alkylation: Cool the sample to room temperature. Add this compound to a final concentration of 55 mM. Incubate in the dark at room temperature for 20-30 minutes.

  • Quenching: Add a quenching solution (e.g., DTT to a final concentration of 20 mM) to react with the excess this compound and stop the alkylation reaction. Incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Digestion: The sample is now ready for buffer exchange or dilution to reduce the denaturant concentration, followed by enzymatic digestion (e.g., with trypsin) for mass spectrometry analysis.

This compound in the Context of Signaling Pathways

Cysteine proteases are key players in several critical signaling pathways. By irreversibly inhibiting these enzymes, this compound can be a valuable tool to probe their function in cellular processes.

Apoptosis and Caspase Inhibition

Caspases are a family of cysteine proteases that are central to the execution of apoptosis, or programmed cell death.[13] The apoptotic cascade can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway, both of which converge on the activation of effector caspases, such as caspase-3.[14] this compound, as a general cysteine protease inhibitor, can inhibit caspases and thus block apoptosis.[5]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor (e.g., Fas) Procaspase8 Procaspase-8 DeathReceptor->Procaspase8 FADD/DISC Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Procaspase9 Procaspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Substrate Cleavage IAA This compound IAA->Caspase8 Inhibition IAA->Caspase9 Inhibition IAA->Caspase3 Inhibition

Inhibition of the caspase signaling pathway by this compound.
Deubiquitinase (DUB) Inhibition and Regulation of NF-κB and p53 Signaling

Deubiquitinases (DUBs) are cysteine proteases that remove ubiquitin from substrate proteins, thereby regulating their stability and function.[15] Many DUBs are involved in critical signaling pathways, such as the NF-κB and p53 pathways. This compound and its amide derivative, iodoacetamide, are known to inhibit DUBs by alkylating their active site cysteine.[15]

The NF-κB pathway is a key regulator of inflammation and immunity. Its activation is controlled by a series of ubiquitination and deubiquitination events. DUBs like A20 and CYLD act as negative regulators of NF-κB signaling.[3] Inhibition of these DUBs by this compound could potentially lead to dysregulation of the inflammatory response.

NFkB_Pathway Stimulus Stimulus (e.g., IL-1β, TNFα) TRAF6 TRAF6 Stimulus->TRAF6 Activation TAK1 TAK1 TRAF6->TAK1 K63-linked Ubiquitination IKK IKK Complex TAK1->IKK Phosphorylation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation GeneExpression Inflammatory Gene Expression Nucleus->GeneExpression A20_CYLD A20 / CYLD (DUBs) A20_CYLD->TRAF6 Deubiquitination IAA This compound IAA->A20_CYLD Inhibition

Modulation of the NF-κB signaling pathway by this compound via DUB inhibition.

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Its stability is tightly controlled by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. The deubiquitinase USP7 (also known as HAUSP) can deubiquitinate and stabilize both p53 and MDM2.[4] Inhibition of USP7 by this compound can therefore have complex effects on the p53 pathway.

p53_Pathway DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Activation Proteasome Proteasome p53->Proteasome CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis MDM2 MDM2 MDM2->p53 Ubiquitination & Degradation USP7 USP7 (DUB) USP7->p53 Deubiquitination (Stabilization) USP7->MDM2 Deubiquitination (Stabilization) IAA This compound IAA->USP7 Inhibition

Modulation of the p53 signaling pathway by this compound via USP7 inhibition.

Specificity and Off-Target Effects

While this compound is a potent inhibitor of cysteine proteases, it is not entirely specific. As a general alkylating agent, it can react with other nucleophilic residues in proteins, although its preference is for the highly reactive thiolate of cysteine.[16] It can also react with free thiols in other molecules, such as glutathione.[17] This lack of absolute specificity is an important consideration when interpreting experimental results obtained using this compound. For studies requiring higher specificity, the use of more selective, often peptide-based, irreversible inhibitors may be more appropriate.

Applications in Drug Development

The central role of cysteine proteases in various diseases has made them attractive targets for drug development.[1][2] While this compound itself is too reactive and non-specific for therapeutic use, it serves as an important tool compound in the early stages of drug discovery. It can be used to:

  • Validate cysteine proteases as potential drug targets in cellular and biochemical assays.

  • Serve as a reference compound for the characterization of novel, more selective inhibitors.

  • Aid in the elucidation of the structure and function of the active site of target proteases.

Conclusion

This compound is a powerful and widely used tool for the irreversible inhibition of cysteine proteases. Its well-defined mechanism of action, based on the alkylation of the active site cysteine, makes it an invaluable reagent for studying the function of these enzymes in a variety of biological contexts. While its lack of specificity necessitates careful experimental design and interpretation, its utility in proteomics, enzyme kinetics, and the elucidation of signaling pathways is undisputed. This technical guide provides a solid foundation for researchers to effectively utilize this compound in their investigations of cysteine protease biology and its implications for human health and disease.

References

The Critical Role of Iodoacetic Acid in Preventing Disulfide Bond Reformation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of protein research and drug development, maintaining the structural integrity of proteins is paramount. Disulfide bonds, critical for the native conformation of many proteins, can also be a source of experimental variability and aggregation if not properly controlled following reduction. This technical guide provides an in-depth exploration of the role of iodoacetic acid (IAA) as an alkylating agent to irreversibly block cysteine residues, thereby preventing the reformation of disulfide bonds. We will delve into the underlying chemical mechanism, provide detailed experimental protocols, present quantitative data for optimal usage, and illustrate key workflows, offering a comprehensive resource for professionals in the field.

Introduction: The Challenge of Free Thiols

The thiol groups (-SH) of cysteine residues are highly reactive and prone to oxidation, leading to the formation of disulfide bonds (-S-S-). While these bonds are often essential for the correct three-dimensional structure and function of proteins, their uncontrolled reformation following experimental reduction can lead to protein misfolding, aggregation, and the generation of heterogeneous samples.[1][2] This is a significant concern in a multitude of applications, including proteomics, where accurate protein identification and quantification are essential, and in the production of therapeutic proteins, where stability and homogeneity are critical quality attributes.

To mitigate this, a two-step process of reduction and alkylation is routinely employed. The initial reduction step, typically using reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), cleaves the existing disulfide bonds, yielding free sulfhydryl groups.[3][4] This is immediately followed by an alkylation step to permanently cap these reactive groups. This compound and its amide derivative, iodoacetamide (IAM), are the most commonly used alkylating agents for this purpose.[2][4][5]

Mechanism of Action: S-Carboxymethylation

This compound functions as a potent and irreversible inhibitor of disulfide bond reformation by covalently modifying the sulfhydryl groups of cysteine residues.[6] This reaction, known as S-carboxymethylation, proceeds via a nucleophilic substitution (SN2) mechanism. The nucleophilic sulfur atom of the deprotonated thiol group (thiolate anion) attacks the electrophilic carbon atom of this compound, displacing the iodide ion and forming a stable thioether linkage.[1] This modification introduces a carboxymethyl group onto the cysteine residue, effectively blocking its ability to participate in disulfide bond formation.[3][7]

It is crucial to perform this reaction at a slightly alkaline pH (typically 7.5-8.5) to ensure that the cysteine thiol groups are sufficiently deprotonated to act as effective nucleophiles.[8][9]

This compound vs. Iodoacetamide: A Comparative Overview

While both this compound and iodoacetamide are effective alkylating agents, they possess distinct properties that may influence their selection for a particular application. Iodoacetamide is more commonly used in proteomics workflows due to its faster reaction kinetics.[5][6] However, this compound offers the advantage of introducing a negatively charged carboxyl group upon modification of cysteine residues.[7] This can alter the overall charge of the protein or peptide, which can be advantageous in certain analytical techniques such as ion-exchange chromatography. Conversely, iodoacetamide results in a neutral carbamidomethyl group.

FeatureThis compound (IAA)Iodoacetamide (IAM)
Reactive Group Carboxylic AcidAmide
Resulting Modification S-carboxymethylcysteineS-carboxyamidomethylcysteine
Charge of Modification NegativeNeutral
Reaction Speed Generally slower than IAMGenerally faster than IAA[6]
Common Applications Protein chemistry, peptide mappingProteomics, mass spectrometry sample prep[10]

Experimental Protocols

The successful prevention of disulfide bond reformation is highly dependent on the meticulous execution of the reduction and alkylation protocol. Below are representative protocols for in-solution and in-gel protein alkylation using this compound.

In-Solution Reduction and Alkylation

This protocol is suitable for purified proteins or complex protein mixtures in solution.

Materials:

  • Protein sample in a suitable buffer (e.g., 100 mM Ammonium Bicarbonate, pH 8.5)

  • Reducing agent: 1 M Dithiothreitol (DTT) in water

  • Alkylating agent: 0.5 M this compound (IAA) in water (prepare fresh and protect from light)

  • Quenching reagent: 1 M DTT in water

Procedure:

  • Reduction: To the protein solution, add the 1 M DTT stock solution to a final concentration of 10 mM. Incubate the mixture at 56°C for 45-60 minutes.[3]

  • Cooling: Allow the sample to cool to room temperature.

  • Alkylation: Add the freshly prepared 0.5 M this compound solution to a final concentration of 50-100 mM.[8] Incubate the reaction mixture in the dark at room temperature for 30-45 minutes.[8]

  • Quenching: To consume any unreacted this compound, add 1 M DTT to a final concentration of 40 mM.[3] Incubate for 15 minutes at room temperature in the dark.

In-Gel Reduction and Alkylation

This protocol is commonly used in proteomics workflows following protein separation by SDS-PAGE.

Materials:

  • Excised protein band from a Coomassie-stained gel

  • Destaining solution (e.g., 50% acetonitrile in 50 mM ammonium bicarbonate)

  • Reduction solution: 10 mM DTT in 100 mM ammonium bicarbonate

  • Alkylation solution: 55 mM this compound in 100 mM ammonium bicarbonate (prepare fresh and protect from light)[3]

  • Wash solution: 100 mM ammonium bicarbonate

  • Dehydration solution: Acetonitrile

Procedure:

  • Destaining: Wash the excised gel piece with the destaining solution until the Coomassie blue is removed.

  • Reduction: Add 100 µL of the reduction solution to the gel piece and incubate at 55°C for 45 minutes.[3]

  • Alkylation: Remove the reduction solution and add 100 µL of the alkylation solution. Incubate for 30 minutes at room temperature in the dark.[3]

  • Washing: Remove the alkylation solution and wash the gel piece with 100 mM ammonium bicarbonate.

  • Dehydration: Dehydrate the gel piece with acetonitrile before proceeding to in-gel digestion.

Quantitative Parameters for Optimal Alkylation

The efficiency of cysteine alkylation is influenced by several factors, including reagent concentrations, incubation time, temperature, and pH. The following table summarizes typical quantitative parameters from various protocols.

ParameterIn-Solution DigestionIn-Gel Digestion
Protein Concentration Up to several mg/mlN/A
Reducing Agent (DTT) 5-10 mM10 mM
Reduction Incubation 25-60 min at 56°C[11]45 min at 55°C[3]
Alkylating Agent (IAA/IAM) 14-100 mM55 mM
Alkylation Incubation 15-60 min at RT (dark)[8][11]30 min at RT (dark)[3]
Quenching Agent (DTT) 5-40 mMN/A
Quenching Incubation 15 min at RT (dark)[11]N/A

Visualizing the Workflow

Logical Workflow for Preventing Disulfide Bond Reformation

G cluster_0 Protein Sample Preparation start Protein with Disulfide Bonds reduction Reduction (e.g., DTT, TCEP) start->reduction alkylation Alkylation (this compound) reduction->alkylation quenching Quenching (Excess DTT) alkylation->quenching end Protein with S-Carboxymethylated Cysteines (Ready for Downstream Analysis) quenching->end

Caption: A logical workflow illustrating the key steps in preventing disulfide bond reformation.

Signaling Pathway of Cysteine Modification

G CysSH Cysteine Residue (-SH) Thiolate Thiolate Anion (-S⁻) CysSH->Thiolate Deprotonation (Alkaline pH) SCarboxymethylCys S-Carboxymethylcysteine (-S-CH₂COOH) Thiolate->SCarboxymethylCys Nucleophilic Attack IAA This compound (ICH₂COOH) IAA->SCarboxymethylCys Iodide Iodide Ion (I⁻) SCarboxymethylCys->Iodide Displacement

Caption: The chemical pathway of cysteine alkylation by this compound.

Applications in Research and Drug Development

The irreversible alkylation of cysteine residues by this compound is a cornerstone of many analytical and preparative techniques:

  • Proteomics and Mass Spectrometry: In bottom-up proteomics, proteins are digested into peptides prior to analysis by mass spectrometry.[4] Preventing disulfide bond reformation is essential for complete protein digestion and accurate peptide identification and quantification.[3][10]

  • Protein Characterization: By blocking free thiols, researchers can ensure that the observed structural and functional properties of a protein are not confounded by artefactual disulfide bond formation.

  • Therapeutic Protein Development: For therapeutic proteins that contain free cysteine residues, alkylation can be used to improve stability and prevent aggregation, thereby enhancing the safety and efficacy of the drug product.

  • Enzyme Inhibition Studies: this compound and iodoacetamide are known irreversible inhibitors of cysteine proteases, where they act by alkylating the catalytic cysteine residue in the active site.[6]

Conclusion

The prevention of disulfide bond reformation through alkylation is a critical step in a wide array of protein research and development applications. This compound provides a robust and effective means of achieving this through the S-carboxymethylation of cysteine residues. A thorough understanding of the underlying chemistry and the optimization of experimental parameters are essential for the successful application of this technique. By following the detailed protocols and considering the quantitative data presented in this guide, researchers, scientists, and drug development professionals can ensure the integrity and homogeneity of their protein samples, leading to more reliable and reproducible results.

References

A Technical Guide to the Reactivity of Iodoacetic Acid with Cysteine Residues in Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Iodoacetic acid (IAA) and its amide, iodoacetamide, are indispensable tools in protein biochemistry and proteomics. As alkylating agents, they exhibit a strong reactivity towards the thiol group of cysteine residues, forming a stable covalent bond. This specific modification has been harnessed for a multitude of applications, including enzyme inhibition, protein structure elucidation, and the quantitative analysis of protein thiols. Understanding the chemical principles governing this reaction—its mechanism, kinetics, and the factors influencing its specificity—is paramount for its effective application in research and drug development. This technical guide provides an in-depth examination of the core reaction, presents quantitative data, details experimental protocols, and illustrates relevant biological pathways.

The Core Chemistry: The SN2 Reaction Mechanism

The fundamental reaction between this compound and a cysteine residue is a bimolecular nucleophilic substitution (SN2) reaction. The key to this reaction is the nucleophilicity of the cysteine's side chain.

  • The Nucleophile: The thiol group (-SH) of a cysteine residue is a potent nucleophile, but only in its deprotonated, anionic form—the thiolate anion (-S⁻).

  • The Electrophile: this compound provides the electrophilic carbon atom, which is bonded to a highly electronegative iodine atom. This polarization makes the carbon atom susceptible to nucleophilic attack.

  • The Reaction: The thiolate anion attacks the carbon atom of the C-I bond in this compound. This concerted step involves the formation of a new carbon-sulfur bond and the simultaneous displacement of the iodide ion, which acts as a good leaving group.

  • The Product: The result is the formation of a stable thioether linkage, yielding an S-carboxymethylcysteine residue. This modification is essentially irreversible under physiological conditions, permanently labeling the cysteine residue.

Caption: SN2 reaction of a cysteine thiolate with this compound.

Quantitative Analysis: Factors Governing Reactivity

While the reaction is specific to cysteine, the rate of reaction can vary dramatically between different cysteine residues within the same protein or across different proteins. This differential reactivity is governed by several key factors.

pH and the Cysteine pKa

The pKa of a free cysteine's thiol group is approximately 8.3-8.6. However, within the microenvironment of a protein, the pKa of a specific cysteine residue can be significantly perturbed, ranging from as low as 3 to above 9.

  • Henderson-Hasselbalch Relationship: The fraction of cysteine in the reactive thiolate form is dictated by the pH of the solution and the pKa of the thiol group. The reaction rate is directly proportional to the concentration of the thiolate anion.

  • Optimal pH: For most proteins, alkylation with IAA is performed at a pH slightly below the pKa of a typical cysteine, often around pH 7.0-8.5. This provides a sufficient concentration of the reactive thiolate while minimizing the risk of side reactions with other nucleophilic residues (like lysine or histidine) that become more reactive at higher pH values.

  • Hyper-reactive Cysteines: Cysteine residues with an unusually low pKa are often found in enzyme active sites or regions of critical biological function. These "hyper-reactive" cysteines can be selectively modified by IAA at a lower pH (e.g., pH 5-6) where most other cysteines remain protonated and unreactive. For example, in E. coli thioredoxin, Cys-32 has a pKa of 6.7, making it significantly more reactive than Cys-35 at neutral pH.

Steric Accessibility

The location of the cysteine residue within the three-dimensional structure of the protein is a critical determinant of its reactivity.

  • Surface-Exposed: Cysteines on the protein surface are readily accessible to IAA in the solvent and will react more quickly.

  • Buried: Cysteines buried within the hydrophobic core of a protein are sterically shielded and will react very slowly, if at all, unless the protein is denatured. This principle is the basis for using IAA as a probe for protein topography.

Local Electrostatic Environment

The presence of nearby charged amino acid residues can influence the pKa of a cysteine and thus its reactivity. For instance, a nearby positively charged residue (e.g., Lysine, Arginine) can stabilize the thiolate anion, lowering the cysteine's pKa and increasing its reaction rate at neutral pH.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the reactivity of IAA with cysteine residues.

ParameterProtein / ConditionValueSignificance
pKa of Cysteine Thiol Free Cysteine (in solution)~8.3 - 8.6Baseline pKa; reactivity is low at physiological pH 7.4.
Cys-25 in Papain~4.2Hyper-reactive catalytic residue; highly nucleophilic at physiological pH.
Cys-32 in E. coli Thioredoxin6.7Low pKa due to local environment; reacts preferentially over Cys-35.
Cys-149 in GAPDH~5.5Active site cysteine with enhanced reactivity.
Second-Order Rate Constant (k) Iodoacetamide with Thioredoxin (pH 7.2)107 M⁻¹s⁻¹Demonstrates rapid reaction kinetics with an accessible, reactive cysteine.
This compound with Thioredoxin (pH 7.2)~5 M⁻¹s⁻¹The negatively charged IAA reacts ~20-fold slower than the neutral iodoacetamide in this specific case.
Optimal Reaction pH General Protein Alkylation7.0 - 8.5A compromise to maximize thiolate concentration while minimizing side reactions.

Experimental Protocol: Alkylation of Protein Cysteines

This section provides a generalized protocol for the irreversible alkylation of cysteine residues in a protein sample prior to downstream analysis, such as mass spectrometry.

Objective

To block all free thiol groups in a protein sample to prevent disulfide bond formation or to prepare the sample for enzymatic digestion and mass spectrometry analysis.

Materials and Reagents
  • Protein sample in a suitable buffer (e.g., Tris-HCl, HEPES)

  • Denaturant (e.g., 8 M Urea or 6 M Guanidine HCl)

  • Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Alkylation Reagent: this compound (IAA)

  • Quenching Reagent: DTT or L-cysteine

  • pH meter and necessary buffers for pH adjustment

  • Incubator or water bath

Step-by-Step Methodology
  • Denaturation and Reduction:

    • Solubilize the protein sample (e.g., 1 mg/mL) in a denaturation buffer (e.g., 6 M Guanidine HCl, 100 mM Tris-HCl, pH 8.0). Denaturation is crucial to expose buried cysteine residues.

    • Add a reducing agent to break any existing disulfide bonds. A final concentration of 10 mM DTT is commonly used.

    • Incubate the sample for 1 hour at 37°C.

  • Alkylation:

    • Prepare a fresh stock solution of this compound (e.g., 500 mM in the same buffer). IAA is light-sensitive, so prepare it fresh and keep it in the dark.

    • Add the IAA stock solution to the protein sample to a final concentration of 20-50 mM (a 2- to 5-fold molar excess over the reducing agent).

    • Incubate the reaction in the dark for 30-45 minutes at room temperature.

  • Quenching:

    • Stop the alkylation reaction by adding a quenching reagent that will react with the excess IAA. Add DTT or L-cysteine to a final concentration of 50-100 mM.

    • Incubate for 15 minutes at room temperature.

  • Sample Cleanup:

    • The protein sample is now ready for downstream processing. Depending on the application, this may involve:

      • Dialysis or buffer exchange to remove denaturants, reducing agents, and excess IAA.

      • Acetone or TCA precipitation to concentrate the protein.

      • Direct enzymatic digestion (e.g., with trypsin) if compatible with the buffer conditions.

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Core Reaction cluster_analysis Downstream Analysis P1 1. Protein Solubilization (e.g., 8M Urea, pH 8.0) P2 2. Reduction (e.g., 10 mM DTT, 1h @ 37°C) P1->P2 Expose Cysteines R1 3. Alkylation (25 mM IAA, 30 min @ RT, Dark) P2->R1 Break Disulfides R2 4. Quenching (50 mM DTT, 15 min @ RT) R1->R2 Block Thiols A1 5. Sample Cleanup (Dialysis / Precipitation) R2->A1 Stop Reaction A2 6. Enzymatic Digestion (e.g., Trypsin) A1->A2 Buffer Exchange A3 7. LC-MS/MS Analysis A2->A3 Generate Peptides Keap1_Nrf2_Pathway cluster_basal Basal State (No Stress) cluster_stress Stress State (Electrophile Present) Keap1_Nrf2 Keap1-Nrf2 Complex Ub Ubiquitin Ligase (Cul3-Rbx1) Keap1_Nrf2->Ub Recruits Keap1_Mod Modified Keap1 (Cysteine Alkylation) Keap1_Nrf2->Keap1_Mod Proteasome Proteasome Ub->Proteasome Targets Nrf2 Nrf2_Deg Nrf2 Degradation Proteasome->Nrf2_Deg Leads to Electrophile Electrophile (e.g., this compound) Electrophile->Keap1_Nrf2 Modifies Keap1 Nrf2_Free Nrf2 (Stabilized) Keap1_Mod->Nrf2_Free Releases Nrf2 Nucleus Nucleus Nrf2_Free->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Genes Cytoprotective Gene Transcription ARE->Genes Activates

The Historical Role of Iodoacetic Acid in Unraveling Protein Sequences: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of the primary structure of proteins, their amino acid sequence, stands as a foundational achievement in biochemistry, paving the way for our modern understanding of molecular biology and drug development. In the mid-20th century, before the advent of high-throughput automated sequencing and mass spectrometry, this was a painstaking process of chemical degradation and analysis. A critical and often overlooked step in this pioneering work was the strategic chemical modification of cysteine residues to prevent the confounding influence of disulfide bonds. Iodoacetic acid emerged as a key reagent in this endeavor, enabling the successful sequencing of proteins like insulin and ribonuclease. This technical guide delves into the historical applications of this compound in protein sequencing, providing an in-depth look at the experimental protocols, quantitative data from the era, and the logical framework behind its use.

The Challenge of Disulfide Bonds in Protein Sequencing

The intricate three-dimensional structure of many proteins is stabilized by covalent disulfide bonds formed between the thiol groups of cysteine residues. While essential for biological function, these cross-linkages posed a significant barrier to early sequencing efforts. Methodologies like Edman degradation, which sequentially remove amino acids from the N-terminus, require a linear polypeptide chain.[1] Disulfide bonds hold different parts of the polypeptide chain together, or even link separate chains, preventing the complete denaturation and linearization necessary for accurate sequencing.[2] Furthermore, without blocking the free thiols produced after reduction, they could readily re-form disulfide bonds, often in non-native pairings, leading to a heterogeneous mixture of protein structures that would complicate analysis.[3]

To overcome this, a two-step strategy was developed:

  • Reduction: The disulfide bonds (-S-S-) are cleaved to produce two free thiol groups (-SH).

  • Alkylation (Carboxymethylation): The free thiol groups are then irreversibly blocked with an alkylating agent to prevent their re-oxidation.

This compound became a widely used alkylating agent for this purpose, reacting with the cysteine thiol group to form a stable S-carboxymethylcysteine derivative.[4] This modification effectively and permanently linearizes the protein, making it amenable to sequencing.

Historical Experimental Protocols

The foundational work on protein sequencing, notably by Frederick Sanger on insulin, necessitated the cleavage of disulfide bonds.[5][6][7] While Sanger's primary focus was on the overall sequencing strategy, the importance of handling cysteine residues was paramount. A seminal 1959 study on ribonuclease and lysozyme provides a detailed protocol for the reductive cleavage of disulfide bonds followed by alkylation with this compound, which is representative of the methods used during that era.[4]

Key Experiment: Reduction and S-carboxymethylation of Ribonuclease and Lysozyme (1959)

This procedure was crucial for preparing these tryptophan-rich proteins for subsequent amino acid sequence analysis.[4]

Methodology:

  • Protein Solubilization and Denaturation: The protein (e.g., ribonuclease or lysozyme) was dissolved in an 8 M urea solution. Urea acts as a powerful denaturing agent, unfolding the protein to expose the disulfide bonds to the reducing agent.

  • Reduction: Thioglycolic acid was added to the protein solution, and the pH was adjusted to 8.5. The reaction was allowed to proceed at room temperature. Thioglycolic acid served as the reducing agent, cleaving the disulfide bridges.

  • Alkylation: Following reduction, this compound was added to the reaction mixture. The reaction with the newly formed sulfhydryl groups of the cysteine residues was allowed to proceed in the dark. This step results in the formation of S-carboxymethylcysteine.

  • Termination and Purification: The reaction was terminated, and the modified protein was separated from excess reagents by dialysis or gel filtration.

The resulting S-carboxymethylated protein was then ready for enzymatic digestion (e.g., with trypsin) and subsequent sequencing of the peptide fragments.[4]

Quantitative Data and Reaction Parameters

The effectiveness of the alkylation step is crucial for successful protein sequencing. Historical studies focused on ensuring the reaction went to completion without significant side reactions.

ParameterValue/ConditionRationale/ObservationReference
Reagent This compound (ICH₂COOH)Reacts with sulfhydryl groups to form a stable thioether bond.[4]
Denaturant 8 M UreaEnsures complete unfolding of the protein for access to disulfide bonds.[4]
Reducing Agent Thioglycolic AcidEffectively cleaves disulfide bonds under the specified conditions.[4]
pH 8.5Alkaline pH facilitates the deprotonation of the thiol group to the more nucleophilic thiolate anion (-S⁻), which readily reacts with this compound.[4]
Reaction Time Not explicitly stated in the 1959 abstract, but typically in the range of minutes to hours.Sufficient time is required for complete alkylation.
Temperature Room TemperatureA compromise to ensure a reasonable reaction rate without promoting significant side reactions.[4]
Product S-carboxymethylcysteineA stable derivative that can be identified during subsequent analysis. The modification adds a mass of 58.00 Da.[5]

It was noted that under these conditions, no significant stable modifications of other amino acids such as tyrosine, tryptophan, lysine, or histidine were observed, highlighting the specificity of the reaction for cysteine residues.[4]

Visualizing the Workflow and Chemical Reactions

The following diagrams illustrate the logical workflow of preparing a protein for sequencing and the underlying chemical reaction of cysteine modification by this compound.

experimental_workflow cluster_protein_prep Protein Preparation for Sequencing start Native Protein (with disulfide bonds) denaturation Denaturation (e.g., 8 M Urea) start->denaturation Unfolding reduction Reduction (e.g., Thioglycolic Acid) denaturation->reduction Exposure of S-S bonds alkylation Alkylation (this compound) reduction->alkylation Formation of free -SH groups sequencing Enzymatic Digestion & Edman Degradation alkylation->sequencing Linearized Protein chemical_reaction cluster_reaction Alkylation of Cysteine with this compound cysteine Cysteine Residue (-CH₂-SH) plus + cysteine->plus iodoacetic_acid This compound (ICH₂COOH) product S-carboxymethylcysteine (-CH₂-S-CH₂-COOH) iodoacetic_acid->product  HI plus->iodoacetic_acid

References

iodoacetic acid's effect on glyceraldehyde-3-phosphate dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase by Iodoacetic Acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a pivotal enzyme in glycolysis, catalyzing the conversion of glyceraldehyde-3-phosphate (G3P) to 1,3-bisphosphoglycerate. Its inhibition has significant ramifications for cellular metabolism, making it a subject of intense study. This compound (IAA) is a classic, potent, and irreversible inhibitor of GAPDH. This document provides a comprehensive technical overview of the mechanism of action of this compound on GAPDH, including the kinetics of inhibition, downstream metabolic consequences, and detailed experimental protocols for studying this interaction.

Mechanism of Irreversible Inhibition

This compound functions as an alkylating agent, irreversibly inactivating GAPDH through covalent modification.[1][2][3] The core of this mechanism lies in the reaction between this compound and a highly reactive cysteine residue within the enzyme's active site.[1][4]

  • Target Residue: The key target is the catalytic cysteine (Cys149 in rabbit muscle GAPDH, Cys152 in human GAPDH), which possesses a highly nucleophilic thiol (-SH) group.[5][6][7][8]

  • Covalent Modification: this compound undergoes a bimolecular nucleophilic substitution (SN2) reaction with the thiolate anion of the cysteine residue.[9] This results in the formation of a stable thioether bond, covalently attaching a carboxymethyl group to the cysteine.[4]

  • Enzyme Inactivation: This alkylation physically and electronically obstructs the active site. The modified cysteine can no longer perform its essential catalytic role, which involves a nucleophilic attack on the G3P substrate to form a thiohemiacetal intermediate.[6][8] Consequently, the entire glycolytic pathway is halted at this step.[4][10]

G1 cluster_0 GAPDH Active Site GAPDH_Cys GAPDH-Cys152-SH (Active Enzyme) GAPDH_Modified GAPDH-Cys152-S-CH2-COOH (Inactive Enzyme) IAA This compound (I-CH2-COOH) IAA->GAPDH_Cys

Mechanism of GAPDH inactivation by this compound.

Inhibition Kinetics and Quantitative Analysis

This compound (IA) is a highly efficient inhibitor of GAPDH, demonstrating rapid, time- and concentration-dependent inactivation of the enzyme. Studies comparing this compound with its amide counterpart, iodoacetamide (IAA), reveal that this compound is a significantly more potent inhibitor of GAPDH activity.[2][4]

Table 1: Concentration-Dependent Inhibition of GAPDH
InhibitorCell TypeParameterValueReference
Iodoacetate (IA)Cultured AstrocytesHalf-maximal effect (lactate production)< 100 µM[2][4]
Iodoacetamide (IAA)Cultured AstrocytesHalf-maximal effect (lactate production)~1000 µM[2][4]
Iodoacetate (IA)HeLa & RKO CellsIC₅₀ (GAPDH specific activity)2.5 µM[11]
Iodoacetate (IA)HeLa CellsResidual GAPDH Activity (at 25 µM)2.6%[11]
Iodoacetate (IA)RKO CellsResidual GAPDH Activity (at 25 µM)1.1%[11]
Table 2: Time-Dependent Inactivation of GAPDH in Cultured Astrocytes by Iodoacetate (IA)
IA ConcentrationTime to Complete InactivationReference
1.0 mM5 minutes[4]
0.3 mM15 minutes[4]
0.1 mM30 minutes[4]

Metabolic Consequences of GAPDH Inhibition

The inhibition of GAPDH creates a significant bottleneck in the glycolytic pathway, leading to predictable and measurable changes in the cellular metabolome and overall cell fate.

  • Metabolite Accumulation: Metabolites upstream of the enzymatic block accumulate significantly. These include glyceraldehyde-3-phosphate (G3P), dihydroxyacetone phosphate (DHAP), and fructose-1,6-bisphosphate (FBP).[12][13]

  • Metabolite Depletion: Conversely, metabolites downstream of GAPDH are depleted, leading to reduced levels of 1,3-bisphosphoglycerate, 3-phosphoglycerate (3PG), phosphoenolpyruvate (PEP), and pyruvate.[12]

  • Energy Crisis: The block in glycolysis severely curtails the cell's ability to produce ATP and NADH, leading to an energy crisis.

  • Cellular Fate: Prolonged and severe inhibition of glycolysis ultimately leads to delayed cell death.[2][4]

G2 Glucose Glucose FBP Fructose-1,6-bisphosphate (Accumulates) Glucose->FBP G3P Glyceraldehyde-3-phosphate (Accumulates) FBP->G3P GAPDH GAPDH G3P->GAPDH BPG 1,3-Bisphosphoglycerate (Depleted) GAPDH->BPG Pyruvate Pyruvate (Depleted) BPG->Pyruvate IAA This compound IAA->GAPDH Inhibits

Effect of this compound on the glycolytic pathway.

Experimental Protocols

Protocol for a General GAPDH Activity Assay (Colorimetric)

This protocol is a generalized procedure based on commercially available kits for measuring GAPDH activity by monitoring the production of an intermediate that reacts with a developer to form a colored product.[14][15]

A. Reagent Preparation:

  • GAPDH Assay Buffer: Warm to room temperature before use.

  • GAPDH Substrate & Developer: Reconstitute lyophilized powders with assay buffer or ddH₂O as specified by the manufacturer. Keep on ice during use.

  • NADH Standard: Reconstitute lyophilized NADH with ddH₂O to create a stock solution (e.g., 1.25 mM). Prepare a standard curve by serially diluting the stock in assay buffer.

B. Sample Preparation:

  • Cell Lysate: Harvest approximately 1 x 10⁶ cells. Wash with ice-cold PBS. Homogenize cells in 100 µL of ice-cold GAPDH Assay Buffer.

  • Tissue Lysate: Homogenize ~10 mg of tissue in 100 µL of ice-cold GAPDH Assay Buffer.

  • Clarification: Centrifuge the homogenate at 10,000 x g for 5 minutes at 4°C. Collect the supernatant for the assay.

C. Assay Procedure:

  • Standard Curve: Add prepared NADH standards (e.g., 0, 2.5, 5.0, 7.5, 10 nmol/well) to a 96-well plate. Adjust the volume of each well to 50 µL with Assay Buffer.

  • Sample Wells: Add 1-50 µL of your sample supernatant to wells. Adjust the final volume to 50 µL with Assay Buffer. For unknown samples, test several dilutions.

  • Reaction Mix: Prepare a Master Reaction Mix containing GAPDH Assay Buffer, GAPDH Substrate, and GAPDH Developer according to kit instructions.

  • Initiate Reaction: Add 50 µL of the Master Reaction Mix to each standard and sample well.

  • Measurement: Immediately begin measuring the absorbance at 450 nm in a kinetic mode at 37°C for 10-60 minutes.

  • Calculation: Determine the rate of change in absorbance (ΔOD/min) within the linear range of the reaction. Compare this rate to the standard curve to quantify the amount of NADH produced, which is proportional to GAPDH activity.

Protocol to Demonstrate Irreversible Inhibition by this compound

This protocol demonstrates that the inhibition by IAA is not overcome by dilution or substrate addition.

  • Enzyme Preparation: Prepare cell or tissue lysate containing active GAPDH as described in Protocol 5.1.

  • Pre-incubation:

    • Test Sample: In a microcentrifuge tube, mix a volume of lysate with a working concentration of this compound (e.g., 10-100 µM final concentration).

    • Control Sample: In a separate tube, mix the same volume of lysate with assay buffer instead of this compound.

    • Incubate both tubes for a set period (e.g., 30 minutes) at room temperature to allow the inhibitor to react with the enzyme.

  • Dilution & Activity Measurement:

    • Dilute both the Test and Control samples 100-fold with ice-cold Assay Buffer. This dilution dramatically lowers the concentration of any free, unreacted this compound.

    • Immediately use the diluted lysates in the GAPDH activity assay as described in Protocol 5.1.

  • Analysis: Compare the GAPDH activity in the Test sample to the Control sample. A significant reduction in activity in the this compound-treated sample, even after extensive dilution, confirms irreversible inhibition.

G3 start Prepare Cell/Tissue Lysate preincubation Pre-incubate Lysate with this compound (or Buffer Control) start->preincubation dilution Dilute Sample 100-fold to Remove Free Inhibitor preincubation->dilution assay Perform GAPDH Activity Assay (Add Substrate & Measure A₄₅₀) dilution->assay analysis Analyze Data: Compare Activity of IAA-treated vs. Control assay->analysis end Conclusion: Irreversible Inhibition Confirmed analysis->end

Experimental workflow to confirm irreversible inhibition.

References

The Anti-Tumor Potential of Iodoacetic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides an in-depth technical overview of the anti-tumor effects of iodoacetic acid (IAA), a promising metabolic inhibitor with therapeutic potential in oncology. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of IAA's mechanism of action, its impact on cellular signaling pathways, and detailed experimental protocols for its investigation.

Core Mechanism of Action: Targeting Glycolysis

This compound's primary anti-tumor activity stems from its role as a potent inhibitor of glycolysis, the metabolic pathway that cancer cells heavily rely on for energy production—a phenomenon known as the Warburg effect. IAA specifically and irreversibly inhibits the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a critical component of the glycolytic pathway. By alkylating the catalytic cysteine residue of GAPDH, IAA effectively halts the conversion of glucose to pyruvate, thereby depleting the cancer cell's primary source of ATP. This targeted inhibition of glycolysis has shown to be more toxic to cancer cells, which often exhibit higher rates of glucose uptake and glycolysis compared to normal cells.

dot graph "Glycolysis_Inhibition_by_Iodoacetic_Acid" { layout=dot; rankdir="TB"; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Glucose [label="Glucose", fillcolor="#F1F3F4"]; G6P [label="Glucose-6-Phosphate", fillcolor="#F1F3F4"]; F6P [label="Fructose-6-Phosphate", fillcolor="#F1F3F4"]; F16BP [label="Fructose-1,6-Bisphosphate", fillcolor="#F1F3F4"]; G3P [label="Glyceraldehyde-3-Phosphate", fillcolor="#FBBC05"]; BPG [label="1,3-Bisphosphoglycerate", fillcolor="#F1F3F4"]; Pyruvate [label="Pyruvate", fillcolor="#F1F3F4"]; IAA [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; GAPDH [label="GAPDH", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Glucose -> G6P -> F6P -> F16BP -> G3P; G3P -> GAPDH [dir=none]; GAPDH -> BPG [label="Inhibited by IAA"]; BPG -> Pyruvate; IAA -> GAPDH [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; } caption: "Inhibition of GAPDH by this compound in the Glycolytic Pathway."

Induction of Apoptosis and Cellular Stress

Beyond its direct impact on energy metabolism, this compound triggers programmed cell death, or apoptosis, in cancer cells. This is a crucial aspect of its anti-tumor efficacy. The depletion of cellular ATP and the accumulation of upstream glycolytic intermediates due to GAPDH inhibition contribute to a state of significant cellular stress.

IAA-induced apoptosis is multifaceted and can involve:

  • Mitochondrial Dysfunction: IAA can lead to a depolarization of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.

  • Oxidative Stress: The disruption of normal metabolic processes can lead to an increase in reactive oxygen species (ROS), further contributing to cellular damage and triggering apoptotic signaling.

  • Caspase Activation: Studies have shown that IAA treatment can lead to the activation of executioner caspases, such as caspase-3, and the cleavage of downstream targets like poly(ADP-ribose) polymerase (PARP), which are hallmark events of apoptosis.

Impact on Cellular Signaling Pathways

The metabolic stress induced by this compound reverberates through various cellular signaling pathways, influencing cell survival, proliferation, and death. While the precise signaling network is still under investigation, evidence suggests the involvement of the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the p38 MAPK signaling cascade, which is often activated in response to cellular stress.

dot graph "IAA_Signaling_Pathway" { layout=dot; rankdir="TB"; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

IAA [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; GAPDH [label="GAPDH", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Glycolysis [label="Glycolysis", fillcolor="#F1F3F4"]; ATP_Depletion [label="ATP Depletion", fillcolor="#FBBC05"]; Oxidative_Stress [label="Oxidative Stress\n(ROS Production)", fillcolor="#FBBC05"]; p38_MAPK [label="p38 MAPK\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

IAA -> GAPDH [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; GAPDH -> Glycolysis [dir=none]; Glycolysis -> ATP_Depletion; ATP_Depletion -> Oxidative_Stress; Oxidative_Stress -> p38_MAPK; p38_MAPK -> Apoptosis; } caption: "Proposed Signaling Cascade of this compound Leading to Apoptosis."

Quantitative Data on Anti-Tumor Effects

The cytotoxic and anti-proliferative effects of this compound have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.

Cell LineCancer TypeIC50 (µM)Reference
PANC-1Pancreatic Cancer3
A549Lung CarcinomaVaries with concentration and radiation
MCF7Breast CancerVaries with concentration and radiation

As a radiosensitizer, the efficacy of IAA is also measured by the Dose Modification Factor (DMF). For A549 cancer cells, DMF values were found to be 1.26, 1.43, and 1.89 at IAA concentrations of 0.5, 1, and 1.5 µg/ml, respectively.

Experimental Protocols

To facilitate further research into the anti-tumor effects of this compound, this section provides detailed methodologies for key in vitro experiments.

Experimental Workflow: In Vitro Analysis

dot graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Cell_Culture [label="Cancer Cell Culture", fillcolor="#F1F3F4"]; IAA_Treatment [label="this compound Treatment\n(Varying Concentrations)", fillcolor="#FBBC05"]; MTT_Assay [label="MTT Assay\n(Cell Viability)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Clonogenic_Assay [label="Clonogenic Assay\n(Long-term Survival)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Western_Blot [label="Western Blot\n(Apoptosis Markers, Signaling Proteins)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GAPDH_Assay [label="GAPDH Activity Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Cell_Culture -> IAA_Treatment; IAA_Treatment -> MTT_Assay; IAA_Treatment -> Clonogenic_Assay; IAA_Treatment -> Western_Blot; IAA_Treatment -> GAPDH_Assay; } caption: "Workflow for In Vitro Investigation of this compound's Effects."

Cell Viability Assessment: MTT Assay

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., PBS or DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Detection: Western Blot Analysis

Objective: To detect the expression of key apoptosis-related proteins following this compound treatment.

Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size using gel electrophoresis.

Protocol:

  • Protein Extraction: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Long-Term Survival Assessment: Clonogenic Assay

Objective: To assess the ability of single cancer cells to form colonies after treatment with this compound.

Principle: This assay measures the reproductive viability of cells. A single cell that can proliferate to form a colony of at least 50 cells is considered a survivor.

Protocol:

  • Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells) in 6-well plates and allow them to attach.

  • Treatment: Treat the cells with different concentrations of this compound for a defined period (e.g., 24 hours).

  • Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 10-14 days until visible colonies are formed.

  • Fixation and Staining: Fix the colonies with a mixture of methanol and acetic acid (3:1) and then stain with 0.5% crystal violet.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.

Conclusion and Future Directions

This compound demonstrates significant anti-tumor potential through its targeted inhibition of glycolysis and induction of apoptosis. Its ability to act as a radiosensitizer further enhances its therapeutic appeal. The experimental protocols provided in this guide offer a framework for the continued investigation of IAA's efficacy and mechanism of action. Future research should focus on in vivo studies to validate these in vitro findings, explore combination therapies to enhance its anti-cancer effects, and investigate potential mechanisms of resistance. A deeper understanding of the signaling pathways modulated by IAA will be critical for its successful translation into a clinical setting.

Iodoacetic Acid as a Disinfection By-Product in Water: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iodoacetic acid (IAA) is a highly cytotoxic and genotoxic disinfection by-product (DBP) formed during water treatment processes, particularly when iodide is present in the source water.[1] As an emerging contaminant of concern, understanding its formation, detection, and toxicological impact is critical for public health and drug development, where cellular responses to toxic compounds are of paramount interest. This guide provides a comprehensive technical overview of IAA, including its occurrence, analytical methodologies for its detection, and a detailed examination of its toxicological effects and the underlying molecular signaling pathways.

Formation and Occurrence of this compound in Drinking Water

This compound is not a substance that is intentionally added to water; rather, it is formed as an unintended consequence of disinfection. The primary mechanism involves the reaction of disinfectants, such as chlorine or chloramines, with naturally occurring iodide and organic matter in the source water.[1][2] The presence of iodide is a key factor, and its oxidation by disinfectants leads to the formation of hypoiodous acid (HOI), a reactive iodine species that readily incorporates into organic precursors to form various iodinated DBPs, including this compound.[1]

The concentration of this compound in drinking water can vary significantly depending on the source water composition, the type of disinfectant used, and the operational parameters of the water treatment plant. Chloramination has been noted to potentially increase the formation of some iodinated DBPs compared to chlorination.[3]

Table 1: Occurrence of this compound in Drinking Water
Location/StudyWater Source/TypeDisinfectantConcentration Range (µg/L)Reference
North America (23 cities)Tap WaterNot specifiedUp to 1.7
Shanghai, ChinaDrinking WaterNot specifiedUp to 2.18[4]
United States and CanadaChloraminated and Chlorinated Drinking WaterChloramine, Chlorine<0.0002 to 0.67[5]
ChinaFinished WaterNot specifiedNot specified, analyzed in plant

Analytical Methodologies for this compound Detection

Accurate quantification of this compound in water samples is essential for exposure assessment and regulatory monitoring. Several analytical techniques have been developed for this purpose, with gas chromatography with electron capture detection (GC-ECD) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most common.

Gas Chromatography with Electron Capture Detection (GC-ECD)

This method typically involves a liquid-liquid extraction of IAA from the water sample, followed by derivatization to a more volatile form (e.g., a methyl ester) before injection into the GC-ECD system.

  • Sample Preparation and Extraction:

    • Collect a 50 mL water sample in a polypropylene tube.

    • For quality control, samples can be fortified with a known concentration of IAA standard solution.

    • Add 2 mL of toluene to the sample.

    • Secure the cap and shake vigorously for 1 minute.

    • Centrifuge at 2500 rpm for 5 minutes to separate the phases.[6]

  • Derivatization:

    • Transfer the toluene extract to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of acidic methanol (e.g., 15% H₂SO₄ in methanol).

    • Add 0.1 g of anhydrous sodium sulfate.

    • Heat at 55°C for 10 minutes to form the methyl ester of this compound.[7]

  • Headspace Solid-Phase Microextraction (HS-SPME) (Optional Enhancement):

    • After derivatization, place the vial in a heating block at 25°C.

    • Expose a 100-µm polydimethylsiloxane (PDMS) SPME fiber to the headspace for 10 minutes.

    • Retract the fiber and introduce it into the GC injector for desorption.[7]

  • GC-ECD Analysis:

    • Injector: Splitless mode at 200-230°C.

    • Column: A suitable capillary column, such as a Restek Rtx®-1701 (30m x 0.25mm x 0.25µm).

    • Oven Temperature Program: Initial temperature of 40°C for 10 minutes, ramp at 10°C/min to 85°C, then ramp at 30°C/min to 205°C and hold for 5 minutes.

    • Detector: Electron Capture Detector (ECD) at 260°C.

    • Carrier Gas: Nitrogen.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers a rapid and sensitive method for the analysis of underivatized this compound, eliminating the need for the derivatization step.

  • Sample Preparation:

    • Water samples can often be directly analyzed without extensive extraction or derivatization.[8][9]

    • If necessary, adjust the pH of the sample.

    • For calibration, prepare a series of standards in reagent water.

  • LC-MS/MS Analysis:

    • Liquid Chromatography System: An Agilent 1100 HPLC system or equivalent.

    • Column: A suitable reverse-phase column.

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.2 mM formic acid in water) and mobile phase B (e.g., 0.2 mM formic acid in methanol).[10]

    • Flow Rate: 0.2 mL/min.

    • Injection Volume: 20 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Micromass Quattro Ultima) operated in negative ion electrospray ionization (ESI-) mode.

    • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transition for this compound.[10]

Toxicological Effects of this compound

This compound is recognized as one of the most cytotoxic and genotoxic of the known disinfection by-products.[1] Its toxicity is attributed to its ability to act as an alkylating agent, which can modify critical cellular macromolecules such as proteins and DNA.[2]

Table 2: Toxicological Data for this compound
ParameterSpecies/Cell LineValueReference
Acute Toxicity
LD50 (Oral)Mouse83 mg/kg[5]
LD50 (Intraperitoneal)Rat75 mg/kg[5]
LD50 (Subcutaneous)Rat60 mg/kg[5]
Cytotoxicity
IC50NIH3T3 cellsReduction in viability at 2.5 µM[11]
IC50MCF7 breast cancer cellsSignificant cytotoxicity at 15 µM[12]
IC50MDA-MB-231 breast cancer cellsGreater sensitivity than MCF7 cells[12]
Genotoxicity
DNA DamageNIH3T3 cellsIncreased in a concentration-dependent manner[11]
DNA DamageCHO cellsGenotoxic effects observed[11]
DNA DamagePrimary human lymphocytesGenotoxic effects observed[11]
DNA DamageHepG2 cellsGenotoxic effects observed[11]
Cytotoxicity Assessment

The cytotoxicity of this compound is commonly evaluated using in vitro cell-based assays that measure cell viability and proliferation.

  • Cell Culture:

    • Seed cells (e.g., Chinese Hamster Ovary (CHO) cells, NIH3T3, or a cancer cell line of interest) into a 96-well microplate at a predetermined optimal density.

    • Allow cells to attach and grow for 24 hours in a CO₂ incubator.[13]

  • Compound Exposure:

    • Prepare a series of dilutions of this compound in the appropriate cell culture medium.

    • Remove the existing medium from the cells and add the medium containing the different concentrations of IAA. Include a vehicle control (medium without IAA).

    • Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).[14]

  • Viability Measurement (e.g., MTT Assay):

    • After the incubation period, add MTT reagent to each well and incubate for a further 1-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the MTT to a purple formazan product.

    • Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).[15]

Molecular Signaling Pathways Affected by this compound

This compound exerts its toxic effects by perturbing several critical cellular signaling pathways, primarily those involved in the response to oxidative stress and DNA damage, ultimately leading to apoptosis.

Oxidative Stress and the Unfolded Protein Response

IAA has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress. This can trigger the unfolded protein response (UPR) in the endoplasmic reticulum (ER). One key pathway involved is the GRP78/IRE1/XBP1s pathway. Under ER stress, the chaperone protein GRP78 dissociates from IRE1, leading to IRE1 activation. Activated IRE1 then splices X-box binding protein 1 (XBP1) mRNA, generating the active transcription factor XBP1s, which upregulates genes involved in restoring ER homeostasis.[3][16][17]

GRP78_IRE1_XBP1s_Pathway IAA This compound ROS ↑ Reactive Oxygen Species (ROS) IAA->ROS ER_Stress Endoplasmic Reticulum Stress ROS->ER_Stress GRP78_IRE1 GRP78-IRE1 Complex ER_Stress->GRP78_IRE1 dissociation IRE1_active Activated IRE1 GRP78_IRE1->IRE1_active XBP1u_mRNA XBP1u mRNA IRE1_active->XBP1u_mRNA splices XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein translation UPR_Genes Unfolded Protein Response Genes XBP1s_protein->UPR_Genes activates transcription Cellular_Response Cellular Response to Restore Homeostasis UPR_Genes->Cellular_Response

IAA-induced Oxidative Stress and UPR Pathway.
DNA Damage Response

The genotoxicity of this compound leads to DNA damage, which activates the DNA damage response (DDR) pathway. A central player in this pathway is the tumor suppressor protein p53. Upon DNA damage, kinases such as ATM and ATR are activated, which in turn phosphorylate and stabilize p53. Activated p53 then transcriptionally upregulates target genes, including the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A). p21 can then bind to and inhibit cyclin-CDK complexes, leading to cell cycle arrest, providing time for DNA repair. If the damage is too severe, this pathway can also trigger apoptosis.[18][19][20]

DNA_Damage_Response_Pathway IAA This compound DNA_Damage DNA Damage IAA->DNA_Damage ATM_ATR ATM / ATR Kinases DNA_Damage->ATM_ATR activates p53 p53 ATM_ATR->p53 phosphorylates & stabilizes p21_gene p21 (CDKN1A) Gene p53->p21_gene activates transcription Apoptosis Apoptosis p53->Apoptosis can induce p21_protein p21 Protein p21_gene->p21_protein translation Cyclin_CDK Cyclin-CDK Complexes p21_protein->Cyclin_CDK inhibits Cell_Cycle_Arrest Cell Cycle Arrest Cyclin_CDK->Cell_Cycle_Arrest leads to

IAA-induced DNA Damage Response Pathway.
Apoptosis

Ultimately, if the cellular damage induced by this compound is irreparable, the cell will undergo programmed cell death, or apoptosis. This can be triggered by both the UPR and DDR pathways. In the context of neurotoxicity, IAA has been shown to upregulate mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK), which can enhance the expression of tumor necrosis factor (TNF) and subsequently trigger the apoptotic cascade.[4]

Apoptosis_Pathway IAA This compound Cellular_Stress Cellular Stress (Oxidative, DNA Damage) IAA->Cellular_Stress MAPK_JNK MAPK / JNK Upregulation Cellular_Stress->MAPK_JNK TNF ↑ TNF Expression MAPK_JNK->TNF Caspase_Cascade Caspase Activation TNF->Caspase_Cascade triggers Apoptosis Apoptosis Caspase_Cascade->Apoptosis

IAA-induced Apoptotic Signaling Pathway.

Conclusion

This compound represents a significant challenge in the provision of safe drinking water due to its potent toxicity and its formation during essential disinfection processes. For researchers, scientists, and drug development professionals, a thorough understanding of its properties, detection methods, and mechanisms of toxicity is crucial. The methodologies and data presented in this guide offer a foundational resource for further investigation into the health effects of this compound and for the development of strategies to mitigate its formation and exposure. The elucidation of its impact on cellular signaling pathways also provides valuable insights for toxicological research and the assessment of other environmental contaminants.

References

Methodological & Application

Application Note: Protocol for Protein Alkylation Using Iodoacetic Acid for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of proteomics, the accurate identification and quantification of proteins by mass spectrometry are paramount. A critical step in sample preparation is the reduction and alkylation of cysteine residues. Disulfide bonds within and between proteins create complex three-dimensional structures that can hinder enzymatic digestion and subsequent analysis. The reduction of these bonds, followed by the alkylation of the resulting free sulfhydryl groups, is essential for complete protein denaturation and to prevent the reformation of disulfide bridges.

This application note provides a detailed protocol for the alkylation of protein samples using iodoacetic acid (IAA) prior to mass spectrometric analysis. This compound irreversibly carboxymethylates the thiol group of cysteine residues, adding a mass of 58.0055 Da. This modification prevents disulfide bond formation and allows for more consistent and comprehensive protein digestion and peptide identification. While iodoacetamide is a more commonly used alkylating agent, this compound serves as a well-established alternative. Careful control of reaction conditions is crucial to ensure complete alkylation of cysteine residues while minimizing off-target modifications of other amino acids such as methionine.[1][2]

Principle of the Method

The process involves two key steps:

  • Reduction: Disulfide bonds (-S-S-) are cleaved to produce free thiol groups (-SH) using a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

  • Alkylation: The highly reactive thiol groups are then capped by this compound through a nucleophilic substitution reaction, forming a stable S-carboxymethylcysteine derivative. This prevents re-oxidation and the reformation of disulfide bonds.

Materials and Reagents

  • Protein sample

  • Denaturation Buffer (e.g., 6 M Urea or 8 M Guanidine Hydrochloride in 100 mM Tris-HCl, pH 8.5)

  • Dithiothreitol (DTT)

  • This compound (IAA)

  • Ammonium Bicarbonate (NH₄HCO₃)

  • Quenching solution (e.g., DTT or L-cysteine)

  • HPLC-grade water

  • Acetonitrile (ACN)

  • Protease (e.g., Trypsin)

  • Formic Acid

Note: this compound is light-sensitive and should be stored in the dark. Solutions of this compound should be prepared fresh before use.

Experimental Protocols

Two common protocols are provided below: one for in-solution alkylation of protein mixtures and another for in-gel alkylation of proteins separated by electrophoresis.

Protocol 1: In-Solution Reduction and Alkylation

This method is suitable for complex protein mixtures, such as cell lysates or protein fractions.

  • Protein Solubilization and Denaturation:

    • Resuspend the protein pellet or solution in an appropriate volume of Denaturation Buffer to a final protein concentration of 1-10 mg/mL.

    • Vortex thoroughly to ensure complete solubilization.

  • Reduction:

    • Add DTT from a freshly prepared stock solution to a final concentration of 5-10 mM.

    • Incubate the sample at 56-60°C for 30-60 minutes to reduce the disulfide bonds.[3]

  • Alkylation:

    • Cool the sample to room temperature.

    • Add this compound from a freshly prepared, light-protected stock solution to a final concentration of 15-30 mM.[3][4]

    • Incubate the reaction in the dark at room temperature for 30-45 minutes.[4]

  • Quenching (Optional but Recommended):

    • To consume excess, unreacted this compound, add DTT to a final concentration of 5-10 mM.

    • Incubate in the dark at room temperature for 15 minutes.

  • Sample Cleanup and Digestion:

    • The sample is now ready for buffer exchange or dilution to reduce the concentration of the denaturant prior to enzymatic digestion.

    • Proceed with your standard protocol for protein digestion (e.g., with trypsin).

Protocol 2: In-Gel Reduction and Alkylation

This protocol is designed for protein bands excised from polyacrylamide gels (e.g., SDS-PAGE).

  • Excision and Destaining:

    • Excise the protein band(s) of interest from the stained gel using a clean scalpel.

    • Cut the gel piece into small cubes (approximately 1x1 mm).

    • Destain the gel pieces by washing with a solution of 50% acetonitrile in 50 mM ammonium bicarbonate until the stain is removed.

  • Dehydration and Rehydration:

    • Dehydrate the gel pieces by incubating with 100% acetonitrile for 10-15 minutes.

    • Remove the acetonitrile and dry the gel pieces completely in a vacuum centrifuge.

  • Reduction:

    • Rehydrate the dried gel pieces in a solution of 10 mM DTT in 100 mM ammonium bicarbonate. Ensure the gel pieces are completely submerged.

    • Incubate at 56°C for 45-60 minutes.

    • Cool the sample to room temperature and remove the DTT solution.

  • Alkylation:

    • Add a solution of 55 mM this compound in 100 mM ammonium bicarbonate to the gel pieces, ensuring they are fully covered.

    • Incubate in the dark at room temperature for 30-45 minutes.[5]

    • Remove and discard the this compound solution.

  • Washing and Digestion:

    • Wash the gel pieces with 100 mM ammonium bicarbonate for 10-15 minutes.

    • Dehydrate the gel pieces with 100% acetonitrile and dry them in a vacuum centrifuge.

    • The gel pieces are now ready for in-gel digestion with a suitable protease.

Data Presentation: Summary of Quantitative Parameters

The following table summarizes the key quantitative parameters for the described protocols, providing a range of commonly used values.

ParameterIn-Solution ProtocolIn-Gel Protocol
Reduction
Reducing AgentDTTDTT
Concentration5-10 mM10 mM
Temperature56-60°C56°C
Incubation Time30-60 min45-60 min
Alkylation
Alkylating AgentThis compound (IAA)This compound (IAA)
Concentration15-30 mM55 mM
TemperatureRoom TemperatureRoom Temperature
Incubation Time30-45 min (in the dark)30-45 min (in the dark)
Quenching
Quenching AgentDTT or L-cysteineN/A (washing steps)
Concentration5-10 mMN/A
Incubation Time15 min (in the dark)N/A

Mandatory Visualizations

G cluster_workflow In-Solution Protein Alkylation Workflow start Protein Sample in Denaturation Buffer reduction Reduction with DTT (e.g., 5-10 mM, 56-60°C, 30-60 min) start->reduction alkylation Alkylation with this compound (e.g., 15-30 mM, RT, 30-45 min, dark) reduction->alkylation quenching Quenching (e.g., 5-10 mM DTT, RT, 15 min, dark) alkylation->quenching digestion Buffer Exchange & Enzymatic Digestion quenching->digestion ms_analysis Mass Spectrometry Analysis digestion->ms_analysis

Caption: Workflow for in-solution protein reduction and alkylation.

G cluster_reaction Cysteine Alkylation with this compound cysteine Cysteine Residue (-SH) product S-carboxymethylcysteine (-S-CH₂-COOH) cysteine->product + iodoacetic_acid This compound (I-CH₂-COOH) iodoacetic_acid->product + iodide Iodide (I⁻) product->iodide +

Caption: Chemical reaction of cysteine alkylation by this compound.

References

Application Note: Quantitative Cysteine-Based Proteomics using ¹⁸O-Labeled Iodoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope labeling coupled with mass spectrometry (MS) has become an essential tool for quantitative proteomics, providing critical insights into cellular processes, biomarker discovery, and the mechanisms of drug action.[1][2][3] This application note details a robust and cost-effective method for relative protein quantitation using ¹⁸O-labeled iodoacetic acid (IAA). This chemical labeling strategy targets cysteine residues, which are frequently involved in critical protein functions, including enzymatic activity and redox signaling.

The methodology is based on the differential labeling of cysteine thiols in two separate protein samples (e.g., control vs. treated) with unlabeled (¹⁶O) and ¹⁸O-labeled this compound.[1][4] this compound irreversibly alkylates the sulfhydryl group of cysteine residues. Since IAA contains two oxygen atoms, the ¹⁸O-labeled reagent introduces a 4 Dalton (Da) mass shift for each labeled cysteine compared to the unlabeled reagent.[1] After labeling, the two samples are combined, digested, and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). The relative abundance of a protein is determined by comparing the signal intensities of the light (¹⁶O) and heavy (¹⁸O) peptide pairs.

This method offers several advantages:

  • Cost-Effectiveness: The ¹⁸O-labeled IAA can be readily prepared from inexpensive, commercially available reagents (IAA and H₂¹⁸O).[1][4]

  • Robustness: The labeling occurs at the intact protein level prior to digestion, making the quantitation results less dependent on the properties of individual peptides.[1][4]

  • Stability: The resulting carboxymethyl-cysteine modification is highly stable under various pH conditions, providing flexibility during sample processing.[4]

  • Broad Applicability: The technique is suitable for a wide range of applications in the biopharmaceutical sector, from pharmacokinetic studies to quality control and target engagement studies.[4][5][6]

Principle of the Method

The core of the technique is the alkylation of reduced cysteine residues. Protein samples are first treated with a reducing agent, such as dithiothreitol (DTT), to break disulfide bonds. Subsequently, one sample is alkylated with standard this compound (¹⁶O-IAA), and the other is alkylated with this compound in which the carboxylic oxygen atoms have been exchanged with ¹⁸O (¹⁸O-IAA). This creates a predictable mass difference between peptides originating from the two samples.

G cluster_light Control Sample cluster_heavy Treated Sample p1 Protein-Cys-SH p_labeled1 Protein-Cys-S-CH₂-C(¹⁶O)₂H p1->p_labeled1 Alkylation iaa1 ¹⁶O-Iodoacetic Acid mass_diff Mass Difference = 4 Da (per Cysteine) p2 Protein-Cys-SH p_labeled2 Protein-Cys-S-CH₂-C(¹⁸O)₂H p2->p_labeled2 Alkylation iaa2 ¹⁸O-Iodoacetic Acid

Figure 1. Chemical principle of differential cysteine labeling with ¹⁶O- and ¹⁸O-IAA.

Experimental Workflow

The overall experimental process follows a standardized proteomics workflow, with the key differential labeling step introduced after protein reduction. The diagram below outlines the major steps from sample preparation to data analysis.

G start1 Sample 1 (e.g., Control) extract1 Protein Extraction start1->extract1 start2 Sample 2 (e.g., Treated) extract2 Protein Extraction start2->extract2 reduce1 Reduction (DTT) extract1->reduce1 reduce2 Reduction (DTT) extract2->reduce2 alkyl1 Alkylation (¹⁶O-IAA, 'Light') reduce1->alkyl1 alkyl2 Alkylation (¹⁸O-IAA, 'Heavy') reduce2->alkyl2 combine Combine Samples (1:1) alkyl1->combine alkyl2->combine digest Proteolytic Digestion (Trypsin) combine->digest cleanup Sample Cleanup (Desalting) digest->cleanup lcms LC-MS/MS Analysis cleanup->lcms data Data Analysis & Quantitation lcms->data

Figure 2. General experimental workflow for quantitative proteomics using ¹⁸O-IAA.

Detailed Protocols

The heavy-labeled reagent can be prepared by exchanging the carboxylic oxygen atoms of commercial IAA in ¹⁸O-enriched water at a low pH.[1][4]

  • Dissolve 80 mg of this compound in 500 µL of ¹⁸O-enriched water (e.g., 97 atom % ¹⁸O).

  • Add 1% (v/v) trifluoroacetic acid to catalyze the oxygen exchange.

  • Incubate the mixture at 50°C for 24 hours.[1]

  • Monitor the progress of ¹⁸O incorporation using mass spectrometry in negative ion mode. The IAA anion ([M-H]⁻) should show a mass shift from m/z 185 (for ¹⁶O₂) to m/z 189 (for ¹⁸O₂).

  • After confirming high labeling efficiency (>95%), adjust the pH to near-neutral with a suitable buffer (e.g., ammonium bicarbonate).

  • Store the ¹⁸O-labeled IAA solution at -20°C, protected from light.[1]

This protocol is designed for two protein samples, each containing approximately 20-100 µg of total protein.

  • Protein Solubilization: Solubilize protein pellets from each sample (Control and Treated) in 100 µL of a lysis buffer (e.g., 8 M Urea, 100 mM ammonium bicarbonate, pH 8.0).

  • Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM to each sample. Incubate at 50°C for 45 minutes to reduce all disulfide bonds.[1]

  • Alkylation (Differential Labeling):

    • Control Sample: Add unlabeled (¹⁶O) IAA stock solution to a final concentration of 30 mM.

    • Treated Sample: Add the prepared ¹⁸O-labeled IAA stock solution to a final concentration of 30 mM.

    • Incubate both samples in the dark at 50°C for 45 minutes.[1]

  • Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 40 mM. This will consume any excess IAA.

  • Sample Combination: Combine the Control and Treated samples into a single tube.

  • Buffer Exchange/Cleanup: Remove urea and other reagents. This can be done by protein precipitation (e.g., with acetone) or by using a buffer exchange column. Resuspend the combined protein sample in a digestion-friendly buffer like 50 mM ammonium bicarbonate.

  • Proteolytic Digestion: Add trypsin at a 1:50 or 1:20 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C.[1]

  • Desalting: Acidify the digest with formic acid to quench the trypsin activity. Desalt the peptides using a C18 StageTip or similar solid-phase extraction method before LC-MS/MS analysis.

Data Presentation and Analysis

Following LC-MS/MS analysis, raw data should be processed using a suitable software package (e.g., MaxQuant, Proteome Discoverer, PEAKS Studio). The software must be configured to search for both the light (+58.005 Da on Cys) and heavy (+62.005 Da on Cys) modifications as variable modifications. The software will identify peptide pairs and calculate the intensity ratio of the heavy to light forms.

The final quantitative data can be summarized in a table for clear interpretation and comparison. A study on human serum transferrin demonstrated excellent linearity over three orders of magnitude with a high correlation (R² > 0.99) between theoretical and observed ratios.[1]

Protein IDGene NamePeptide SequenceLight m/zHeavy m/zH/L Ratio (Observed)p-valueRegulation
P02768TFKPVEEYANC HLAR863.42865.422.150.001Up
Q9Y6K5ANXA1AMVSEFLKQAWFIENEEQEYVQTVKSSKGGPGSA VSPYPTFNPSSDVAALHKAIMVKGVDEATIIDILTKRN AQRQQIKAAYLQETGKP LTDELKALSGHLEEVVLALLKTPAQFDADELRAAMKGLGTDEDTLIEI IASRTPEELRAIKQVYEEEYGSSLEDDVVGDTSGYYQRMLVVLLQANRDPDAGIDEAQVEQ DAQALFQAGELKWGTDEEKFITIFGTRSVSHLRKVFDKYMTISGFQIEETIDRETSGNLEQLL LAVKSIRSI PAYLAETLYYAMKGAGTDDHTLIRVMVSRSEIDLFNIRKEFKKAMY SGRKGST DTLGDLLKMLT1205.581207.580.480.005Down
P60709ACTBDLYANTVLSGGTTMYPGIADRMQKEITALAPSTMKIKIIAPPERKYSVWIGGSILASLSTFQQMWISK954.49956.491.030.89Unchanged
P08670VIMSLPLPNFSSLNLRETNLDSLPLVDTHSKRTLLIKTVETRDGQVINETSQHHDDLE1088.541090.541.980.011Up

Note: Peptide sequences are truncated for brevity. C indicates the modified cysteine residue.

Application in Drug Development: Target Engagement

This quantitative proteomics strategy can be powerfully applied to measure target engagement for covalent inhibitors that target cysteine residues. By comparing a vehicle-treated sample with a drug-treated sample, one can quantify the occupancy of the target cysteine by the drug.

G cluster_vehicle Vehicle Control cluster_drug Covalent Inhibitor Treatment v_target Target Protein (Cys-SH available) v_label Label with ¹⁶O-IAA v_target->v_label v_result High ¹⁶O-IAA Signal v_label->v_result quant Quantitation: Ratio (¹⁸O / ¹⁶O) << 1 Indicates High Target Occupancy d_target Target Protein (Cys occupied by Drug) d_label Label with ¹⁸O-IAA d_target->d_label d_result Low/No ¹⁸O-IAA Signal d_label->d_result

Figure 3. Logic diagram for a covalent drug target engagement experiment.

In this scenario, the covalent drug binds to the target cysteine, preventing it from being labeled by the heavy ¹⁸O-IAA. In the control sample, the same cysteine is available and is labeled by the light ¹⁶O-IAA. The resulting low heavy/light ratio for peptides containing the target cysteine provides a direct measure of drug occupancy and target engagement.

References

Application of Iodoacetic Acid in Quantitative Proteomics: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of iodoacetic acid and its derivatives in quantitative proteomics. It is designed to serve as a practical guide, offering detailed application notes, experimental protocols, and data interpretation insights for researchers in academia and the pharmaceutical industry.

Introduction to this compound in Proteomics

This compound (IAA) and its amide derivative, iodoacetamide (IAM), are sulfhydryl-reactive alkylating agents widely used in proteomics. Their primary role is the irreversible alkylation of cysteine residues within proteins.[1][2] This process, known as carbamidomethylation, is a critical step in most bottom-up proteomics workflows. By capping the free thiol groups of cysteines, IAA prevents the reformation of disulfide bonds following their reduction. This ensures that proteins remain in a denatured and linearized state, facilitating efficient enzymatic digestion and subsequent analysis by mass spectrometry (MS).[2][3] The stability of the resulting thioether bond is essential for accurate peptide identification and quantification.[1]

Beyond its fundamental role in sample preparation, this compound and its analogs have been ingeniously adapted for quantitative proteomics through the development of isotope-coded and isobaric labeling strategies. These methods allow for the precise relative quantification of protein abundance and the site-specific analysis of cysteine modifications across different samples.

Quantitative Proteomics Techniques Utilizing this compound Chemistry

Several quantitative proteomics techniques leverage the specific reactivity of this compound derivatives with cysteine thiols. These methods enable multiplexed analysis, providing deep insights into cellular processes, disease mechanisms, and drug action.

Isotope-Coded Affinity Tags (ICAT)

The Isotope-Coded Affinity Tag (ICAT) method was one of the pioneering techniques for quantitative, gel-free proteomics.[4] The ICAT reagent consists of three key components: a thiol-reactive group (an iodoacetyl function), an isotopic linker (containing either light or heavy isotopes, typically 12C or 13C), and an affinity tag (biotin).[5] In a typical ICAT experiment, two protein samples (e.g., control and treated) are labeled with the light and heavy ICAT reagents, respectively. The labeled samples are then combined, digested, and the cysteine-containing peptides are enriched using avidin affinity chromatography. The ratio of the light to heavy peptide pairs, determined by mass spectrometry, reflects the relative abundance of the corresponding protein in the original samples.[4][5]

Iodoacetyl Tandem Mass Tags (iodoTMT)

Iodoacetyl Tandem Mass Tags (iodoTMT) are a set of isobaric labeling reagents that combine the cysteine reactivity of the iodoacetyl group with the multiplexing capabilities of Tandem Mass Tags (TMT).[6][7] Each iodoTMT reagent has the same total mass, but upon fragmentation in the mass spectrometer, they yield unique reporter ions of different masses.[6] This allows for the simultaneous quantification of cysteine-containing peptides from up to six different samples (in a sixplex set).[8] iodoTMT reagents are particularly powerful for studying post-translational modifications of cysteine residues, such as oxidation and S-nitrosylation.[6][8]

O18-Labeling using this compound

A cost-effective quantitative strategy involves the use of O18-labeled this compound.[9][10] In this method, the carboxylic oxygen atoms of commercially available this compound are exchanged with O18 from O18-enriched water.[10] One protein sample is alkylated with the standard (O16) this compound, while the other is alkylated with the O18-labeled version. The mass difference of 4 Da (for two exchanged oxygens) per cysteine residue allows for the relative quantification of cysteine-containing peptides by mass spectrometry. A key advantage of this method is that labeling is performed at the intact protein level, minimizing quantification errors that can arise from differential sample processing.[9][10]

Quantitative Data Presentation

The following tables summarize quantitative data from studies that have employed this compound-based labeling strategies to investigate cellular responses to stimuli.

Table 1: Quantification of S-Nitrosylated Cysteine Sites in LPS-Stimulated BV-2 Microglial Cells using iodoTMT Switch Assay (ISA)

This table presents a selection of S-nitrosylated cysteine (SNO-Cys) sites that showed significant changes in response to lipopolysaccharide (LPS) stimulation in murine BV-2 microglial cells. Data is derived from a study by Huang et al. (2014), where an iodoTMT switch assay was used for quantitative analysis.[8]

ProteinGenePeptide SequenceFold Change (LPS/Control)p-value
Peroxiredoxin-1Prdx1CGAVVVESHFEQFLK2.1< 0.05
ThioredoxinTxn1CMPTFQFFK1.8< 0.05
Heat shock protein 90-alphaHsp90aa1CLLGTIAKSGTK1.7< 0.05
14-3-3 protein zeta/deltaYwhazCKTVDIMK1.6< 0.05
Glyceraldehyde-3-phosphate dehydrogenaseGapdhCTTVSTVGSK0.6< 0.05
Enolase 1Eno1CSAVPSGASTGIYEALELR0.5< 0.05
*C denotes the iodoTMT-labeled cysteine residue.

Table 2: Quantitative Redox Proteomics of E. coli under Oxidative Stress using OxiTMT

This table showcases proteins with significantly altered cysteine oxidation states in Escherichia coli subjected to oxidative stress (1 mM H₂O₂). The data was generated using the OxiTMT workflow, which combines iodoTMT labeling with a strategy to differentiate between reduced and oxidized cysteine pools.[6]

ProteinGeneCysteine Residue% Oxidation (Control)% Oxidation (H₂O₂)Fold Change (Oxidation)
Alkyl hydroperoxide reductase subunit CAhpCCys4615%85%5.7
Glutaredoxin 1GrxACys1410%60%6.0
Thioredoxin 1TrxACys338%55%6.9
Fructose-bisphosphate aldolaseFbaACys725%40%8.0
Ribosome-recycling factorFrrCys11212%7%0.6
Elongation factor Tu 1TufACys8118%10%0.6

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound in quantitative proteomics.

Standard Protein Reduction and Alkylation for Proteomics

This protocol describes the fundamental steps of reducing and alkylating proteins in solution prior to enzymatic digestion.

Materials:

  • Urea

  • Tris-HCl, pH 8.5

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Iodoacetamide (IAM) or this compound (IAA)

  • LC-MS grade water

Procedure:

  • Protein Solubilization: Dissolve the protein pellet in 8 M urea, 100 mM Tris-HCl, pH 8.5 to denature the proteins.

  • Reduction: Add DTT to a final concentration of 10 mM (or TCEP to 5 mM). Incubate for 30 minutes at 37°C to reduce all disulfide bonds.

  • Alkylation: Add IAM to a final concentration of 55 mM. Incubate for 20-30 minutes at room temperature in the dark. This step alkylates the free cysteine thiols.

  • Quenching (Optional): The reaction can be quenched by adding DTT to a final concentration of 20 mM.

  • Sample Preparation for Digestion: Dilute the sample with 100 mM Tris-HCl, pH 8.5 to reduce the urea concentration to less than 2 M before adding trypsin for digestion.

iodoTMT Switch Assay (ISA) for S-Nitrosylation Analysis

This protocol is adapted from Huang et al. (2014) for the specific labeling and quantification of S-nitrosylated cysteines.[2][3]

Materials:

  • HENS Buffer: 250 mM HEPES-NaOH (pH 7.7), 1 mM EDTA, 0.1 mM Neocuproine, 2.5% (w/v) SDS

  • Methyl methanethiosulfonate (MMTS)

  • Acetone (pre-chilled at -20°C)

  • Sodium Ascorbate

  • iodoTMTsixplex™ Reagent Kit (Thermo Fisher Scientific)

  • DTT

  • Iodoacetamide (IAM)

  • Trypsin

  • Anti-TMT antibody resin

Procedure:

  • Blocking Free Thiols: Resuspend cell lysates in HENS buffer. Add MMTS to a final concentration of 20 mM and incubate at 50°C for 30 minutes with frequent vortexing to block all free cysteine thiols.

  • Protein Precipitation: Precipitate proteins by adding 4 volumes of cold acetone and incubate at -20°C for 30 minutes. Centrifuge to pellet the proteins and discard the supernatant.

  • Selective Reduction and Labeling: Resuspend the protein pellet in HENS buffer with 1% SDS. Add sodium ascorbate to a final concentration of 5 mM to selectively reduce S-nitrosothiols. Immediately add the appropriate iodoTMT reagent to a final concentration of 1 mM and incubate for 2 hours at room temperature in the dark.

  • Sample Combination and Digestion: Combine the differentially labeled samples. Reduce any remaining disulfide bonds with 10 mM DTT at 55°C for 1 hour, followed by alkylation of newly formed free thiols with 25 mM IAM at 37°C for 1 hour in the dark. Digest the proteins with trypsin overnight at 37°C.

  • Enrichment of iodoTMT-labeled Peptides: Desalt the peptide mixture. Enrich for iodoTMT-labeled peptides using an anti-TMT antibody resin.

  • LC-MS/MS Analysis: Analyze the enriched peptides by LC-MS/MS. Quantify the relative abundance of S-nitrosylated peptides based on the reporter ion intensities.

Isotope-Coded Affinity Tag (ICAT) Protocol

This protocol outlines the general workflow for quantitative proteomics using ICAT reagents.[4][6]

Materials:

  • ICAT Reagent Kit (Light and Heavy)

  • Labeling Buffer (e.g., 50 mM Tris-HCl, pH 8.5, 8 M Urea)

  • TCEP

  • Trypsin

  • Avidin Affinity Chromatography Column

  • Cleavage Reagent (to release peptides from the affinity tag)

Procedure:

  • Protein Labeling: Solubilize the control and experimental protein samples in labeling buffer. Reduce the proteins with TCEP. Label the control sample with the light ICAT reagent and the experimental sample with the heavy ICAT reagent.

  • Sample Combination and Digestion: Combine the light and heavy labeled protein samples in a 1:1 ratio. Digest the combined sample with trypsin.

  • Affinity Purification: Purify the ICAT-labeled (cysteine-containing) peptides using an avidin affinity column.

  • Cleavage and Elution: Cleave the biotin tag from the peptides and elute them from the column.

  • LC-MS/MS Analysis: Analyze the purified peptides by LC-MS/MS. Identify the peptide sequences and quantify the relative protein abundance by comparing the peak intensities of the light and heavy peptide pairs.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and a relevant signaling pathway.

experimental_workflow_iodoTMT start Protein Samples (up to 6 conditions) block Block Free Thiols (MMTS) start->block precipitate Acetone Precipitation block->precipitate reduce_label Selective Reduction (Ascorbate) & iodoTMT Labeling precipitate->reduce_label combine Combine Samples reduce_label->combine digest Reduction, Alkylation & Trypsin Digestion combine->digest enrich Enrich iodoTMT Peptides (Anti-TMT Resin) digest->enrich ms LC-MS/MS Analysis enrich->ms quant Quantification (Reporter Ions) ms->quant

iodoTMT Switch Assay Workflow

experimental_workflow_ICAT cluster_0 Sample 1 (Control) cluster_1 Sample 2 (Treated) p1 Protein Lysate 1 l1 Label with Light ICAT Reagent p1->l1 combine Combine Samples l1->combine p2 Protein Lysate 2 l2 Label with Heavy ICAT Reagent p2->l2 l2->combine digest Trypsin Digestion combine->digest purify Affinity Purification (Avidin Column) digest->purify ms LC-MS/MS Analysis purify->ms quant Quantification (Light/Heavy Ratio) ms->quant

Isotope-Coded Affinity Tag (ICAT) Workflow

Simplified MAPK Signaling Pathway

Conclusion

This compound and its derivatives are indispensable tools in modern quantitative proteomics. From the fundamental requirement of cysteine alkylation in sample preparation to enabling sophisticated multiplexed quantitative analyses, these reagents provide a versatile platform for proteomics research. The ICAT, iodoTMT, and O18-labeling techniques, all reliant on the specific chemistry of this compound, have empowered researchers to delve deeper into the complexities of the proteome, uncovering novel insights into cellular signaling, disease pathogenesis, and the mechanisms of drug action. The continued development of methodologies centered around this chemistry promises to further advance the field of quantitative proteomics.

References

Application Notes and Protocols: Modification of Sulfhydryl Groups in Peptides using Iodoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoacetic acid (IAA) is a widely utilized alkylating agent in proteomics and peptide research for the covalent and irreversible modification of sulfhydryl groups, primarily on cysteine residues. This process, known as carboxymethylation, is crucial for preventing the formation or reformation of disulfide bonds, which can interfere with protein digestion and subsequent analysis by mass spectrometry.[1][2][3] The reaction involves the nucleophilic attack of the deprotonated cysteine's thiol group (thiolate) on the alpha-carbon of this compound, resulting in the formation of a stable thioether bond.[4][5] Proper alkylation is a critical step in sample preparation for peptide mapping, protein identification, and quantitative proteomics.[6]

Principle of the Reaction

This compound reacts specifically with the sulfhydryl groups of cysteine residues in peptides and proteins. The reaction is most efficient at a slightly alkaline pH (typically pH 8), as this condition favors the deprotonated, nucleophilic thiolate form of the cysteine side chain.[4] The carboxymethylation adds a negatively charged carboxyl group to the cysteine residue, which can be a consideration for subsequent analytical techniques like isoelectric focusing.[7]

Key Features of this compound Modification:

  • Irreversible: The resulting thioether bond is stable under the conditions used for enzymatic digestion and mass spectrometry analysis.[4]

  • Specificity: While highly specific for sulfhydryl groups, side reactions with other nucleophilic amino acid residues (e.g., histidine, lysine, N-terminus) can occur, particularly with prolonged incubation times or high concentrations of IAA.[2][8]

  • Quantitative Applications: Stable isotope-labeled this compound (e.g., with ¹³C or ¹⁸O) can be used for quantitative mass spectrometry-based proteomics, allowing for the relative or absolute quantification of cysteine-containing peptides.[9][10][11][12]

Applications

The modification of sulfhydryl groups with this compound is a fundamental technique with broad applications in:

  • Proteomics Sample Preparation: Essential for robust and reproducible protein digestion and subsequent analysis by LC-MS/MS. By blocking disulfide bond formation, proteins are more accessible to proteolytic enzymes like trypsin.[1][6]

  • Peptide Mapping: Ensures that cysteine-containing peptides are consistently identified in their modified form, simplifying data analysis.

  • Quantitative Proteomics: Isotope-coded this compound enables comparative studies of protein expression and post-translational modifications involving cysteine residues.[11][12]

  • Structural Biology: Used to probe the accessibility and reactivity of cysteine residues, providing insights into protein structure and function.

  • Enzyme Inhibition Studies: this compound can act as an irreversible inhibitor of enzymes with a critical cysteine residue in their active site.[13][14]

Experimental Protocols

Protocol 1: In-Solution Alkylation of Peptides/Proteins

This protocol describes the modification of sulfhydryl groups in a protein sample that is in solution, typically prior to enzymatic digestion.

Materials:

  • Protein/peptide sample

  • Denaturation Buffer: 6 M Guanidine Hydrochloride (GnHCl) or 8 M Urea in 100 mM Ammonium Bicarbonate, pH 8.0

  • Reducing Agent: 1 M Dithiothreitol (DTT) stock solution

  • Alkylating Agent: 0.5 M this compound (IAA) stock solution (prepare fresh and protect from light)

  • Quenching Solution: 1 M DTT stock solution

  • Ammonium Bicarbonate (50 mM, pH 8.0)

Procedure:

  • Denaturation and Reduction:

    • Dissolve the protein sample in Denaturation Buffer.

    • Add the 1 M DTT stock solution to a final concentration of 5-10 mM.[15]

    • Incubate at 56-60°C for 30-60 minutes to reduce all disulfide bonds.[15]

    • Allow the sample to cool to room temperature.

  • Alkylation:

    • Add the 0.5 M IAA stock solution to a final concentration of 15-20 mM (a 2-3 fold molar excess over the total DTT concentration is recommended).

    • Incubate in the dark at room temperature for 30 minutes.[15]

  • Quenching:

    • Add the 1 M DTT stock solution to a final concentration of 5 mM to quench any unreacted this compound.[15]

    • Incubate in the dark at room temperature for 15 minutes.[15]

  • Buffer Exchange (Optional but Recommended):

    • Remove the denaturant and excess reagents by dialysis, spin filters, or desalting columns prior to downstream applications like enzymatic digestion.[6]

Protocol 2: In-Gel Alkylation of Proteins

This protocol is for modifying proteins that have been separated by SDS-PAGE.

Materials:

  • Excised gel band containing the protein of interest

  • Destaining Solution: 50% Acetonitrile (ACN) in 50 mM Ammonium Bicarbonate

  • Dehydration Solution: 100% Acetonitrile (ACN)

  • Reducing Solution: 10 mM DTT in 50 mM Ammonium Bicarbonate

  • Alkylation Solution: 55 mM this compound in 50 mM Ammonium Bicarbonate (prepare fresh and protect from light)[16]

Procedure:

  • Destaining and Dehydration:

    • Wash the excised gel band with the Destaining Solution until the Coomassie or silver stain is removed.

    • Dehydrate the gel pieces by incubating with 100% ACN until they shrink and turn opaque white.[16] Remove the ACN.

  • Reduction:

    • Rehydrate the gel pieces in the Reducing Solution.

    • Incubate at 56°C for 30-60 minutes.[16]

    • Cool to room temperature and remove the reducing solution.

  • Alkylation:

    • Add the Alkylation Solution to the gel pieces, ensuring they are fully submerged.

    • Incubate in the dark at room temperature for 20-30 minutes.[16]

    • Remove the alkylation solution.

  • Washing:

    • Wash the gel pieces with 50 mM Ammonium Bicarbonate.

    • Dehydrate the gel pieces again with 100% ACN.

    • Dry the gel pieces completely in a vacuum centrifuge before proceeding to in-gel digestion.

Quantitative Data Summary

ParameterIn-Solution AlkylationIn-Gel AlkylationReference(s)
Reducing Agent 5-10 mM DTT10 mM DTT[15],[16]
Reduction Incubation 30-60 min at 56-60°C30-60 min at 56°C[15],[16]
Alkylating Agent 15-20 mM IAA55 mM IAA[15],[16]
Alkylation Incubation 30 min at RT (dark)20-30 min at RT (dark)[15],[16]
Quenching Agent 5 mM DTTN/A (removed by washing)[15]

Visualizations

experimental_workflow_in_solution start Protein Sample denature_reduce Denaturation & Reduction (e.g., 6M GnHCl, 10mM DTT, 60°C) start->denature_reduce alkylate Alkylation (e.g., 20mM IAA, RT, 30 min, dark) denature_reduce->alkylate quench Quench Reaction (e.g., 5mM DTT) alkylate->quench buffer_exchange Buffer Exchange / Cleanup quench->buffer_exchange digest Enzymatic Digestion (e.g., Trypsin) buffer_exchange->digest lc_ms LC-MS/MS Analysis digest->lc_ms

Caption: In-solution alkylation workflow for proteomics.

experimental_workflow_in_gel start Excised Gel Band destain Destain & Dehydrate start->destain reduce Reduction (10mM DTT, 56°C) destain->reduce alkylate Alkylation (55mM IAA, RT, dark) reduce->alkylate wash Wash & Dehydrate alkylate->wash digest In-Gel Digestion wash->digest extract Peptide Extraction digest->extract lc_ms LC-MS/MS Analysis extract->lc_ms

Caption: In-gel alkylation workflow for proteomics.

reaction_mechanism Peptide_Cys_SH Peptide-Cys-SH plus1 + IAA This compound (ICH2COOH) arrow pH ~8 (dark) Peptide_Cys_SCM Peptide-S-Carboxymethylcysteine plus2 + HI Hydroiodic Acid (HI)

Caption: Carboxymethylation of a cysteine residue by this compound.

Troubleshooting and Considerations

  • Incomplete Alkylation: This can result from insufficient reducing agent, insufficient alkylating agent, or suboptimal pH. Ensure complete reduction and an adequate molar excess of this compound.

  • Side Reactions: To minimize non-specific modifications, avoid excessive concentrations of this compound and prolonged incubation times.[2][8] Quenching the reaction with a thiol-containing reagent like DTT is crucial for in-solution protocols.[6][15]

  • Light Sensitivity: this compound solutions are light-sensitive and should be prepared fresh and kept in the dark to prevent degradation.

  • This compound vs. Iodoacetamide: Iodoacetamide (IAM) is another common alkylating agent that results in a neutral S-carboxyamidomethylcysteine modification.[7] IAA is sometimes preferred as it may exhibit less non-specific alkylation.[6] The choice between IAA and IAM may depend on the specific requirements of the downstream analysis.

References

Application Note: In-Solution Protein Alkylation with Iodoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In proteomics and protein chemistry, the accurate analysis of protein structure and function often requires the cleavage of disulfide bonds and the subsequent alkylation of the resulting free sulfhydryl groups on cysteine residues. This process, known as reduction and alkylation, is critical for preventing the re-formation of disulfide bridges, which can interfere with enzymatic digestion and mass spectrometry analysis. Iodoacetic acid (IAA) is a widely used alkylating agent that covalently modifies cysteine residues, leading to the formation of stable S-carboxymethylcysteine derivatives. This application note provides a detailed protocol for the in-solution alkylation of proteins using this compound, discusses its specificity, and presents quantitative data on its performance and potential side reactions.

Principle of the Method

The in-solution protein alkylation protocol with this compound involves two primary steps:

  • Reduction: Disulfide bonds within the protein are cleaved using a reducing agent, typically dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This step exposes the free sulfhydryl (-SH) groups of cysteine residues.

  • Alkylation: this compound is added to the reaction mixture. The carboxylate group of this compound undergoes a nucleophilic substitution reaction with the thiol group of cysteine, forming a stable thioether bond. This irreversible modification prevents the re-oxidation of cysteines and the formation of disulfide bonds.[1]

The reaction with this compound introduces a negatively charged carboxymethyl group onto the cysteine residue.[1] This alteration in charge can be a consideration for downstream analytical techniques such as isoelectric focusing.

Experimental Protocol: In-Solution Protein Alkylation with this compound

This protocol is designed for the alkylation of proteins in a solution format, suitable for subsequent enzymatic digestion and mass spectrometry analysis.

Materials:

  • Protein sample in a suitable buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)

  • Urea or Guanidine Hydrochloride (for denaturation, optional)

  • Dithiothreitol (DTT)

  • This compound (IAA)

  • Tris-HCl buffer

  • HPLC-grade water

  • Microcentrifuge tubes

  • Thermomixer or water bath

  • pH meter

Procedure:

  • Protein Solubilization and Denaturation:

    • Dissolve the protein sample in a denaturing buffer, such as 6 M Urea or 6 M Guanidine Hydrochloride in 50 mM Tris-HCl, pH 8.0. The final protein concentration should ideally be between 1-5 mg/mL.

    • Vortex gently to ensure complete solubilization.

  • Reduction of Disulfide Bonds:

    • Add DTT to the protein solution to a final concentration of 10 mM.

    • Incubate the mixture at 56°C for 30 minutes to reduce the disulfide bonds.[2]

    • Allow the sample to cool to room temperature.

  • Alkylation of Cysteine Residues:

    • Prepare a fresh stock solution of this compound (e.g., 100 mM in 50 mM Tris-HCl, pH 8.0). Note: this compound solutions are light-sensitive and should be prepared fresh and kept in the dark.[3]

    • Add the this compound solution to the reduced protein sample to a final concentration of 20 mM.[2]

    • Incubate the reaction mixture in the dark at room temperature for 30 minutes.[2]

  • Quenching the Reaction:

    • To stop the alkylation reaction, add DTT to a final concentration of 20 mM to quench any unreacted this compound.

    • Incubate for 15 minutes at room temperature in the dark.

  • Sample Clean-up:

    • The alkylated protein sample is now ready for downstream applications such as buffer exchange, enzymatic digestion, or mass spectrometry analysis. Depending on the downstream application, the removal of urea/guanidine, excess DTT, and IAA may be necessary using methods like dialysis, buffer exchange columns, or precipitation.

Data Presentation

The efficiency and specificity of alkylating agents are crucial for reliable proteomic analysis. The following tables summarize quantitative data on the performance of this compound in comparison to other common alkylating agents.

Table 1: Comparison of Alkylation Efficiency and Side Reactions of Different Alkylating Agents

Alkylating AgentReductantCysteine-containing PSMs IdentifiedOff-target Modifications (Methionine)Reference
This compound (IAC) DTTLowSignificant[2]
This compound (IAC) TCEPModerateSignificant[2]
This compound (IAC) BMELowSignificant[2]
Iodoacetamide (IAA)DTTHighSignificant[2]
Chloroacetamide (CAA)DTTModerateLow[2]
Acrylamide (AA)DTTHighVery Low[2]

PSMs: Peptide Spectral Matches; DTT: Dithiothreitol; TCEP: Tris(2-carboxyethyl)phosphine; BME: Beta-mercaptoethanol. Data is qualitatively summarized from a study by Müller et al., 2017, which observed that iodine-containing reagents like this compound and iodoacetamide resulted in lower identification rates of cysteine-containing peptides and a higher incidence of methionine modification compared to non-iodine-containing reagents.[2]

Table 2: Common Off-Target Amino Acid Modifications by this compound

Amino AcidType of ModificationConsequence
MethionineCarboxymethylationCan lead to a neutral loss during mass spectrometry, affecting peptide identification.[2]
LysineCarboxymethylationCan block tryptic cleavage sites and alter peptide properties.
HistidineCarboxymethylationCan affect protein structure and function.
N-terminusCarboxymethylationCan interfere with certain N-terminal labeling strategies.

This table summarizes potential side reactions of this compound. The extent of these modifications is dependent on reaction conditions such as pH, temperature, and reagent concentration.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_reaction Alkylation Protocol cluster_downstream Downstream Analysis protein_sample Protein Sample in Solution denaturation Denaturation (e.g., 6M Urea) protein_sample->denaturation reduction Reduction (e.g., 10mM DTT, 56°C, 30 min) denaturation->reduction alkylation Alkylation (20mM this compound, RT, 30 min, dark) reduction->alkylation quenching Quenching (20mM DTT, RT, 15 min, dark) alkylation->quenching digestion Enzymatic Digestion (e.g., Trypsin) quenching->digestion ms_analysis Mass Spectrometry (LC-MS/MS) digestion->ms_analysis

Caption: In-solution protein alkylation workflow with this compound.

Signaling Pathway Context: Redox Signaling

Protein alkylation is a critical tool for studying redox signaling pathways where the modification of cysteine residues plays a key regulatory role.

redox_signaling cluster_cellular_environment Cellular Environment cluster_protein_modification Protein Cysteine Modification cluster_cellular_response Cellular Response ROS Reactive Oxygen Species (ROS) Protein_SH Protein-SH (Reduced Cysteine) ROS->Protein_SH Antioxidants Antioxidant Systems (e.g., Glutathione) Antioxidants->ROS Neutralizes Protein_SS Protein-S-S (Oxidized Disulfide) Protein_SH->Protein_SS Oxidation Protein_S_CM Protein-S-Carboxymethyl (Alkylated Cysteine) Protein_SH->Protein_S_CM Alkylation (this compound) [Experimental Intervention] Protein_SS->Protein_SH Reduction Signaling Altered Signaling Pathways Protein_SS->Signaling Function Changes in Protein Function Protein_S_CM->Function Stabilizes for Analysis Signaling->Function

Caption: Role of cysteine alkylation in studying redox signaling.

References

Application Notes and Protocols for LC/MS Analysis of Iodoacetic Acid-Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoacetic acid (IAA) is a widely utilized alkylating agent in proteomics for the derivatization of cysteine residues. This process, known as carbamidomethylation, involves the covalent modification of the thiol group of cysteine residues. This modification is critical in mass spectrometry-based proteomics for several reasons: it prevents the re-formation of disulfide bonds after reduction, ensuring proteins remain in a denatured state amenable to enzymatic digestion, and it adds a fixed mass to cysteine-containing peptides, which simplifies data analysis.[1][2][3] Furthermore, stable isotope-labeled versions of this compound can be employed for quantitative proteomics, allowing for the accurate comparison of protein abundance between different samples.[4][5]

These application notes provide detailed protocols for the preparation and analysis of this compound-labeled proteins by liquid chromatography-mass spectrometry (LC/MS). They are intended for researchers, scientists, and professionals in drug development who are utilizing proteomics to study protein structure, function, and expression.

Principle of Cysteine Alkylation with this compound

The fundamental chemistry involves the nucleophilic attack of the deprotonated thiol group (thiolate) of a cysteine residue on the electrophilic carbon of this compound. This results in the formation of a stable thioether bond, effectively capping the cysteine residue. The reaction is typically preceded by the reduction of disulfide bonds to ensure all cysteine residues are available for alkylation.

Key Applications

  • Protein Identification: Preventing disulfide bond reformation leads to more complete enzymatic digestion and improved sequence coverage in mass spectrometry, aiding in protein identification.[6]

  • Quantitative Proteomics: Using stable isotope-labeled this compound (e.g., with 18O or 13C) allows for the differential labeling of proteins from different samples (e.g., control vs. treated).[4][5][7] The relative abundance of the light and heavy labeled peptides can then be determined by mass spectrometry.

  • Cysteine Reactivity Profiling: this compound can be used as a probe to assess the reactivity of cysteine residues within the proteome, providing insights into their functional state and local environment.[8][9][10] This is particularly valuable for identifying ligandable cysteines in drug discovery.[10]

  • Studying Post-Translational Modifications: By blocking free thiols, this compound is a crucial reagent in workflows aimed at studying specific cysteine-based post-translational modifications like S-nitrosylation or glutathionylation.

Experimental Workflows and Protocols

Diagram: General Workflow for LC/MS Analysis of this compound-Labeled Proteins

G cluster_sample_prep Sample Preparation cluster_analysis Analysis ProteinExtraction Protein Extraction Reduction Reduction (e.g., DTT) ProteinExtraction->Reduction Alkylation Alkylation (this compound) Reduction->Alkylation Digestion Proteolytic Digestion (e.g., Trypsin) Alkylation->Digestion LC_Separation LC Separation Digestion->LC_Separation MS_Analysis Mass Spectrometry (MS/MS) LC_Separation->MS_Analysis Data_Analysis Data Analysis MS_Analysis->Data_Analysis

Caption: A generalized workflow for the preparation and analysis of this compound-labeled proteins.

Protocol 1: In-Solution Alkylation of Proteins for LC/MS Analysis

This protocol is suitable for protein mixtures in solution, such as cell lysates or purified protein samples.

Materials:

  • Protein sample

  • Denaturation Buffer: 8 M urea or 6 M guanidine hydrochloride in 100 mM Tris-HCl, pH 8.5

  • Reducing Agent: 1 M Dithiothreitol (DTT) or 0.5 M Tris(2-carboxyethyl)phosphine (TCEP) stock solutions

  • Alkylating Agent: 0.5 M this compound (IAA) stock solution (prepare fresh and protect from light)

  • Quenching Reagent: 1 M DTT or L-cysteine

  • Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0

  • Trypsin (proteomics grade)

  • Formic Acid (FA)

Procedure:

  • Protein Solubilization and Denaturation:

    • Resuspend the protein pellet or dilute the protein sample in Denaturation Buffer.

    • Incubate for 1 hour at 37°C to ensure complete denaturation.

  • Reduction of Disulfide Bonds:

    • Add the reducing agent (DTT or TCEP) to a final concentration of 5-10 mM.

    • Incubate for 1 hour at 56°C (for DTT) or room temperature (for TCEP).

  • Alkylation of Cysteine Residues:

    • Cool the sample to room temperature.

    • Add the this compound stock solution to a final concentration of 15-20 mM (a 2-4 fold molar excess over the reducing agent is recommended).[11]

    • Incubate in the dark at room temperature for 30-45 minutes.[4]

  • Quenching the Alkylation Reaction:

    • Add a quenching reagent (DTT or L-cysteine) to a final concentration in molar excess to the this compound to consume any unreacted alkylating agent.

  • Buffer Exchange and Digestion:

    • Dilute the sample with Digestion Buffer to reduce the urea or guanidine hydrochloride concentration to below 1 M.

    • Add trypsin at a 1:20 to 1:50 (enzyme:protein, w/w) ratio.

    • Incubate overnight at 37°C.[4]

  • Sample Cleanup and Preparation for LC/MS:

    • Acidify the digest with formic acid to a final concentration of 0.1-1% to stop the digestion.

    • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge or tip.

    • Dry the cleaned peptides in a vacuum centrifuge and resuspend in an appropriate solvent for LC/MS analysis (e.g., 0.1% formic acid in water).

Protocol 2: Quantitative Proteomics using 18O-Labeled this compound

This protocol outlines a method for relative protein quantification by labeling two different protein samples with unlabeled and 18O-labeled this compound.[4][5]

Materials:

  • Two protein samples (e.g., control and treated)

  • Unlabeled this compound (IAA)

  • 18O-Labeled this compound (18O-IAA), which can be prepared by exchanging the carboxylic oxygen atoms of commercially available IAA in 18O-enriched water at low pH.[4]

  • All other reagents as listed in Protocol 1.

Procedure:

  • Separate Sample Preparation:

    • Process the two protein samples in parallel through the denaturation and reduction steps as described in Protocol 1 (steps 1 and 2).

  • Differential Alkylation:

    • To the control sample, add unlabeled this compound to a final concentration of 30 mM.[4]

    • To the treated sample, add 18O-labeled this compound to a final concentration of 30 mM.[4]

    • Incubate both samples in the dark at 50°C for 45 minutes.[4]

  • Sample Combination and Digestion:

    • Combine the two labeled samples at the desired ratio (e.g., 1:1).

    • Proceed with buffer exchange and tryptic digestion as described in Protocol 1 (step 5).

  • LC/MS Analysis and Data Processing:

    • Analyze the combined peptide mixture by LC/MS/MS.

    • During data analysis, look for peptide pairs that are separated by a specific mass difference corresponding to the isotopic label. For each cysteine residue in a peptide, the 18O-labeled version will be 4 Da heavier (if both oxygen atoms are exchanged).

    • Quantify the relative protein abundance by comparing the peak intensities or areas of the light and heavy labeled peptide pairs.

Quantitative Data Presentation

The following table summarizes hypothetical quantitative data that could be obtained from an experiment using 18O-labeled this compound to compare a treated versus a control sample.

Protein IDPeptide SequenceControl (Unlabeled) IntensityTreated (18O-Labeled) IntensityFold Change (Treated/Control)
P12345VTLTCNIDER1.5 x 1064.5 x 1063.0
Q67890ALCVEFYR2.2 x 1071.1 x 1070.5
P54321GFCETVQNIK8.9 x 1059.1 x 1051.0
C* indicates a carboxymethylated cysteine residue.

Signaling Pathway Visualization

This compound labeling can be used to study proteins involved in various signaling pathways, particularly those regulated by cysteine modifications. For example, in redox signaling, the oxidation state of cysteine residues in key proteins can alter their activity.

Diagram: Simplified Redox Signaling Pathway

G cluster_pathway Redox Signaling ROS Reactive Oxygen Species (ROS) Protein_SH Protein-SH (Reduced) ROS->Protein_SH Oxidation Downstream Downstream Signaling Protein_SH->Downstream Inactive Pathway Protein_SOH Protein-SOH (Oxidized) Protein_SOH->Downstream Active Pathway

Caption: A simplified diagram of a redox signaling pathway modulated by cysteine oxidation.

Troubleshooting and Considerations

  • Incomplete Alkylation: Ensure a sufficient molar excess of this compound over the reducing agent. Incomplete alkylation can lead to missed cysteine-containing peptides and inaccurate quantification.

  • Off-Target Reactions: At high concentrations and pH, this compound can react with other amino acid residues such as lysine, histidine, and the N-terminus.[1][12][13] It is crucial to control the reaction conditions (pH, temperature, and incubation time) to minimize these side reactions.[13]

  • Light Sensitivity: this compound solutions are light-sensitive and should be prepared fresh and kept in the dark to prevent degradation.

  • Choice of Reagent: While this compound is effective, iodoacetamide is more commonly used in proteomics due to its higher reactivity and the formation of a neutral derivative.[6] The choice between the two may depend on the specific experimental goals.

Conclusion

The LC/MS analysis of this compound-labeled proteins is a powerful and versatile technique in proteomics. By carefully following established protocols and understanding the underlying chemistry, researchers can obtain high-quality data for protein identification, quantification, and the study of cysteine-mediated biological processes. The methods described in these application notes provide a solid foundation for the successful implementation of this important proteomics workflow.

References

Determining the Optimal Concentration of Iodoacetic Acid for Cellular Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoacetic acid (IAA) is a potent metabolic inhibitor widely utilized in biological research to study cellular bioenergetics and signaling pathways. As an alkylating agent, IAA irreversibly inhibits the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) by targeting a critical cysteine residue in its active site.[1] This inhibition effectively halts glycolysis, leading to a rapid depletion of cellular ATP and the accumulation of upstream glycolytic intermediates. Due to its profound impact on cellular metabolism, determining the optimal concentration of IAA is critical for achieving desired experimental outcomes without inducing off-target effects.

These application notes provide a comprehensive guide for researchers to determine and utilize the optimal concentration of this compound in their experiments. This document includes detailed protocols for assessing cell viability, measuring key metabolic parameters, and interpreting the resulting data.

Mechanism of Action

This compound's primary mechanism of action is the irreversible alkylation of cysteine residues in proteins.[1] Its most well-characterized target is GAPDH, a key enzyme in the glycolytic pathway. By inhibiting GAPDH, IAA blocks the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, a critical step for ATP and NADH production in glycolysis.[1] This disruption of glycolysis leads to a rapid decrease in cellular ATP levels, which can trigger various downstream events, including cell cycle arrest and apoptosis.[2][3]

It is important to distinguish this compound (IAA) from its amide derivative, iodoacetamide (IAM). While both are alkylating agents, they exhibit different potencies and effects on cellular metabolism. For instance, in cultured astrocytes, IAA was found to be a more potent inhibitor of GAPDH and lactate production, while IAM had a more pronounced effect on depleting cellular glutathione (GSH).[4]

Data Presentation

The following tables summarize quantitative data on the effects of this compound across different cell lines and experimental conditions.

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineCell TypeIncubation Time (hours)IC50 (µM)Reference
MCF7Human Breast Adenocarcinoma4>50[5]
244.40 ± 0.1[5]
MDA-MB-231Human Breast Adenocarcinoma411.70 ± 0.4[5]
2415.40 ± 0.9[5]
Cultured AstrocytesRat Glial CellsNot Applicable (See Note)See Note[4]

Note: For cultured astrocytes, half-maximal inhibition of lactate production was observed at a concentration below 100 µM. A specific IC50 for cell viability was not provided in the reference.[4]

Table 2: Effect of this compound on GAPDH Activity in Cultured Astrocytes

IAA Concentration (mM)Incubation Time for Half-Maximal Inhibition (minutes)
0.1~60
0.3~30
1~5

Data adapted from a study on cultured rat astrocytes.[1]

Table 3: Effect of this compound on Cellular ATP Levels

Cell TypeIAA Concentration (µM)Incubation Time (minutes)ATP Level (% of Control)Reference
Yeast Cells20,000~5Near 0[6]
Chinese Hamster Ovary (CHO)Not SpecifiedNot SpecifiedReduced[2][7]
Endothelial CellsNot Specified (sufficient to block GAPDH)< 120Rapid Decline[8]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of IAA on adherent cell lines.

Materials:

  • This compound (IAA)

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of IAA in a suitable solvent (e.g., sterile water or PBS) and sterilize by filtration.

    • Perform serial dilutions of the IAA stock solution in complete culture medium to obtain a range of desired concentrations. It is recommended to perform a wide range of concentrations in the initial experiment (e.g., 0.1 µM to 1 mM).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of IAA. Include wells with medium only (blank) and cells with medium but no IAA (vehicle control).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each IAA concentration using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

    • Plot the percentage of cell viability against the logarithm of the IAA concentration.

    • Determine the IC50 value, which is the concentration of IAA that causes a 50% reduction in cell viability, from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Measurement of Lactate Production

This protocol describes how to measure the effect of IAA on lactate production, a key indicator of glycolytic flux.

Materials:

  • This compound (IAA)

  • Cell line of interest

  • Cell culture medium

  • 96-well cell culture plates

  • Lactate assay kit (colorimetric or fluorometric)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from Protocol 1 to seed and treat the cells with a range of IAA concentrations for the desired duration.

  • Sample Collection:

    • After the incubation period, carefully collect the cell culture supernatant from each well. Be cautious not to disturb the cell monolayer.

    • The collected supernatant can be used immediately or stored at -80°C for later analysis.

  • Lactate Measurement:

    • Follow the manufacturer's instructions for the chosen lactate assay kit. A general procedure involves:

      • Preparing a standard curve using the provided lactate standard.

      • Adding the collected supernatant samples and standards to a new 96-well plate.

      • Adding the reaction mixture (containing lactate oxidase and a probe) to each well.

      • Incubating for the recommended time at the specified temperature, protected from light.

      • Measuring the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the lactate concentration in each sample using the standard curve.

    • Plot the lactate concentration against the IAA concentration to visualize the dose-dependent inhibition of glycolysis.

Mandatory Visualizations

G cluster_0 Experimental Workflow for IC50 Determination A Seed cells in 96-well plate B Incubate for 24h (Cell Attachment) A->B C Treat with serial dilutions of this compound B->C D Incubate for desired exposure time (e.g., 24h, 48h, 72h) C->D E Add MTT reagent D->E F Incubate for 2-4h (Formazan formation) E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate % viability and determine IC50 H->I

Caption: Workflow for determining the IC50 of this compound.

G Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Glycolysis Glycolysis (multiple steps) G6P->Glycolysis GAP Glyceraldehyde-3-Phosphate Glycolysis->GAP GAPDH GAPDH GAP->GAPDH BPG 1,3-Bisphosphoglycerate GAPDH->BPG Pyruvate Pyruvate BPG->Pyruvate ATP_prod ATP Production BPG->ATP_prod IAA This compound IAA->Inhibition Inhibition->GAPDH

Caption: this compound's inhibition of GAPDH in the glycolytic pathway.

References

Application Notes and Protocols for Carboxymethylation of Cysteine with Iodoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxymethylation is a crucial chemical modification technique in protein chemistry and proteomics, primarily used to irreversibly alkylate cysteine residues. The thiol group (-SH) of cysteine is highly reactive and can readily form disulfide bonds, leading to protein aggregation or conformational changes. Carboxymethylation with iodoacetic acid (IAA) effectively blocks these thiol groups by converting them to S-carboxymethylcysteine.[1][2][3] This process is vital for preventing the formation of disulfide bonds, particularly after their reduction, ensuring protein stability, and improving the efficiency of enzymatic digestion for mass spectrometry-based protein identification and characterization.[3][4]

The reaction proceeds via an SN2 mechanism where the nucleophilic thiol group of a cysteine residue attacks the electrophilic carbon of this compound.[4][5] This modification introduces a negatively charged carboxyl group, which can be a consideration in downstream applications where protein charge is a critical factor.[1]

Key Applications

  • Protein Sequencing and Peptide Mapping: Preventing disulfide bond scrambling ensures accurate peptide mapping and sequencing results.[3]

  • Mass Spectrometry: Complete and consistent alkylation of cysteines is essential for accurate protein identification and quantification in proteomics workflows.[2]

  • Enzyme Inhibition Studies: this compound can act as an irreversible inhibitor of cysteine proteases by alkylating the active site cysteine.[6]

  • Protein Crystallization: Carboxymethylation can prevent protein aggregation and misfolding caused by oxidation of solvent-exposed cysteines, thereby facilitating crystallization.[7]

Quantitative Reaction Parameters

The efficiency of carboxymethylation is influenced by several factors, including pH, temperature, reagent concentrations, and incubation time. The following table summarizes typical quantitative parameters for the carboxymethylation of cysteine with this compound.

ParameterRecommended Range/ValueNotes
pH 7.5 - 8.5The thiol group of cysteine needs to be in its deprotonated, nucleophilic thiolate form for the reaction to proceed efficiently. Slightly alkaline conditions favor this state.[8]
Reducing Agent Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP)Necessary to reduce existing disulfide bonds prior to alkylation. TCEP can be used over a wider pH range and does not contain thiols that could compete with the protein's cysteines for the alkylating agent.
This compound (IAA) 1.5 to 2-fold molar excess over the reducing agentA sufficient excess of IAA is required to ensure complete alkylation of all cysteine residues and to react with the excess reducing agent.
Temperature Room temperature (20-25°C) or 37°CThe reaction is typically carried out at room temperature to minimize side reactions. Incubation at 37°C can be used to accelerate the reaction, but may also increase the risk of non-specific modifications.
Incubation Time 20 - 45 minutesA sufficient incubation time is necessary for the reaction to go to completion. The reaction is typically performed in the dark as iodo-compounds can be light-sensitive.[9][10]
Denaturants 6 M Guanidine HCl or 8 M UreaOften included in the reaction buffer to unfold the protein and expose buried cysteine residues, ensuring their accessibility to both the reducing and alkylating agents.[11] If using urea, avoid heating to prevent carbamylation of lysine residues.[11]

Experimental Workflow

The following diagram illustrates the general workflow for the reduction and carboxymethylation of cysteine residues in a protein sample.

experimental_workflow start Protein Sample (with disulfide bonds) reduction Reduction (e.g., with DTT or TCEP) start->reduction Add reducing agent in denaturation buffer alkylation Carboxymethylation (with this compound in the dark) reduction->alkylation Add this compound Incubate in dark quenching Quenching (e.g., with excess thiol) alkylation->quenching Add quenching reagent (optional) cleanup Sample Cleanup (e.g., Dialysis, Desalting) quenching->cleanup Remove excess reagents end Carboxymethylated Protein cleanup->end

Caption: Workflow for the reduction and carboxymethylation of protein cysteine residues.

Detailed Experimental Protocol

This protocol provides a general procedure for the carboxymethylation of a protein sample in solution. Optimization may be required for specific proteins.

Materials:

  • Protein sample

  • Denaturation Buffer: 6 M Guanidine HCl or 8 M Urea, 0.5 M Tris-HCl, pH 8.5

  • Reducing Agent Stock Solution: 1 M Dithiothreitol (DTT) in water

  • Alkylating Agent Stock Solution: 1 M this compound (IAA) in 1 M NaOH. (Caution: this compound is toxic and should be handled with appropriate safety precautions in a fume hood. Prepare this solution fresh before use and protect from light.) [11]

  • Quenching Solution (optional): 1 M DTT or 2-mercaptoethanol

  • Desalting columns or dialysis tubing for sample cleanup

Procedure:

  • Protein Solubilization and Denaturation:

    • Dissolve the protein sample in the Denaturation Buffer to a final concentration of 1-10 mg/mL.

    • Incubate at room temperature for 15-30 minutes to allow for protein unfolding.

  • Reduction of Disulfide Bonds:

    • Add the Reducing Agent Stock Solution (1 M DTT) to the protein solution to a final concentration of 10-20 mM. A 10-fold molar excess of DTT over the total cysteine content is recommended.

    • Incubate the mixture at 37°C for 1 hour.

  • Carboxymethylation:

    • Cool the solution to room temperature.

    • In a fume hood and protected from light, add the freshly prepared Alkylating Agent Stock Solution (1 M IAA) to a final concentration that is approximately 1.5 to 2 times the molar concentration of the DTT added in the previous step (e.g., 25-40 mM).

    • Incubate the reaction mixture in the dark at room temperature for 30-45 minutes.[9]

  • Quenching the Reaction (Optional):

    • To stop the alkylation reaction, an excess of a thiol-containing reagent can be added to consume the remaining this compound. Add the Quenching Solution to a final concentration equivalent to the initial IAA concentration.

    • Incubate for an additional 15 minutes in the dark.

  • Sample Cleanup:

    • Remove excess reagents (denaturant, DTT, IAA) by dialysis against a suitable buffer (e.g., ammonium bicarbonate for subsequent enzymatic digestion) or by using a desalting column.

Signaling Pathway of Cysteine Carboxymethylation

The chemical reaction for the carboxymethylation of a cysteine residue by this compound can be visualized as a simple pathway.

reaction_pathway cluster_reactants Reactants cluster_product Product cysteine Cysteine Residue (Protein-SH) cm_cysteine S-Carboxymethylcysteine (Protein-S-CH2-COOH) cysteine->cm_cysteine Nucleophilic Attack iodoacetic_acid This compound (I-CH2-COOH) iodoacetic_acid->cm_cysteine Alkylation

Caption: Reaction pathway of cysteine carboxymethylation with this compound.

Troubleshooting and Considerations

  • Incomplete Alkylation: This can be caused by insufficient reducing or alkylating agent, or if buried cysteine residues are not fully exposed. Increasing the concentration of denaturant or the incubation times may help.

  • Non-specific Modifications: this compound can, at higher pH and longer incubation times, react with other amino acid residues such as histidine, lysine, and methionine.[11][12] It is important to work within the recommended pH range and incubation times to minimize these side reactions.

  • Reagent Quality: Use high-purity reagents. This compound should be a white crystalline solid; a yellow or brown color indicates the presence of free iodine, which can cause unwanted oxidation.[11]

  • Light Sensitivity: Perform the alkylation step in the dark or in amber tubes to prevent light-induced degradation of this compound and the formation of iodine.[9][10]

By following these guidelines and protocols, researchers can effectively perform carboxymethylation of cysteine residues to facilitate a wide range of downstream applications in protein science and drug development.

References

Application Note: Blocking Free Thiols with Iodoacetic Acid Prior to Enzymatic Digestion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In proteomics and protein characterization, the accurate identification and quantification of peptides by mass spectrometry depend on reproducible and complete enzymatic digestion. Cysteine residues, with their reactive thiol (-SH) groups, can interfere with this process by forming disulfide bonds. These bonds can lead to protein aggregation, incomplete digestion, and the formation of complex peptide structures that are difficult to analyze. To ensure consistent and reliable results, it is crucial to reduce and alkylate the cysteine residues before enzymatic digestion.[1][2]

Iodoacetic acid (IAA) is an alkylating agent that irreversibly blocks free thiol groups by forming stable S-carboxymethylcysteine residues.[3] This process, known as carboxymethylation, prevents the re-formation of disulfide bonds and ensures that the protein remains in a reduced state, making it more accessible to proteolytic enzymes like trypsin.[1][4] This application note provides a detailed protocol for the use of this compound in blocking free thiols as a key step in sample preparation for enzymatic digestion and subsequent mass spectrometric analysis. While iodoacetamide (IAM) is more commonly used, IAA presents a viable alternative.[5]

Principle of the Method

The process involves two key steps:

  • Reduction: Disulfide bonds within the protein are cleaved using a reducing agent, typically dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This step exposes the free thiol groups of the cysteine residues.[1]

  • Alkylation: The exposed thiol groups are then capped by this compound. The carboxylate group of IAA reacts with the sulfhydryl group of cysteine in a nucleophilic substitution reaction, forming a stable thioether bond.[3] This modification prevents the reformation of disulfide bonds.

Data Presentation: Comparison of Common Alkylating Agents

While both this compound and iodoacetamide are effective for thiol alkylation, they have distinct properties that can influence experimental outcomes. The choice of reagent can impact peptide ionization and potential side reactions.[6]

ReagentMolecular Weight (Da)Optimal pHTypical Reaction TimeKey Characteristics & Potential Side Reactions
This compound (IAA) 185.95~8.0~30 minSimilar reactivity to iodoacetamide. The introduced carboxylate group can alter peptide ionization in mass spectrometry.[6] At high concentrations, it can lead to the modification of methionine residues.[7][8]
Iodoacetamide (IAM) 184.96~8.0~30 minWell-established protocols and high reactivity.[6] It is known to cause off-target alkylation of methionine and other residues, which can complicate data analysis.[6][7] Carbamidomethylation of methionine can be a significant side reaction.[8]
N-ethylmaleimide (NEM) 125.136.5-7.5~1 hourReacts faster than iodo-compounds and is less pH-dependent.[9] However, it can be less specific and may react with lysine and histidine at alkaline pH.[9]
Chloroacetamide (CAA) 93.51~8.0~30 minConsidered to produce fewer side reactions compared to iodo-compounds.[7]

Experimental Protocols

The following protocols provide a general framework for the reduction and alkylation of protein samples in-solution prior to enzymatic digestion. It is recommended to optimize these protocols for specific protein samples and downstream applications.

Materials
  • Protein Sample: Purified protein in a suitable buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0).

  • Denaturant (Optional but Recommended): 8 M Urea or 6 M Guanidine Hydrochloride.

  • Reduction Buffer: 100 mM Dithiothreitol (DTT) in 50 mM Ammonium Bicarbonate. Prepare fresh.

  • Alkylation Solution: 200 mM this compound (IAA) in 50 mM Ammonium Bicarbonate. Prepare fresh and protect from light.

  • Quenching Solution: 200 mM Dithiothreitol (DTT) in 50 mM Ammonium Bicarbonate. Prepare fresh.

  • Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0.

  • Proteolytic Enzyme: Sequencing-grade Trypsin (or other suitable protease).

  • Reaction Quenching Solution: 5% Formic Acid or 1% Trifluoroacetic Acid (TFA).

Protocol 1: Standard In-Solution Reduction and Alkylation

This protocol is suitable for most routine protein digestions.

  • Sample Preparation:

    • Dissolve the protein sample in 50 mM Ammonium Bicarbonate buffer to a final concentration of 1-10 µg/µL.

    • If the protein is difficult to solubilize, add a denaturant like Urea to a final concentration of 6-8 M.[10]

  • Reduction:

    • Add the 100 mM DTT stock solution to the protein sample to a final concentration of 5-10 mM.

    • Incubate the mixture at 56-60°C for 30-60 minutes.[4][10]

  • Cooling:

    • Allow the sample to cool to room temperature.

  • Alkylation:

    • Add the freshly prepared 200 mM this compound solution to the sample to a final concentration of 15-20 mM. Ensure that the concentration of IAA is in excess of the DTT concentration.

    • Incubate the reaction in the dark at room temperature for 30-60 minutes.[4][11]

  • Quenching (Optional but Recommended):

    • To quench any unreacted this compound, add the 200 mM DTT solution to a final concentration of 5 mM.

    • Incubate for 15 minutes at room temperature in the dark.[10]

  • Buffer Exchange/Dilution:

    • If a high concentration of denaturant was used, dilute the sample with 50 mM Ammonium Bicarbonate to reduce the denaturant concentration to a level compatible with the chosen protease (e.g., < 1 M Urea for trypsin).[10]

  • Enzymatic Digestion:

    • Add the desired protease (e.g., trypsin) at an appropriate enzyme-to-protein ratio (e.g., 1:50 w/w).

    • Incubate at 37°C for 4 hours to overnight.[11][12]

  • Stopping the Digestion:

    • Acidify the sample by adding formic acid or TFA to a final concentration of 0.5-1% to inactivate the protease.[13]

  • Sample Cleanup:

    • Desalt the peptide mixture using a suitable method (e.g., C18 ZipTips or solid-phase extraction) before mass spectrometry analysis.[12]

Visualizations

Signaling Pathway of Thiol Blocking

Thiol_Blocking_Pathway Protein Protein with Disulfide Bonds Reduced_Protein Reduced Protein with Free Thiols (-SH) Protein->Reduced_Protein Reduction Alkylated_Protein Alkylated Protein with Blocked Thiols Reduced_Protein->Alkylated_Protein Alkylation Peptides Digested Peptides Alkylated_Protein->Peptides Digestion DTT DTT (Reduction) DTT->Protein IAA This compound (Alkylation) IAA->Reduced_Protein Trypsin Trypsin (Digestion) Trypsin->Alkylated_Protein

Caption: Chemical pathway of protein reduction, alkylation, and digestion.

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_digest Enzymatic Digestion cluster_analysis Analysis start Start: Protein Sample denature Denaturation (e.g., 8M Urea) start->denature reduce Reduction with DTT (56°C, 30-60 min) denature->reduce cool Cool to Room Temp reduce->cool alkylate Alkylation with IAA (RT, 30-60 min, dark) cool->alkylate quench Quench with DTT (Optional) alkylate->quench dilute Dilute Denaturant quench->dilute digest Add Trypsin (37°C, 4h - overnight) dilute->digest acidify Acidify to Stop (e.g., Formic Acid) digest->acidify desalt Desalt Peptides (e.g., C18 ZipTip) acidify->desalt ms LC-MS/MS Analysis desalt->ms

Caption: Step-by-step workflow for thiol blocking and enzymatic digestion.

Troubleshooting and Considerations

  • Incomplete Alkylation: This can be caused by insufficient this compound or a short incubation time. Ensure that the alkylating agent is in molar excess over the reducing agent.

  • Side Reactions: this compound, especially at high concentrations or prolonged incubation times, can modify other amino acid residues such as methionine.[7][8] It is important to use the recommended concentrations and incubation times. The reaction should be performed in the dark as iodo-compounds are light-sensitive.[10]

  • Precipitation: Protein precipitation can occur during the procedure. The use of denaturants and maintaining appropriate buffer conditions can help to mitigate this.

  • Reagent Freshness: Always prepare fresh solutions of DTT and this compound, as they can degrade over time.

Conclusion

The alkylation of free thiols with this compound is a critical step in sample preparation for proteomics and protein analysis. By effectively blocking cysteine residues, this procedure ensures complete and reproducible enzymatic digestion, leading to higher quality and more reliable mass spectrometry data. While iodoacetamide is more commonly used, this compound provides an effective alternative. Careful attention to the protocol, including reagent concentrations, incubation times, and the potential for side reactions, is essential for achieving optimal results.

References

Application Notes and Protocols: Iodoacetic Acid in Sample Preparation for Protein Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoacetic acid (IAA) is a crucial reagent in protein analysis, primarily utilized as an alkylating agent for cysteine residues.[1] The alkylation process, also known as carboxymethylation in the case of IAA, is a fundamental step in many proteomics workflows, including mass spectrometry, electrophoresis, and protein sequencing. By covalently modifying the thiol group (-SH) of cysteine residues, this compound prevents the formation and reformation of disulfide bonds.[2][3] This ensures that the protein remains in a reduced and denatured state, which is critical for accurate and reproducible analysis.[3]

The primary goal of alkylation is to cap the reactive thiol groups of cysteines after they have been reduced, typically by dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[4][5] This irreversible modification prevents re-oxidation and the subsequent formation of disulfide bridges, which can lead to protein aggregation, altered enzymatic digestion efficiency, and ambiguous protein identification.[3][6] this compound introduces a carboxymethyl group onto the cysteine residue, adding a mass of 58 Daltons.[1]

While iodoacetamide (IAM) is a more commonly used alkylating agent, this compound offers a distinct advantage in certain applications.[7] The introduction of a negatively charged carboxyl group can alter the isoelectric point (pI) of the protein or peptide, which can be leveraged in techniques like two-dimensional gel electrophoresis (2-DE).[1] However, it is also important to be aware of potential side reactions, such as the alkylation of other amino acid residues like methionine, particularly at higher reagent concentrations.[8][9]

These application notes provide detailed protocols for the use of this compound in protein sample preparation and present comparative data to aid in the selection of the appropriate alkylating agent for your specific research needs.

Data Presentation: Comparison of Alkylating Agents

The choice of alkylating agent can significantly impact the results of a proteomics study. The following tables summarize quantitative data on the efficiency and side reactions of this compound compared to other common alkylating agents.

Table 1: Alkylation Efficiency of Different Reagents

Reducing AgentAlkylating AgentPercentage of Identified Spectra (In-Gel Digest)Percentage of Identified Spectra (In-Solution Digest)
DTTThis compound (IAC)23% ± 2%37.5%
DTTIodoacetamide (IAA)35% ± 4%52.1%
DTTAcrylamide (AA)45% ± 3%55.2%
DTTChloroacetamide (CAA)48% ± 2%56.5%
BMEThis compound (IAC)30% ± 3%40.2%
BMEIodoacetamide (IAA)42% ± 4%54.8%
BMEAcrylamide (AA)50% ± 2%57.1%
BMEChloroacetamide (CAA)49% ± 3%57.3%

Data adapted from a study on HeLa cell cytosolic fractions.[10] DTT: Dithiothreitol, BME: β-mercaptoethanol.

Table 2: Off-Target Alkylation Events for Different Reagents

Alkylating AgentPeptides with Alkylated N-terminusPeptides with Alkylated Lysine
This compound (IAC)~100~50
Iodoacetamide (IAA)92 ± 8Not specified
Acrylamide (AA)133 ± 9Not specified
N-ethylmaleimide (NEM)791 ± 73Not specified
4-vinylpyridine (4-VP)73 ± 8Not specified

Data represents the number of identified peptides with the specified modification from a yeast whole-cell lysate experiment.[11] Note: Direct quantitative comparison for lysine alkylation by IAC was not available in the cited source, but it is a known side reaction.

Experimental Protocols

Here are detailed protocols for the reduction and alkylation of proteins using this compound for both in-solution and in-gel samples.

Protocol 1: In-Solution Reduction and Alkylation

This protocol is suitable for protein samples that are in a soluble form.

Materials:

  • Protein sample

  • Denaturing buffer (e.g., 8 M Urea in 100 mM Tris-HCl, pH 8.5)

  • Reducing agent: Dithiothreitol (DTT) stock solution (e.g., 500 mM in water)

  • Alkylating agent: this compound (IAA) stock solution (e.g., 500 mM in water, prepare fresh and protect from light )

  • Quenching reagent: DTT stock solution (e.g., 500 mM)

  • Buffer for digestion (e.g., 50 mM Ammonium Bicarbonate)

Procedure:

  • Protein Solubilization & Denaturation: Dissolve the protein sample (10-100 µg) in the denaturing buffer.

  • Reduction: Add the DTT stock solution to a final concentration of 5 mM. Incubate the sample at 56°C for 30 minutes to reduce the disulfide bonds.[4][10]

  • Cooling: Allow the sample to cool to room temperature.

  • Alkylation: Add the freshly prepared this compound stock solution to a final concentration of 15-20 mM.[10] Incubate for 30 minutes at room temperature in complete darkness.[4][10]

  • Quenching (Optional but Recommended): To prevent over-alkylation, quench the reaction by adding DTT to an additional final concentration of 5 mM. Incubate for 15 minutes at room temperature in the dark.[12]

  • Sample Preparation for Digestion: Dilute the sample with a buffer such as 50 mM Ammonium Bicarbonate to reduce the urea concentration to less than 2 M, which is necessary for optimal trypsin activity. The sample is now ready for enzymatic digestion.[12]

Protocol 2: In-Gel Reduction and Alkylation

This protocol is used for proteins that have been separated by 1D or 2D gel electrophoresis.

Materials:

  • Excised protein band(s) from a Coomassie-stained gel

  • Destaining solution (e.g., 50% acetonitrile in 50 mM Ammonium Bicarbonate)

  • Dehydration solution (100% acetonitrile)

  • Reducing solution (e.g., 10 mM DTT in 100 mM Ammonium Bicarbonate)

  • Alkylating solution (e.g., 55 mM this compound in 100 mM Ammonium Bicarbonate, prepare fresh and protect from light )

  • Wash solution (100 mM Ammonium Bicarbonate)

Procedure:

  • Excision and Destaining: Excise the protein band(s) of interest from the gel and cut them into small pieces (~1x1 mm). Destain the gel pieces by washing them with the destaining solution until the Coomassie blue is removed.

  • Dehydration: Dehydrate the gel pieces by washing them with 100% acetonitrile.

  • Reduction: Rehydrate the gel pieces in the reducing solution and incubate at 56°C for 45-60 minutes.

  • Alkylation: Remove the reducing solution and add the freshly prepared alkylating solution. Incubate for 30-45 minutes at room temperature in the dark.

  • Washing: Remove the alkylating solution and wash the gel pieces with 100 mM Ammonium Bicarbonate.

  • Dehydration: Dehydrate the gel pieces again with 100% acetonitrile.

  • Drying: Dry the gel pieces completely in a vacuum centrifuge. The gel pieces are now ready for in-gel digestion.

Visualizations

experimental_workflow cluster_sample_prep In-Solution Protein Sample Preparation ProteinSample Protein Sample Denaturation Denaturation (e.g., 8M Urea) ProteinSample->Denaturation Reduction Reduction (e.g., DTT) Denaturation->Reduction Alkylation Alkylation (this compound) Reduction->Alkylation Quenching Quenching (e.g., DTT) Alkylation->Quenching Digestion Enzymatic Digestion (e.g., Trypsin) Quenching->Digestion Analysis Downstream Analysis (e.g., Mass Spectrometry) Digestion->Analysis

Caption: Workflow for in-solution protein sample preparation.

cysteine_alkylation Cysteine Cysteine Residue -SH (Thiol group) CarboxymethylCysteine S-Carboxymethylcysteine -S-CH2-COOH Cysteine->CarboxymethylCysteine + this compound IodoaceticAcid This compound I-CH2-COOH

Caption: Chemical reaction of cysteine alkylation by this compound.

disulfide_bond_prevention cluster_before Before Alkylation cluster_after After Alkylation Cys1 Cys-SH Cys2 Cys-SH Cys1->Cys2 Oxidation Disulfide Disulfide Bond (S-S) Cys_Alk1 Cys-S-CM Cys_Alk2 Cys-S-CM NoBond No Disulfide Bond

Caption: Prevention of disulfide bond formation by alkylation.

References

Troubleshooting & Optimization

Technical Support Center: Minimizing Off-Target Modifications of Iodoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of iodoacetic acid (IAA) in protein modification and analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions. Our goal is to help you minimize off-target alkylation and enhance the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in protein research?

A1: this compound is an alkylating agent primarily used to covalently modify the thiol groups (-SH) of cysteine residues in proteins.[1][2][3] This process, known as carboxymethylation, is a critical step after the reduction of disulfide bonds. By capping the reactive cysteine residues, IAA prevents the reformation of these bonds, ensuring that proteins remain in a denatured and linear state, which is essential for effective enzymatic digestion and subsequent analysis by techniques like mass spectrometry.[1][4]

Q2: What are "off-target" modifications when using this compound?

A2: Off-target modifications refer to the unintended alkylation of amino acid residues other than cysteine by this compound.[5][6] Due to its reactive nature, IAA can also modify other nucleophilic amino acid side chains, particularly under non-optimal conditions.[5][7] Common off-target sites include methionine, histidine, lysine, aspartic acid, glutamic acid, and the N-terminal amino group of peptides.[4][5][8] These side reactions can interfere with downstream analysis, leading to inaccurate protein identification and quantification.[5][9]

Q3: What factors influence the specificity of this compound alkylation?

A3: Several experimental parameters can significantly impact the specificity of IAA alkylation. Controlling these factors is crucial for minimizing off-target modifications:

  • pH: The pH of the reaction buffer is a critical factor.[1] Cysteine thiols are more nucleophilic and reactive at a slightly alkaline pH (typically pH 8.0-8.5).[1][8] However, higher pH values also increase the reactivity of other nucleophilic side chains, such as the amine group of lysine, increasing the likelihood of off-target reactions.[10]

  • Temperature: Alkylation reactions are generally performed at room temperature or 37°C.[1] Elevated temperatures can increase the reaction rate but may also promote non-specific modifications.[11]

  • Reagent Concentration: Using a minimal effective concentration of IAA is recommended to reduce the incidence of off-target events.[8][12] The optimal concentration depends on the amount of protein in the sample.

  • Reaction Time: The incubation time should be sufficient for complete alkylation of cysteine residues but not excessively long, as prolonged exposure to IAA can lead to increased side reactions.[1]

  • Light Exposure: this compound is light-sensitive.[13] Performing the alkylation step in the dark is a standard practice to prevent reagent degradation and the formation of reactive byproducts.[5][8]

Q4: How can I quench the alkylation reaction to prevent further off-target modifications?

A4: Quenching the reaction by adding a thiol-containing reagent is a critical step to consume any excess this compound.[12] This prevents continued, non-specific alkylation of your protein or peptide sample.[12] Common quenching agents include dithiothreitol (DTT), β-mercaptoethanol (BME), or cysteine.[11][14][15] The quenching agent is typically added to a final concentration that is in molar excess of the initial IAA concentration.

Q5: I am observing unexpected mass shifts in my mass spectrometry data. Could this be due to off-target modifications by this compound?

A5: Yes, unexpected mass shifts are a common indicator of off-target alkylation. The carboxymethylation of different amino acid side chains by IAA will result in specific mass additions. For example, the modification of a peptide's N-terminus or a lysine residue will lead to a mass increase.[4][12] If you suspect off-target modifications, it is advisable to search your mass spectrometry data for these potential modifications as variable modifications. A systematic evaluation of your reduction and alkylation conditions may be necessary to mitigate these effects in future experiments.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete Cysteine Alkylation Insufficient reducing agent concentration or incubation time.Ensure complete reduction of disulfide bonds by optimizing the concentration of DTT or TCEP and the incubation time and temperature.
Low pH of the alkylation buffer.Adjust the pH of the reaction buffer to 8.0-8.5 to enhance the reactivity of cysteine thiols.[1][8]
Degraded this compound.Prepare fresh this compound solutions for each experiment and protect them from light.[8][13]
Significant Off-Target Modifications (e.g., on Lysine, N-terminus) pH of the alkylation buffer is too high.Lower the pH to the recommended range of 8.0-8.5 to decrease the reactivity of other nucleophilic groups.
Excess this compound concentration.Titrate the concentration of this compound to determine the minimal amount required for complete cysteine alkylation.[8]
Prolonged incubation time.Optimize the reaction time to ensure complete cysteine modification without excessive side reactions.
Modification of Methionine Residues Inherent reactivity of iodine-containing reagents with methionine.Consider using a non-iodine-containing alkylating agent like acrylamide or chloroacetamide, which have been shown to cause less methionine modification.[5][16] Note that chloroacetamide can increase methionine oxidation.
Low Peptide Identification Rates in Mass Spectrometry Off-target modifications altering peptide fragmentation.Optimize the alkylation protocol to minimize side reactions. Include potential off-target modifications as variable modifications in your database search.[5][9]
Loss of methionine-containing peptides due to side chain loss after modification.Use an alternative alkylating agent if methionine-containing peptides are of particular interest.[5]

Experimental Protocols

In-Solution Protein Reduction and Alkylation

This protocol is a general guideline and may require optimization for specific protein samples.

  • Protein Solubilization: Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in 100 mM ammonium bicarbonate, pH 8.0-8.5).

  • Reduction: Add dithiothreitol (DTT) to a final concentration of 5-10 mM. Incubate at 56°C for 30-60 minutes to reduce all disulfide bonds.[5]

  • Cooling: Cool the sample to room temperature.

  • Alkylation: Add a freshly prepared solution of this compound in the same buffer to a final concentration of 20-55 mM.[5] Incubate in the dark at room temperature for 30 minutes.[5][11]

  • Quenching: Quench the reaction by adding DTT to a final concentration of 20-30 mM. Incubate for 15 minutes at room temperature.[11]

  • Sample Cleanup: Proceed with buffer exchange or dialysis to remove urea/guanidine, excess reducing, and alkylating agents prior to enzymatic digestion.

In-Gel Protein Reduction and Alkylation

This protocol is suitable for proteins separated by SDS-PAGE.

  • Excision and Destaining: Excise the protein band of interest from the gel. Cut the gel piece into small cubes (~1 mm³). Destain the gel pieces with a solution of 50% acetonitrile in 50 mM ammonium bicarbonate until the Coomassie blue is removed.[5]

  • Dehydration: Dehydrate the gel pieces with 100% acetonitrile and dry them completely in a vacuum centrifuge.[5]

  • Reduction: Rehydrate the gel pieces in a solution of 10 mM DTT in 100 mM ammonium bicarbonate. Incubate at 56°C for 45-60 minutes.[5]

  • Removal of Reducing Agent: Remove the DTT solution and briefly rinse the gel pieces with 100 mM ammonium bicarbonate.

  • Alkylation: Add a solution of 55 mM this compound in 100 mM ammonium bicarbonate to the gel pieces, ensuring they are fully submerged. Incubate in the dark at room temperature for 30 minutes.[5]

  • Washing: Remove the this compound solution and wash the gel pieces with 100 mM ammonium bicarbonate, followed by a wash with 50% acetonitrile in 50 mM ammonium bicarbonate.

  • Dehydration and Digestion: Dehydrate the gel pieces with 100% acetonitrile and dry them completely. Proceed with in-gel digestion using an appropriate protease (e.g., trypsin).

Visualizing Experimental Workflows and Pathways

experimental_workflow cluster_prep Sample Preparation cluster_analysis Downstream Analysis protein_sample Protein Sample denaturation Denaturation (e.g., 8M Urea) protein_sample->denaturation reduction Reduction (e.g., DTT) denaturation->reduction alkylation Alkylation (this compound) reduction->alkylation quenching Quenching (e.g., DTT) alkylation->quenching digestion Enzymatic Digestion (e.g., Trypsin) quenching->digestion ms_analysis Mass Spectrometry (LC-MS/MS) digestion->ms_analysis data_analysis Data Analysis ms_analysis->data_analysis

Caption: Standard in-solution proteomics workflow.

off_target_reactions cluster_targets Potential Reaction Sites IAA This compound (IAA) Cysteine Cysteine (-SH) (Primary Target) IAA->Cysteine Carboxymethylation (Desired Reaction) Methionine Methionine IAA->Methionine Off-target Histidine Histidine IAA->Histidine Off-target Lysine Lysine (-NH2) IAA->Lysine Off-target N_terminus N-terminus (-NH2) IAA->N_terminus Off-target

Caption: Reactivity of this compound with amino acids.

troubleshooting_logic start Problem: Unexpected Mass Shifts check_cys Is Cysteine Alkylation Complete? start->check_cys check_off_target Are Off-Target Modifications Present? check_cys->check_off_target Yes optimize_reduction Optimize Reduction Step: - Increase DTT/TCEP - Increase Incubation Time/Temp check_cys->optimize_reduction No optimize_alkylation Optimize Alkylation Step: - Adjust pH to 8.0-8.5 - Titrate IAA Concentration - Reduce Incubation Time check_off_target->optimize_alkylation Yes end Problem Resolved check_off_target->end No optimize_reduction->check_cys optimize_alkylation->check_off_target consider_alternative Consider Alternative Alkylating Agent (e.g., Acrylamide) optimize_alkylation->consider_alternative

Caption: Troubleshooting logic for off-target modifications.

References

troubleshooting incomplete cysteine alkylation with iodoacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with incomplete cysteine alkylation using iodoacetic acid (IAA).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of incomplete cysteine alkylation with this compound?

Incomplete cysteine alkylation can stem from several factors throughout the experimental workflow. The primary reasons include:

  • Incomplete Reduction of Disulfide Bonds: The initial reduction of disulfide bonds to free thiols is a critical prerequisite for alkylation. If this step is inefficient, the cysteine residues will not be available to react with this compound.[1] This can be caused by an insufficient concentration or degraded reducing agents like Dithiothreitol (DTT).[1][2]

  • Suboptimal Reaction Conditions: The efficiency of the alkylation reaction is highly dependent on pH, temperature, and incubation time. The optimal pH for alkylation is typically between 7.5 and 8.5, where the cysteine thiol group is deprotonated to the more reactive thiolate form.[3][4]

  • Degraded this compound: this compound is sensitive to light, heat, and air and can degrade over time, leading to reduced reactivity.[5][6] It is crucial to use fresh or properly stored solutions. In aqueous solutions, this compound can decompose into iodide and glycolic acid, especially at alkaline pH.[7]

  • Presence of Interfering Substances: Residual reducing agents from the reduction step can compete with the cysteine thiols for this compound, effectively quenching the alkylating reagent.[8][9]

Q2: How can I optimize the reaction conditions for cysteine alkylation with this compound?

Optimizing the reaction parameters is key to achieving complete alkylation. Consider the following adjustments:

  • Reagent Concentration: An excess of this compound relative to the total thiol concentration is necessary to drive the reaction to completion. However, excessive concentrations can lead to off-target modifications of other amino acid residues.[10][11] A common starting point is a final concentration of 10-20 mM this compound.[6]

  • Incubation Time and Temperature: Alkylation is typically performed at room temperature for 30-60 minutes in the dark.[4][12] Increasing the incubation time may improve completion, but can also increase the risk of side reactions.[3] While higher temperatures can increase the reaction rate, they can also promote side reactions and are generally not recommended.[12]

  • pH Control: Maintaining a pH between 7.5 and 8.5 is critical for efficient alkylation as it facilitates the formation of the highly reactive thiolate anion from the cysteine thiol group.[3][4]

Q3: I'm observing unexpected mass shifts in my mass spectrometry data. What could be the cause?

Unexpected mass shifts are often indicative of off-target alkylation, where this compound modifies amino acids other than cysteine.[11] While cysteine is the primary target, other nucleophilic residues can also be alkylated, especially under non-optimal conditions.[1][11] These can include:

  • Methionine[1]

  • Lysine[1]

  • Histidine[12]

  • Aspartic acid[12]

  • Glutamic acid[12]

  • Tyrosine[12]

  • Serine[12]

  • Threonine[12]

  • The N-terminus of the peptide[10][12]

To minimize these side reactions, it is crucial to carefully control the pH and the concentration of this compound.[11]

Q4: Should I use this compound or iodoacetamide? What are the differences?

Iodoacetamide (IAM) is a commonly used alternative to this compound (IAA).[13] Both reagents target cysteine residues, but there are some key differences:

  • Reactivity: Iodoacetamide is generally considered to be a faster and more reactive alkylating agent than this compound.[13]

  • Side Reactions: Both reagents can cause off-target modifications. Some studies suggest that iodoacetamide may lead to a higher incidence of side reactions, particularly at the N-terminus of peptides.[10][11] However, other research indicates that iodoacetamide can provide a higher number of peptides with alkylated cysteine and fewer incomplete alkylation events compared to other reagents.[12]

  • Charge: Alkylation with this compound introduces a negatively charged carboxyl group (carboxymethylation), while iodoacetamide adds a neutral amide group (carbamidomethylation). This difference in charge can affect peptide separation in techniques like isoelectric focusing.

The choice between IAA and IAM often depends on the specific experimental goals and downstream analytical methods.

Q5: How can I confirm that my this compound is still active?

Given that this compound is sensitive to light and can degrade, it is good practice to ensure its activity, especially if you are experiencing consistently incomplete alkylation. While there isn't a simple colorimetric test for routine lab use, you can:

  • Prepare Fresh Solutions: The most reliable approach is to prepare fresh solutions of this compound immediately before use.[6]

  • Proper Storage: Store solid this compound in a cool, dark, and dry place.[5][14] Some sources recommend storage at -20°C.[5] Solutions should also be protected from light.[6]

  • Use a Control Sample: Include a control protein with a known number of cysteine residues in your experiment to assess the efficiency of your alkylation reaction.

Experimental Protocols

Standard Protocol for In-Solution Protein Reduction and Alkylation

This protocol provides a general workflow for the reduction and alkylation of proteins in solution prior to mass spectrometry analysis.

  • Denaturation and Reduction:

    • Denature the protein sample in a suitable buffer containing a denaturant like 6-8 M urea or 6 M guanidine-HCl.

    • Add a reducing agent, such as Dithiothreitol (DTT), to a final concentration of 5-10 mM.[1]

    • Incubate the sample at 56°C for 25-45 minutes to reduce the disulfide bonds.[12][15]

    • Allow the sample to cool to room temperature.

  • Alkylation:

    • Prepare a fresh stock solution of this compound.

    • Add this compound to the protein solution to a final concentration of 14-20 mM.[6][12]

    • Incubate the reaction in the dark at room temperature for 30-45 minutes.[6][12]

  • Quenching:

    • Quench the excess this compound by adding a thiol-containing reagent, such as DTT, to a final concentration of 5 mM.[16]

    • Incubate in the dark at room temperature for 15 minutes.[16]

  • Sample Processing for Mass Spectrometry:

    • Proceed with buffer exchange or dilution to remove the denaturant and excess reagents.

    • Digest the protein with a protease (e.g., trypsin).

    • Desalt the resulting peptide mixture using a C18 column or similar method before analysis by mass spectrometry.[6]

Data Presentation

Table 1: Comparison of Common Alkylating Reagents
ReagentMolar Mass ( g/mol )Modification Mass (Da)Common Side Reactions
This compound (IAA)185.95+58.0055Carboxymethylation of Met, Lys, His, N-terminus[1][11][12][17]
Iodoacetamide (IAM)184.96+57.0215Carbamidomethylation of Met, Lys, His, N-terminus[1][11][12][13]
Chloroacetamide (CAA)93.51+57.0215Generally fewer side reactions than iodine-containing reagents[11][18]
Acrylamide71.08+71.0371Propionamidation of Cys; can also react with Lys and N-terminus[12][18]
Table 2: Recommended Reaction Conditions for this compound Alkylation
ParameterRecommended RangeRationale
This compound Concentration 10 - 20 mMEnsures a molar excess to drive the reaction to completion.[6]
pH 7.5 - 8.5Promotes the formation of the more reactive thiolate anion.[3][4]
Temperature Room Temperature (20-25°C)Balances reaction rate with minimizing side reactions.[12]
Incubation Time 30 - 60 minutesSufficient time for the reaction to proceed to completion.[4][12]
Light Conditions DarkThis compound is light-sensitive.[5][6]

Visualizations

cluster_reduction Reduction cluster_alkylation Alkylation Protein_Disulfide Protein with Disulfide Bond (-S-S-) Reduced_Protein Reduced Protein with Thiols (-SH) Protein_Disulfide->Reduced_Protein + DTT Alkylated_Protein Alkylated Protein (-S-CH2COOH) Reduced_Protein->Alkylated_Protein + IAA IAA This compound (ICH2COOH)

Caption: Chemical workflow of cysteine reduction and alkylation.

Start Protein Sample (in Denaturing Buffer) Reduction Add DTT (5-10 mM) Incubate at 56°C for 30 min Start->Reduction Cool Cool to Room Temperature Reduction->Cool Alkylation Add this compound (10-20 mM) Incubate in Dark for 30-60 min Cool->Alkylation Quench Add DTT (5 mM) Incubate for 15 min Alkylation->Quench Digestion Proteolytic Digestion (e.g., Trypsin) Quench->Digestion Cleanup Desalting (e.g., C18) Digestion->Cleanup Analysis Mass Spectrometry Analysis Cleanup->Analysis

Caption: Experimental workflow for protein sample preparation.

Incomplete_Alkylation Incomplete Alkylation Observed Check_Reduction Was Reduction Step Complete? Incomplete_Alkylation->Check_Reduction Check_Reagents Are Reagents Fresh? Check_Reduction->Check_Reagents Yes Optimize_Reduction Increase DTT Concentration and/or Incubation Time Check_Reduction->Optimize_Reduction No Check_Conditions Were Reaction Conditions Optimal? Check_Reagents->Check_Conditions Yes Prepare_Fresh Prepare Fresh DTT and This compound Solutions Check_Reagents->Prepare_Fresh No Adjust_Conditions Optimize pH (7.5-8.5), Time, and IAA Concentration Check_Conditions->Adjust_Conditions No Success Alkylation Complete Check_Conditions->Success Yes Optimize_Reduction->Incomplete_Alkylation Prepare_Fresh->Incomplete_Alkylation Adjust_Conditions->Incomplete_Alkylation

Caption: Troubleshooting decision tree for incomplete alkylation.

References

stability and proper storage of iodoacetic acid solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability and proper storage of iodoacetic acid (IAA) solutions. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing solid this compound?

A1: Solid this compound should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, refrigeration at 2-8°C or freezing at -20°C is recommended to minimize potential degradation.[1][2]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in water.[2] Due to its instability in solution, it is highly recommended to prepare aqueous solutions of this compound fresh immediately before use.[3][4][5] If a stock solution must be prepared, it should be protected from light and stored at low temperatures, though its shelf-life is limited. For proteomics applications, stock solutions are typically prepared in water or a buffer like 100 mM ammonium bicarbonate.[6]

Q3: What are the primary factors that affect the stability of this compound solutions?

A3: The stability of this compound solutions is primarily affected by:

  • Light: this compound is light-sensitive.[2][7] Exposure to light can lead to its degradation.

  • Temperature: Higher temperatures can accelerate the degradation of this compound.

  • pH: The rate of decomposition of α-halo acids like this compound is more rapid at alkaline pH.[8]

  • Presence of reducing agents: this compound readily reacts with reducing agents such as dithiothreitol (DTT).[9]

Q4: What are the degradation products of this compound in aqueous solutions?

A4: In aqueous solutions, especially at alkaline pH, this compound can decompose to form iodide and glycolic acid.[8]

Data Presentation: Storage and Stability

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureContainerProtection
Solid2-8°C or -20°C[1][2]Tightly sealedProtect from light and moisture[4]
Aqueous SolutionPrepare fresh before useAmber vial or foil-wrapped tubeProtect from light[3][4]

Table 2: Factors Influencing the Stability of this compound Solutions

FactorEffect on StabilityRecommendation
Light Degrades the compound[2][7]Store in the dark or use amber vials.[3][4]
Temperature Higher temperatures increase degradation rateStore solutions at low temperatures if not for immediate use.
pH More rapid decomposition at alkaline pH[8]Prepare fresh, especially when used in alkaline buffers.
Reducing Agents (e.g., DTT) Reacts with and is consumed by IAA[9]Add after the reduction step in proteomics workflows.

Experimental Protocols

Protocol: Alkylation of Protein Cysteine Residues

This protocol provides a general workflow for the reduction and alkylation of cysteine residues in protein samples for proteomics applications.

Materials:

  • Protein sample in a suitable buffer (e.g., 8M urea in 100 mM Tris-HCl, pH 8.3)

  • Reducing agent: 0.5 M Dithiothreitol (DTT) in water

  • Alkylation reagent: 0.5 M this compound (IAA) in water (prepare fresh)

  • Quenching reagent: 0.5 M DTT in water

Procedure:

  • Reduction: Add the 0.5 M DTT stock solution to the protein sample to a final concentration of 5 mM. Incubate for 30-45 minutes at 56°C to reduce disulfide bonds.[6]

  • Cooling: Allow the sample to cool to room temperature.

  • Alkylation: Add the freshly prepared 0.5 M IAA stock solution to a final concentration of 14 mM. Incubate for 30 minutes at room temperature in the dark to alkylate the cysteine residues.[6]

  • Quenching: Quench the excess, unreacted this compound by adding the 0.5 M DTT stock solution to an additional final concentration of 5 mM. Incubate for 15 minutes at room temperature in the dark.[6]

  • The sample is now ready for downstream processing, such as buffer exchange and enzymatic digestion.

Mandatory Visualization

cluster_0 Troubleshooting Workflow for Incomplete Alkylation start Incomplete Alkylation Observed check_IAA Was the IAA solution prepared fresh? start->check_IAA check_light Was the reaction protected from light? check_IAA->check_light Yes prepare_fresh Prepare fresh IAA solution immediately before use. check_IAA->prepare_fresh No check_pH Is the reaction buffer pH optimal (7.5-8.5)? check_light->check_pH Yes protect_light Repeat reaction in an amber vial or wrapped in foil. check_light->protect_light No check_reducing_agent Was excess reducing agent present? check_pH->check_reducing_agent Yes adjust_pH Adjust buffer to the optimal pH range. check_pH->adjust_pH No quench_or_remove Ensure reducing agent is consumed or removed before IAA addition. check_reducing_agent->quench_or_remove Yes

Caption: Troubleshooting logic for incomplete alkylation.

cluster_1 Alkylation of a Cysteine Residue by this compound protein_cys Protein-SH (Cysteine Residue) thiolate Protein-S⁻ (Thiolate Anion) protein_cys->thiolate Deprotonation (Alkaline pH) alkylated_protein Protein-S-CH₂-COOH (Carboxymethylated Cysteine) thiolate->alkylated_protein Nucleophilic Attack IAA I-CH₂-COOH (this compound) IAA->alkylated_protein iodide I⁻ (Iodide)

Caption: Reaction pathway for cysteine alkylation by IAA.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no alkylation of cysteine residues Degraded this compound Solution: IAA solutions are unstable and should be prepared fresh.[3][4][5]Always prepare a fresh solution of this compound immediately before use.
Light Exposure: this compound is light-sensitive, and exposure can lead to degradation.[2][7]Perform the alkylation step in the dark, using amber-colored tubes or by wrapping the reaction vessel in aluminum foil.
Suboptimal pH: The reaction of IAA with thiols is pH-dependent. The reactive species is the thiolate anion, which is more prevalent at a pH above the pKa of the thiol group (for cysteine, ~8.5).[9]Ensure the reaction buffer is at a slightly alkaline pH, typically between 7.5 and 8.5, for efficient alkylation.
Excess Reducing Agent: Residual reducing agents like DTT will react with and consume the this compound, making it unavailable for protein alkylation.[9]Ensure that the amount of this compound is in molar excess of the total thiol concentration, including the reducing agent. Alternatively, remove the reducing agent (e.g., via buffer exchange) before adding IAA.
Non-specific modification of other amino acid residues Excess this compound: High concentrations of IAA can lead to the modification of other amino acid residues such as lysine, histidine, and methionine.[3][4]Use a minimal excess of this compound required for complete alkylation of the cysteine residues.
Inappropriate pH: At a higher pH, other amino acid side chains can become more nucleophilic and reactive towards IAA.Maintain the reaction pH within the optimal range of 7.5-8.5 to favor the specific alkylation of cysteine thiols.[9]
Protein precipitation upon addition of IAA High Concentration of Reagents: High concentrations of this compound or the reaction byproducts can sometimes lead to protein precipitation.Consider optimizing the concentrations of both the reducing and alkylating agents. If precipitation persists, a buffer exchange step after alkylation might be necessary.
Reaction with DTT: The reaction between DTT and iodoacetamide has been reported to sometimes cause precipitation. A similar issue could occur with this compound.If using DTT as a reducing agent, consider switching to an alternative such as TCEP (tris(2-carboxyethyl)phosphine), which may not have the same precipitation issues.

References

Technical Support Center: Quenching Excess Iodoacetic Acid in Protein Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with quenching excess iodoacetic acid in protein samples.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to quench excess this compound after alkylation?

A1: Quenching excess this compound is a critical step to prevent unwanted side reactions.[1][2][3] Leaving unreacted this compound in your protein sample can lead to the modification of other amino acid residues besides cysteine, such as methionine, lysine, histidine, and the N-terminal amino group.[4][5][6] These "off-target" modifications can interfere with downstream applications like mass spectrometry by altering peptide masses, affecting protein identification, and compromising the integrity of your experimental results.[1][4][7]

Q2: What are the most common reagents used to quench excess this compound?

A2: The most common quenching agents are thiol-containing small molecules that readily react with the electrophilic this compound. The primary choices include:

  • Dithiothreitol (DTT): A strong reducing agent that is also an effective quenching agent.[8][9]

  • Cysteine: An amino acid with a free thiol group that mimics the reactivity of cysteine residues in proteins.[1][2]

  • β-mercaptoethanol (2-Mercaptoethanol): Another commonly used reducing agent with a free thiol.

Q3: How do quenching agents work?

A3: Quenching agents work by providing an alternative, highly reactive nucleophile (the thiol group, -SH) for the this compound to react with. This reaction consumes the excess this compound, preventing it from reacting with your protein of interest. The thiol group of the quenching agent attacks the carbon atom attached to the iodine in this compound in an SN2 reaction, forming a stable thioether bond and inactivating the this compound.[10][11]

Q4: Can the quenching agent itself interfere with my downstream analysis?

A4: Yes, it is possible. The quenching agent and its reaction product with this compound can potentially interfere with downstream analyses. For example, in mass spectrometry, these small molecules can create interfering peaks in the low mass range of the spectrum. Therefore, it is often recommended to remove the excess quenching agent and its byproducts after the quenching step, for instance, through dialysis, gel filtration, or C18 spin columns.[3][7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Protein Precipitation after Adding Quenching Agent High concentration of the quenching agent. The reaction between DTT and iodoacetamide can sometimes lead to precipitation.[12] Changes in buffer composition or pH.Use the recommended concentration of the quenching agent (see protocol below). Consider using an alternative quenching agent like cysteine. Ensure your buffer is stable and at the correct pH.
Incomplete Quenching (Evidence of Off-Target Alkylation) Insufficient amount of quenching agent. Too short of an incubation time.Increase the molar excess of the quenching agent relative to the initial this compound concentration. Increase the quenching incubation time (e.g., to 30 minutes).
Poor Signal Intensity in Mass Spectrometry Interference from the quenching agent or its byproducts. Sample dilution.Perform a cleanup step after quenching to remove small molecules (e.g., using C18 spin columns, dialysis).[7] Ensure your sample is appropriately concentrated before analysis.[13]
Unexpected Mass Shifts in Peptides Incomplete alkylation of cysteines before quenching. Over-alkylation of other residues due to inefficient quenching.[5]Optimize the initial alkylation step to ensure all cysteines are modified. Ensure the quenching is rapid and complete by using a sufficient excess of the quenching agent.

Quantitative Comparison of Common Quenching Reagents

Quenching Reagent Typical Final Concentration Typical Incubation Time Advantages Potential Disadvantages
Dithiothreitol (DTT) 5-20 mM[8][9][14]15-30 minutes[8][9]Highly reactive and efficient. Readily available in most labs.Can interfere with downstream mass spectrometry if not removed. The reaction with iodoacetamide can sometimes cause precipitation.[12]
L-Cysteine 5-10 mM[1][2]15-30 minutesMore biocompatible. Less likely to cause precipitation. Effectively preserves trypsin activity.[1][2]Can introduce an additional amino acid into the sample, which might require consideration during data analysis.
β-mercaptoethanol (2-ME) 5-10 mM15-30 minutesEffective quenching agent.Strong, unpleasant odor. Can also interfere with mass spectrometry.

Experimental Protocols

Protocol 1: Quenching Excess this compound with Dithiothreitol (DTT)

This protocol provides a standard procedure for quenching excess this compound in a protein sample following the alkylation of cysteine residues.

Materials:

  • Protein sample in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.3) containing unreacted this compound.

  • DTT stock solution (e.g., 1 M in water).

Procedure:

  • Preparation: Following the completion of the alkylation reaction with this compound, have your DTT stock solution ready.

  • Addition of DTT: Add the DTT stock solution to your protein sample to a final concentration of 5-20 mM. A common practice is to add DTT to a concentration that is at least two-fold higher than the initial concentration of this compound.

  • Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature in the dark.[8][9] The dark condition is generally a precaution carried over from the light-sensitive alkylation step.

  • Downstream Processing: Proceed with your experimental workflow. It is highly recommended to perform a buffer exchange or sample cleanup step (e.g., using a C18 spin column, dialysis, or gel filtration) to remove excess DTT and the quenched this compound adduct before downstream analysis like mass spectrometry.[7]

Visualizations

Quenching_Reaction cluster_reaction Quenching Reaction cluster_prevention Prevention of Side Reactions IAA This compound (Excess) Product Inactive Thioether Adduct IAA->Product reacts with SideReaction Off-Target Modification (e.g., on Lys, Met) IAA->SideReaction prevented by quenching Quencher Quenching Agent (e.g., DTT, Cysteine) with Thiol Group (-SH) Quencher->Product attacks

Caption: Chemical logic of quenching excess this compound.

Experimental_Workflow start Protein Sample reduction 1. Reduction (e.g., with DTT) start->reduction alkylation 2. Alkylation (with this compound) reduction->alkylation quenching 3. Quenching (Add DTT or Cysteine) alkylation->quenching cleanup 4. Sample Cleanup (e.g., C18 column, Dialysis) quenching->cleanup analysis 5. Downstream Analysis (e.g., Mass Spectrometry) cleanup->analysis end Results analysis->end

Caption: General experimental workflow for protein alkylation and quenching.

Troubleshooting_Tree start Problem Encountered q1 What is the issue? start->q1 precipitate Protein Precipitation q1->precipitate Precipitation off_target Off-Target Alkylation q1->off_target Unexpected Mass Shifts low_signal Low MS Signal q1->low_signal Poor Signal sol_precipitate Check quencher concentration. Consider alternative quencher (Cysteine). precipitate->sol_precipitate sol_off_target Increase quencher concentration and/or incubation time. off_target->sol_off_target sol_low_signal Incorporate a post-quenching sample cleanup step. low_signal->sol_low_signal

Caption: Troubleshooting decision tree for quenching issues.

References

Technical Support Center: Iodoacetic Acid and Methionine Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions of iodoacetic acid (IAA) with methionine residues during protein alkylation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction of this compound (IAA) with methionine residues?

A1: The primary side reaction is the alkylation of the sulfur atom in the methionine side chain by IAA. This reaction forms a carboxymethyl-sulfonium ion. This modification can be problematic in proteomics workflows as it can lead to a neutral loss during mass spectrometry, complicating peptide identification.[1][2][3]

Q2: Under what conditions does the alkylation of methionine by IAA occur?

A2: While the intentional and selective alkylation of methionine with IAA is favored at a low pH of 2-5, the side reaction can still occur at the higher pH (typically around 7.5-8.5) used for the alkylation of cysteine residues.[4][5][6] The reaction is generally slower than the reaction with cysteine's thiol group.[7]

Q3: How does methionine alkylation by IAA affect mass spectrometry results?

A3: The carboxymethylated methionine residue is unstable in the mass spectrometer. It can undergo a characteristic neutral loss of (CH₃)₂S (dimethyl sulfide), which corresponds to a mass loss of 48 Da.[4][5] This fragmentation can significantly decrease the identification rates of methionine-containing peptides in proteomics experiments.[1][2][3]

Q4: Are there alternatives to this compound that minimize side reactions with methionine?

A4: Yes, several non-iodine-containing alkylating agents can be used to minimize side reactions with methionine. Acrylamide and chloroacetamide are common alternatives that have been shown to result in fewer off-target alkylation events, including with methionine.[1][2]

Q5: Can the side reaction with methionine be reversed?

A5: Reversing the carboxymethylation of methionine is not a standard or straightforward procedure in typical proteomics workflows. Therefore, prevention is the recommended strategy.

Troubleshooting Guides

Issue 1: Poor identification of methionine-containing peptides in my proteomics data after IAA alkylation.

  • Possible Cause: Unspecific side reactions of this compound with methionine residues are leading to the formation of carboxymethylated methionine and a subsequent neutral loss during mass spectrometry, which hinders peptide identification.[1][2][3]

  • Troubleshooting Steps:

    • Confirm the Side Reaction: Re-analyze your mass spectrometry data, specifically looking for peptides with a neutral loss of 48 Da from methionine residues. This is a strong indicator of methionine alkylation.

    • Optimize Alkylation Conditions:

      • Time: Reduce the incubation time with IAA to the minimum required for complete cysteine alkylation.

      • Concentration: Titrate the concentration of IAA to find the lowest effective concentration that still fully alkylates cysteine residues.

    • Quench the Reaction: After the desired incubation time for cysteine alkylation, quench the reaction by adding a thiol-containing reagent like dithiothreitol (DTT) or cysteine to consume the excess IAA.[8]

    • Consider Alternative Reagents: If the problem persists, switch to a non-iodine-containing alkylating agent such as acrylamide or chloroacetamide for future experiments.[1][2]

Issue 2: I am intentionally trying to alkylate methionine with IAA to study methionine oxidation (MObBa technique), but the reaction efficiency is low.

  • Possible Cause: The reaction conditions are not optimal for promoting the alkylation of methionine.

  • Troubleshooting Steps:

    • Verify pH: Ensure the reaction is being carried out at a low pH, typically between 2 and 5, which is optimal for selective methionine alkylation.[4][5][6]

    • Increase Incubation Time: The alkylation of methionine with IAA is a relatively slow reaction. Full alkylation may require incubation for several days (e.g., 3 days) at 37°C.[5]

    • Check for Methionine Oxidation: this compound will not react with oxidized methionine (methionine sulfoxide).[5] Ensure your protein or peptide sample has not been subjected to conditions that would cause significant oxidation of methionine residues prior to the alkylation step.

Quantitative Data Summary

ParameterThis compound (IAA)Iodoacetamide (IAM)AcrylamideChloroacetamide (CAA)Reference
Primary Target CysteineCysteineCysteineCysteine[1][2]
Major Side Reaction with Methionine YesYesNoMinimal[1][2][3]
Observed Mass Shift on Methionine +58.0055 Da+57.0215 DaN/A+57.0215 Da[4][5]
Neutral Loss from Alkylated Met -48 Da-48 DaN/AN/A[4][5]
Effect on Met-peptide ID rates Significant DecreaseSignificant DecreaseMinimal EffectMinimal Effect[1][2][3]

Experimental Protocols

Protocol 1: Standard Protocol for Alkylation of Cysteine Residues with this compound

  • Reduction: Reduce disulfide bonds in your protein sample by incubating with 10 mM DTT in a suitable buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0) at 56°C for 1 hour.

  • Alkylation: Cool the sample to room temperature. Add a freshly prepared solution of this compound to a final concentration of 20 mM. Incubate in the dark at room temperature for 45 minutes.

  • Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 20 mM and incubate for 15 minutes.

  • Sample Preparation for Mass Spectrometry: Proceed with your standard protocol for buffer exchange, digestion, and desalting for mass spectrometry analysis.

Protocol 2: Detection of Methionine Alkylation by Mass Spectrometry

  • Data Acquisition: Acquire your mass spectrometry data in a data-dependent acquisition (DDA) mode, ensuring that fragmentation spectra (MS/MS) are collected for the most abundant precursor ions.

  • Database Search: Perform a database search of your raw data using a suitable search engine (e.g., MaxQuant, Proteome Discoverer, etc.).

  • Variable Modifications: In your search parameters, include the following variable modifications:

    • Carboxymethylation of Cysteine (+58.0055 Da)

    • Carboxymethylation of Methionine (+58.0055 Da)

    • Oxidation of Methionine (+15.9949 Da)

  • Data Analysis: Analyze the search results to identify and quantify the number of peptide-spectral matches (PSMs) corresponding to peptides with carboxymethylated methionine. Look for evidence of a neutral loss of 48 Da in the MS/MS spectra of these peptides.

Visualizations

ReactionMechanism Met Methionine Residue (in Peptide Chain) Product Carboxymethyl-Sulfonium Ion (+58.0055 Da) Met->Product Alkylation (Side Reaction) IAA This compound (I-CH2-COOH) IAA->Product NeutralLoss Neutral Loss in MS/MS (-48 Da) Product->NeutralLoss Fragmentation

Caption: Reaction of this compound with a methionine residue.

TroubleshootingWorkflow Start Poor ID of Met- containing peptides? CheckNeutralLoss Analyze MS data for 48 Da neutral loss from Met Start->CheckNeutralLoss SideReactionConfirmed Side Reaction Confirmed CheckNeutralLoss->SideReactionConfirmed ProblemSolved Problem Resolved CheckNeutralLoss->ProblemSolved No Optimize Optimize Alkylation: - Reduce Time - Reduce [IAA] - Quench Reaction SideReactionConfirmed->Optimize Yes AlternativeReagent Use Alternative Reagent (e.g., Acrylamide) SideReactionConfirmed->AlternativeReagent If optimization fails Optimize->ProblemSolved AlternativeReagent->ProblemSolved

Caption: Troubleshooting workflow for methionine side reactions.

References

impact of pH on iodoacetic acid alkylation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for iodoacetic acid (IAA) and iodoacetamide alkylation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues, with a specific focus on the critical role of pH.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using this compound or iodoacetamide in protein sample preparation?

A1: this compound and its amide derivative, iodoacetamide, are alkylating agents used to covalently modify the thiol groups (-SH) of cysteine residues.[1] This process, known as carboxymethylation (with this compound) or carbamidomethylation (with iodoacetamide), is essential for preventing the reformation of disulfide bonds after they have been cleaved by a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[2][3] This ensures that proteins remain in a reduced and denatured state, which is critical for effective enzymatic digestion and subsequent analysis by mass spectrometry.[4]

Q2: How does pH critically influence the efficiency and specificity of this compound alkylation?

A2: pH is a crucial factor that dictates both the rate and specificity of the alkylation reaction. The desired reaction with cysteine's thiol group is most efficient at a slightly alkaline pH, typically between 8.0 and 9.0.[2][5] This is because the thiol group (pKa ~8.3) is deprotonated to the more nucleophilic thiolate anion (S-), which readily attacks the electrophilic carbon of the this compound.[6] At acidic pH, the thiol is protonated and less reactive, leading to an inefficient reaction. Conversely, at highly alkaline pH, the risk of off-target reactions increases significantly.[7]

Q3: What are "off-target" alkylation reactions and which amino acid residues are most susceptible?

A3: Off-target alkylation is the unintended modification of amino acid residues other than cysteine.[4] this compound and iodoacetamide are reactive compounds that can modify other nucleophilic sites in a protein, especially under non-optimal pH conditions or when used in excessive concentrations.[8][9]

Commonly affected residues include:

  • Methionine: The thioether side chain is a frequent off-target.[6][10]

  • Lysine: The ε-amino group can be alkylated.[4][11]

  • Histidine: The imidazole ring is susceptible to modification.[2][4]

  • Aspartic Acid and Glutamic Acid: The carboxyl groups can be targets.[2][12]

  • Peptide N-terminus: The free amino group at the start of a protein or peptide chain is also a common site for off-target reactions.[8][11]

Q4: What is the difference between using this compound and iodoacetamide?

A4: Both reagents achieve the same goal of alkylating cysteine residues. Iodoacetamide is generally more reactive and is the more commonly used reagent in proteomics workflows.[1][13] this compound is typically dissolved in a basic solution (e.g., 1 N NaOH) to deprotonate the carboxylic acid, which can increase the pH of the final reaction mixture.[13] Both are sensitive to light and should be prepared fresh before use.[2][12]

Troubleshooting Guides

This section addresses common issues encountered during protein alkylation with this compound or iodoacetamide.

Issue 1: Incomplete Alkylation
  • Symptom: Mass spectrometry data shows a high abundance of unmodified cysteine residues or peptides with reformed disulfide bonds.

  • Potential Causes & Solutions:

CauseRecommended Action
Suboptimal pH Ensure the reaction buffer is maintained at a pH between 8.0 and 9.0 to facilitate the formation of the reactive thiolate anion.[2][5]
Insufficient Reagent Use a sufficient molar excess of the alkylating agent. A common starting point is a concentration at least double that of the reducing agent used.[5]
Reagent Degradation This compound and iodoacetamide are light-sensitive and unstable in solution.[2][12] Always prepare solutions fresh immediately before use and perform the alkylation step in the dark.[2][5]
Incomplete Reduction Alkylation can only occur on free thiols. Ensure the initial disulfide bond reduction step was complete. Consider increasing the concentration of the reducing agent (e.g., DTT) or the incubation time/temperature.
Insufficient Incubation Time Allow the alkylation reaction to proceed for at least 30-60 minutes at room temperature.[2][6]
Issue 2: Off-Target Alkylation
  • Symptom: Mass spectrometry data reveals unexpected mass shifts corresponding to the modification of residues other than cysteine (e.g., methionine, lysine, N-terminus).

  • Potential Causes & Solutions:

CauseRecommended Action
pH is Too High or Too Low The optimal pH for cysteine-specific alkylation is 8.0-9.0.[2] At lower pH values (e.g., 2-5), methionine can be selectively alkylated.[14] At higher pH values, reactivity with lysine and N-termini increases. Maintain the reaction pH strictly between 8.0 and 9.0.[5]
Excess Alkylating Agent Using a large excess of this compound can drive the reaction towards less favorable, off-target modifications.[2][12] Optimize the concentration to be sufficient for complete cysteine alkylation without being excessive.
Prolonged Reaction Time Extended incubation can lead to the slow accumulation of side products.[3] Stick to the recommended 30-60 minute incubation time.
Failure to Quench If the alkylating agent is not removed or quenched, it can continue to react during subsequent steps (e.g., enzymatic digestion), leading to significant off-target modifications.[8] Quench the reaction by adding an excess of a thiol-containing reagent like DTT.[15]
Quantitative Data Summary: Impact of Reaction Conditions

While direct quantitative comparisons of various pH levels are not extensively documented in single studies, the impact of reagent concentration and temperature at a fixed optimal pH (e.g., 8.2) provides insight into reaction dynamics.

Iodoacetamide Conc.Identified Peptides with Alkylated CysteineIdentified Peptides with N-terminal Alkylation (Side Reaction)Identified Peptides with Lysine Alkylation (Side Reaction)
1 mM~2800~75~200
2 mM~3000~80~220
4 mM~3200~85~240
8 mM~3400~90~250
14 mM ~3500 ~92 ~260
20 mM~3500~100~270
Data synthesized from a study optimizing iodoacetamide concentration in a pH 8.2 buffer.[11] The number of peptides with alkylated cysteine plateaus around 14 mM, while side reactions continue to increase with concentration.

Experimental Protocols

Protocol 1: In-Solution Protein Alkylation

This method is suitable for protein mixtures in solution, such as cell lysates or purified protein samples.[5]

  • Solubilization & Reduction:

    • Resuspend the protein pellet or solution in a buffer containing a denaturant (e.g., 6 M Urea or 8 M Guanidine-HCl) and a buffering agent (e.g., 100 mM Tris-HCl, pH 8.3 or 100 mM Ammonium Bicarbonate, pH 8.3).[15]

    • Add a reducing agent, such as DTT, to a final concentration of 5-10 mM.

    • Incubate at 56°C for 30-60 minutes to reduce all disulfide bonds.[15]

    • Allow the sample to cool to room temperature.

  • Alkylation:

    • Prepare a fresh stock solution of this compound or iodoacetamide (e.g., 500 mM in water or buffer).[15]

    • Add the alkylating agent to the protein solution to a final concentration of 15-20 mM (ensuring a molar excess over the DTT).

    • Incubate for 30-45 minutes at room temperature in complete darkness.[5][15]

  • Quenching:

    • Quench the excess alkylating agent by adding DTT to an additional final concentration of 5 mM.[15]

    • Incubate for 15 minutes at room temperature in the dark.

  • Sample Cleanup:

    • The sample is now ready for buffer exchange (to remove urea/guanidine), enzymatic digestion (e.g., with trypsin), and subsequent mass spectrometry analysis.

Protocol 2: In-Gel Protein Alkylation

This method is used for proteins that have been separated by SDS-PAGE.

  • Excision and Destaining:

    • Excise the protein band of interest from the Coomassie-stained gel.

    • Destain the gel pieces with a solution of 50% acetonitrile in 50 mM Ammonium Bicarbonate until the gel piece is clear.

  • Reduction:

    • Rehydrate the gel pieces in a solution of 10 mM DTT in 100 mM Ammonium Bicarbonate, ensuring the pieces are fully submerged.

    • Incubate for 45-60 minutes at 56°C.

    • Remove the DTT solution and allow the gel pieces to cool.

  • Alkylation:

    • Add a freshly prepared solution of 55 mM iodoacetamide in 100 mM Ammonium Bicarbonate to the gel pieces, sufficient to cover them completely.

    • Incubate for 20-30 minutes at room temperature in complete darkness.[5]

    • Remove and discard the iodoacetamide solution.

  • Washing and Digestion:

    • Wash the gel pieces with 100 mM Ammonium Bicarbonate, followed by dehydration with 100% acetonitrile.

    • Dry the gel pieces completely in a vacuum centrifuge.

    • The protein is now ready for in-gel digestion with a protease like trypsin.

Visualizations

alkylation_workflow cluster_prep Sample Preparation cluster_analysis Downstream Analysis Protein Protein Sample (with S-S bonds) Reduced Reduced Protein (with -SH groups) Protein->Reduced Reduction (DTT, pH 8.3) Alkylated Alkylated Protein (S-CH2-COOH) Reduced->Alkylated Alkylation (IAA, pH 8.3, Dark) Digested Enzymatic Digestion (e.g., Trypsin) Alkylated->Digested MS LC-MS/MS Analysis Digested->MS

Caption: Standard workflow for in-solution protein alkylation.

troubleshooting_alkylation Start Alkylation Problem (Incomplete or Off-Target) Check_pH Is pH between 8.0 and 9.0? Start->Check_pH Check_Reagent Was alkylating agent fresh and light-protected? Check_pH->Check_Reagent Yes Result_pH Adjust buffer to pH 8.0-9.0 Check_pH->Result_pH No Check_Conc Was reagent concentration optimized (not excessive)? Check_Reagent->Check_Conc Yes Result_Reagent Prepare fresh reagent immediately before use Check_Reagent->Result_Reagent No Check_Quench Was excess reagent quenched after reaction? Check_Conc->Check_Quench Yes Result_Conc Titrate concentration; use ~2x reducing agent conc. Check_Conc->Result_Conc No Result_Quench Add excess DTT to quench the reaction Check_Quench->Result_Quench No Success Problem Resolved Check_Quench->Success Yes Result_pH->Success Result_Reagent->Success Result_Conc->Success Result_Quench->Success

Caption: Troubleshooting logic for common alkylation issues.

References

preventing non-specific alkylation by iodoacetic acid in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for protein alkylation using iodoacetic acid (IAA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent non-specific alkylation in complex samples, ensuring the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using this compound in protein sample preparation?

A1: this compound is an alkylating agent used to covalently modify the thiol groups (-SH) of cysteine residues. This process, known as carboxymethylation, is critical for preventing the re-formation of disulfide bonds after they have been reduced by reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[1][2] This ensures proteins remain in a reduced and denatured state, which is essential for effective enzymatic digestion and subsequent analysis by mass spectrometry.

Q2: What are "off-target" or non-specific alkylation reactions?

A2: Off-target alkylation refers to the unintended modification of amino acid residues other than cysteine by this compound.[3][4][5] These side reactions can introduce artifacts, complicate data analysis, and lead to incorrect protein identification or quantification.

Q3: Which amino acids are most susceptible to non-specific alkylation by this compound?

A3: Besides the intended cysteine residues, several other amino acids can be non-specifically alkylated by this compound, particularly under non-optimal conditions. These include methionine, histidine, lysine, aspartate, glutamate, and the N-terminal amino group of peptides.[3][6]

Q4: Why is my protein sample precipitating after adding this compound?

A4: Precipitation upon addition of this compound can be related to a drop in pH.[7] this compound is acidic, and adding it to a poorly buffered solution can lower the pH, potentially causing proteins to precipitate. It is crucial to ensure your buffer has sufficient capacity to maintain the desired pH for the alkylation reaction.

Q5: Is it necessary to perform the alkylation step in the dark?

A5: Yes, it is highly recommended to perform the alkylation step in the dark. This compound and the related iodoacetamide are light-sensitive.[8] Exposure to light can cause the degradation of the reagent, leading to incomplete alkylation and the formation of radicals that can cause other unwanted side reactions.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Peptide Identification Rates - Incomplete alkylation leading to reformed disulfide bonds. - Non-specific alkylation of methionine, leading to neutral loss during mass spectrometry.[3][4][5] - Over-alkylation leading to multiple modifications on a single peptide.- Optimize this compound concentration and reaction time. - Ensure the alkylation reaction is performed at the optimal pH (slightly alkaline, pH 8-9). - Consider using an alternative alkylating agent with lower off-target reactivity, such as acrylamide or chloroacetamide.[3][4][5]
Unexpected Mass Shifts in Mass Spectrometry Data - Non-specific alkylation of amino acids other than cysteine.[3][6] - Double alkylation of a single residue.[3]- Perform a database search with variable modifications for carboxymethylation on susceptible amino acids (e.g., Met, His, Lys). - Optimize reaction conditions (pH, temperature, reagent concentration) to improve specificity. - Quench the alkylation reaction to prevent further non-specific modifications.
Incomplete Cysteine Alkylation - Insufficient concentration of this compound. - Degraded this compound stock solution. - Suboptimal reaction pH.[1] - Insufficient reaction time.- Increase the concentration of this compound. A common starting point is a 2-4 fold molar excess over the reducing agent. - Always prepare fresh this compound solutions immediately before use and store the solid reagent protected from light. - Ensure the pH of the reaction is between 8 and 9 for efficient cysteine alkylation. - Increase the incubation time for the alkylation step.
High Degree of Methionine Alkylation - Use of an iodine-containing alkylating agent like this compound.[3][4][5] - Low pH conditions can favor methionine alkylation.[9]- Switch to a non-iodine-containing alkylating agent such as acrylamide or chloroacetamide.[3][4][5] - Carefully control the pH of the alkylation reaction to be slightly alkaline.

Data Summary: Comparison of Alkylating Agents

The choice of alkylating agent can significantly impact the efficiency of cysteine modification and the extent of off-target reactions. The following table summarizes the performance of common alkylating agents.

Alkylating Agent Primary Target Known Off-Target Reactions Key Considerations
This compound (IAA) Cysteine (Thiol group)Methionine, Histidine, Lysine, Aspartate, Glutamate, N-terminus.[3][6]Widely used, but can lead to significant off-target modifications, especially of methionine.[3][4][5]
Iodoacetamide (IAM) Cysteine (Thiol group)Methionine, Histidine, Lysine, Aspartate, Glutamate, Tyrosine, N-terminus.[10]Similar to IAA, with extensive documentation of side reactions.[10]
Chloroacetamide (CAA) Cysteine (Thiol group)Lower off-target alkylation compared to iodo-compounds, but can cause methionine oxidation.[10]A good alternative to reduce off-target modifications, but methionine oxidation should be monitored.[10]
Acrylamide (AA) Cysteine (Thiol group)Can form adducts with Cysteine.[11]Generally considered to have high specificity for cysteine residues.[10]
N-Ethylmaleimide (NEM) Cysteine (Thiol group)Can react with histidine and lysine at high concentrations or basic pH.[12]Reacts quickly and over a wider pH range compared to IAA.[12]

Experimental Protocols

Protocol 1: Standard Reduction and Alkylation with this compound
  • Reduction:

    • To your protein sample in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.5), add Dithiothreitol (DTT) to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes.

    • Cool the sample to room temperature.

  • Alkylation:

    • Prepare a fresh solution of 100 mM this compound in the same buffer.

    • Add the this compound solution to the reduced protein sample to a final concentration of 25 mM (a 2.5-fold molar excess over DTT).

    • Incubate in the dark at room temperature for 30 minutes.

  • Quenching (Optional but Recommended):

    • To quench the excess this compound, add DTT to a final concentration of 10 mM.

    • Incubate for 15 minutes at room temperature.

Protocol 2: Minimizing Non-specific Alkylation using Chloroacetamide
  • Reduction:

    • To your protein sample in a suitable buffer (e.g., 50 mM HEPES, pH 8.0), add Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM.

    • Incubate at 37°C for 60 minutes.

  • Alkylation:

    • Prepare a fresh solution of 200 mM chloroacetamide in the same buffer.

    • Add the chloroacetamide solution to the reduced protein sample to a final concentration of 20 mM.

    • Incubate in the dark at room temperature for 45 minutes.

  • Quenching:

    • Add L-cysteine to a final concentration of 20 mM to quench the excess chloroacetamide.

    • Incubate for 15 minutes at room temperature.

Visualizations

Alkylation_Workflow ProteinSample Protein Sample in Buffer Reduction Reduction (e.g., 10 mM DTT, 56°C, 30 min) ProteinSample->Reduction Add Reducing Agent Alkylation Alkylation (e.g., 25 mM IAA, RT, 30 min, Dark) Reduction->Alkylation Add Alkylating Agent Quenching Quenching (e.g., 10 mM DTT, RT, 15 min) Alkylation->Quenching Add Quenching Agent Downstream Downstream Processing (e.g., Digestion, Mass Spectrometry) Quenching->Downstream

Caption: Standard experimental workflow for protein reduction and alkylation.

NonSpecific_Alkylation cluster_Residues Amino Acid Residues IAA This compound (IAA) Cysteine Cysteine (Thiol) IAA->Cysteine  Desired Reaction (Carboxymethylation) Methionine Methionine IAA->Methionine Non-specific Histidine Histidine IAA->Histidine Non-specific Lysine Lysine IAA->Lysine Non-specific N_Terminus N-Terminus IAA->N_Terminus Non-specific

Caption: Desired vs. non-specific reactions of this compound with amino acids.

References

degradation products of iodoacetic acid to be aware of

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of iodoacetic acid in experimental settings. Particular attention is given to its degradation products and potential side reactions that may be encountered during research and drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound I should be aware of in my experiments?

A1: Under typical experimental conditions, this compound (IAA) in aqueous solutions can degrade primarily through hydrolysis. This process is significantly more rapid at an alkaline pH. The main degradation products are:

  • Glycolic acid

  • Iodide [1]

Additionally, this compound is sensitive to light and can undergo photodecomposition. Upon heating, it may decompose and emit toxic fumes of iodine.

Q2: How do experimental conditions affect the stability of my this compound solutions?

A2: The stability of this compound solutions is influenced by several factors:

  • pH: Hydrolysis of this compound to glycolic acid and iodide is accelerated at alkaline pH.[1]

  • Light: As a light-sensitive compound, exposure to light can lead to photodecomposition. It is recommended to prepare solutions fresh and store them protected from light.

  • Temperature: Elevated temperatures can increase the rate of degradation. For long-term storage, it is advisable to store this compound at -20°C.

  • Presence of Nucleophiles: this compound is a potent alkylating agent and will react with nucleophiles present in the solution. This includes the intended target (e.g., cysteine residues) but also other nucleophilic species.

Q3: I am observing unexpected modifications in my mass spectrometry data after using this compound. What could be the cause?

A3: While this compound is primarily used to alkylate cysteine residues, it can also react with other nucleophilic amino acid side chains, especially if used in excess or under non-optimal conditions. These "off-target" modifications can lead to unexpected mass shifts in your mass spectrometry data.

Troubleshooting Guide: Unexpected Modifications

If you observe unexpected masses in your protein or peptide samples after treatment with this compound, consider the possibility of off-target alkylation. The following table summarizes potential side reactions and the corresponding mass shifts.

Amino Acid ResidueType of ModificationMonoisotopic Mass Shift (Da)Notes
Cysteine (C)Carboxymethylation (intended reaction)+58.0055This is the expected modification of reduced cysteine residues.
Methionine (M)Carboxymethylation+58.0055A common side reaction. The resulting sulfonium salt can be unstable and may lead to a subsequent neutral loss of the modified side chain (-48 Da) in the mass spectrometer.[2][3]
Lysine (K)Carboxymethylation of ε-amino group+58.0055Can occur, particularly at alkaline pH.
Histidine (H)Carboxymethylation of imidazole ring+58.0055The imidazole ring is nucleophilic and can be alkylated.
Aspartate (D) / Glutamate (E)Esterification of carboxyl group+58.0055Can occur under certain conditions.
N-terminusCarboxymethylation of α-amino group+58.0055The free amino group at the N-terminus of a peptide or protein can be modified.

Experimental Protocols

Protocol 1: General Procedure for Alkylation of Protein Cysteine Residues

This protocol provides a general workflow for the reduction and carboxymethylation of cysteine residues in protein samples for applications such as protein sequencing or mass spectrometry analysis.

Materials:

  • Denaturing buffer (e.g., 6 M Guanidine HCl, 100 mM Tris-HCl, pH 8.3)

  • Reducing agent (e.g., 1 M Dithiothreitol (DTT))

  • This compound solution (e.g., 500 mM in 1 M NaOH, freshly prepared)

  • Quenching solution (e.g., 1 M DTT)

  • Buffer for downstream application (e.g., Ammonium bicarbonate for digestion)

Procedure:

  • Protein Solubilization and Denaturation: Dissolve the protein sample in the denaturing buffer.

  • Reduction: Add the reducing agent to a final concentration of 10-20 mM. Incubate at 37-56°C for 1 hour to reduce all disulfide bonds.

  • Cooling: Allow the sample to cool to room temperature.

  • Alkylation: In the dark, add freshly prepared this compound solution to a final concentration that is in slight molar excess over the total thiol concentration (from both the protein and the reducing agent). A common starting point is a 2-fold molar excess. Incubate for 30-45 minutes at room temperature in the dark.

  • Quenching: Add a quenching solution (e.g., DTT) to consume any unreacted this compound.

  • Buffer Exchange: Proceed with buffer exchange to remove denaturants and excess reagents, preparing the sample for downstream applications like enzymatic digestion.

Protocol 2: Monitoring this compound Degradation by HPLC

This protocol outlines a method to monitor the degradation of this compound and the formation of its primary degradation product, glycolic acid, in an aqueous solution using High-Performance Liquid Chromatography (HPLC) with UV detection. A method for the simultaneous determination of iodide would require a different detection method, such as ion chromatography with conductivity detection.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • Isocratic elution with a mobile phase consisting of a phosphate buffer (e.g., 10 mM, pH 3.0) and acetonitrile (e.g., 95:5 v/v).

Procedure:

  • Sample Preparation: Prepare your this compound solution in the desired buffer and at the concentration of interest. At various time points, take an aliquot of the solution.

  • Injection: Inject a suitable volume of the aliquot onto the HPLC system.

  • Detection: Monitor the elution of compounds using a UV detector at 210 nm.

  • Quantification: this compound and glycolic acid will have distinct retention times. The concentration of each can be determined by comparing the peak areas to a standard curve of known concentrations for each compound.

Visualizations

Degradation Pathway of this compound

Hydrolysis of this compound IAA This compound (ICH₂COOH) TS Transition State IAA->TS Nucleophilic attack GA Glycolic Acid (HOCH₂COOH) TS->GA Iodide Iodide (I⁻) TS->Iodide H2O H₂O H2O->TS OH OH⁻ (Alkaline pH) OH->TS catalyzes

Caption: Hydrolysis pathway of this compound to glycolic acid and iodide.

Experimental Workflow for Protein Alkylation

Protein Alkylation Workflow cluster_prep Sample Preparation cluster_analysis Downstream Analysis A 1. Protein Solubilization & Denaturation B 2. Reduction of Disulfide Bonds (DTT) A->B C 3. Alkylation (this compound) B->C D 4. Quenching of Excess Reagent C->D E 5. Buffer Exchange / Desalting D->E F 6. Enzymatic Digestion (e.g., Trypsin) E->F G 7. LC-MS/MS Analysis F->G

Caption: A typical experimental workflow for protein alkylation with this compound.

References

identifying artifacts in mass spectrometry from iodoacetamide derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during protein alkylation with iodoacetamide (IAM) for mass spectrometry analysis.

Troubleshooting Guide

This section provides solutions to specific problems that may arise during your experiments.

Issue: My protein is not fully alkylated.

  • Possible Cause 1: Degraded Iodoacetamide. Iodoacetamide is light-sensitive and can degrade over time.[1][2][3]

    • Solution: Always prepare fresh iodoacetamide solutions for each experiment and store them protected from light.[1][2][3]

  • Possible Cause 2: Insufficient Iodoacetamide Concentration. The concentration of iodoacetamide may be too low to alkylate all reduced cysteine residues.

    • Solution: Ensure that the molar concentration of iodoacetamide is at least double that of the reducing agent (e.g., DTT or TCEP).[1]

  • Possible Cause 3: Suboptimal Reaction Conditions. The pH and incubation time can affect the efficiency of the alkylation reaction.

    • Solution: Perform the alkylation reaction at a slightly alkaline pH (pH 8-9) for 30-60 minutes at room temperature in the dark.[2][4][5]

Issue: I am observing unexpected mass shifts in my data.

  • Possible Cause 1: Overalkylation. Excess iodoacetamide can react with other amino acid residues besides cysteine.[6][7][8] This is a common side reaction.[9]

    • Solution: Avoid using a large excess of iodoacetamide. If possible, estimate the amount of protein and adjust the iodoacetamide concentration accordingly.[8] Quenching the reaction with a thiol-containing reagent like DTT can also help.[1]

  • Possible Cause 2: Methionine Derivatization. Iodoacetamide can react with methionine residues.[9][10] This modification can lead to a characteristic neutral loss of the side chain during mass spectrometry analysis.[7][9][10]

    • Solution: Be aware of this potential artifact when analyzing your data. Consider including carbamidomethylation of methionine as a variable modification in your database search.

  • Possible Cause 3: Artifact Mimicking Ubiquitination. A side reaction of iodoacetamide can produce an adduct on lysine residues that has the same nominal mass as a di-glycine remnant from trypsin-digested ubiquitin.[11][12]

    • Solution: If you are studying ubiquitination, be cautious of this artifact. Using alternative alkylating agents like chloroacetamide may reduce this issue.[12]

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using iodoacetamide in protein sample preparation for mass spectrometry?

A1: Iodoacetamide is an alkylating agent used to covalently modify the thiol group (-SH) of cysteine residues.[13][14][15] This process, known as carbamidomethylation, prevents the reformation of disulfide bonds after they have been reduced.[13][14][15] This ensures that proteins remain in a linearized state, which is crucial for effective enzymatic digestion and subsequent analysis by mass spectrometry.[13]

Q2: What is the mass shift caused by iodoacetamide on cysteine residues?

A2: The derivatization of a cysteine residue with iodoacetamide results in the addition of a carbamidomethyl group, which increases the molecular mass by 57.02 Da.[2][9][10]

Q3: Can iodoacetamide react with amino acids other than cysteine?

A3: Yes, iodoacetamide can react with other amino acid residues, especially when used in excess.[4][6][7][8] These "off-target" reactions are a common source of artifacts. The most frequently modified residues include methionine, lysine, histidine, aspartate, glutamate, and the N-terminal amino group of peptides.[4][8][9][10][16][17][18]

Q4: I see a mass shift of +57 Da on residues other than cysteine. What could be the cause?

A4: This is likely due to "overalkylation," where excess iodoacetamide has reacted with other nucleophilic amino acid side chains.[6][7][16] The N-terminal amino group of a peptide, as well as the side chains of lysine and histidine, are common sites for this modification.[6][8][16][17]

Q5: My data shows a neutral loss of 48 Da or 105 Da. What could be the origin of this?

A5: This is a known artifact resulting from the derivatization of methionine with iodoacetamide.[7][9][10] The initial reaction adds 57 Da to the methionine residue. However, this modified side chain is unstable in the mass spectrometer and can undergo collision-induced dissociation, resulting in a neutral loss.[9][10] The observed mass shift in the precursor ion is often -48 Da, which corresponds to the loss of the methionine side chain.[7][9][10] A neutral loss of 105 Da can also be observed, which is the combined mass of the carbamidomethyl group and the methionine side chain.[9]

Q6: Why does the iodoacetamide reaction need to be performed in the dark?

A6: Iodoacetamide is sensitive to light.[1][2][3] Exposure to light can cause it to degrade, which will reduce its alkylating efficiency and can lead to incomplete derivatization of cysteine residues.[1][3]

Quantitative Data Summary

Table 1: Common Mass Modifications Observed with Iodoacetamide Derivatization

Modified Residue(s)Mass Shift (Da)Type of ModificationReference(s)
Cysteine+57.02Carbamidomethylation (Expected)[2][9][10]
Lysine, Histidine, N-terminus+57.02Overalkylation (Artifact)[6][8][16][17]
Methionine+57.02Carbamidomethylation (Artifact)[9][10]
Methionine (after fragmentation)-48Neutral Loss of Side Chain (Artifact)[7][9][10]
Lysine+114.04Di-alkylation (Mimics Ubiquitination)[11][12]

Experimental Protocols

Protocol 1: In-Solution Protein Reduction and Alkylation

This protocol is for protein samples in a solution such as cell lysates or purified protein fractions.

  • Denaturation and Reduction:

    • To your protein sample (typically 20-100 µg), add a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

    • Add a reducing agent, such as Dithiothreitol (DTT) to a final concentration of 5-10 mM or Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM.[19]

    • Incubate at 37-56°C for 30-60 minutes.[20][21]

  • Alkylation:

    • Cool the sample to room temperature.

    • Add freshly prepared iodoacetamide solution to a final concentration of 10-20 mM (ensuring it is in excess of the reducing agent).[19]

    • Incubate at room temperature for 15-30 minutes in the dark.[19][20]

  • Quenching (Optional but Recommended):

    • Add DTT to a final concentration of 5 mM to quench the excess iodoacetamide.

    • Incubate for 15 minutes at room temperature in the dark.[1]

  • Sample Preparation for Digestion:

    • Dilute the sample with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to reduce the denaturant concentration (e.g., urea to < 2 M) for optimal enzymatic digestion.

Protocol 2: In-Gel Protein Reduction and Alkylation

This protocol is for proteins that have been separated by gel electrophoresis.

  • Excision and Destaining:

    • Excise the protein band(s) of interest from the gel.

    • Destain the gel pieces with a solution of 50% acetonitrile in 50 mM ammonium bicarbonate until the Coomassie blue color is removed.

  • Reduction:

    • Add 10 mM DTT in 100 mM ammonium bicarbonate to the gel pieces, ensuring they are fully submerged.

    • Incubate at 56°C for 30 minutes.[20]

    • Remove the DTT solution.

  • Alkylation:

    • Add 55 mM iodoacetamide in 100 mM ammonium bicarbonate to the gel pieces.[20]

    • Incubate at room temperature for 20 minutes in the dark.[20]

    • Remove the iodoacetamide solution.

  • Washing and Digestion:

    • Wash the gel pieces with 100 mM ammonium bicarbonate, followed by acetonitrile.

    • Dry the gel pieces in a vacuum centrifuge.

    • Rehydrate the gel pieces with a solution containing your desired protease (e.g., trypsin) and incubate overnight at 37°C.

Visualizations

experimental_workflow start Protein Sample reduction Reduction (DTT or TCEP) start->reduction alkylation Alkylation (Iodoacetamide in dark) reduction->alkylation quenching Quenching (Excess DTT) alkylation->quenching digestion Enzymatic Digestion (e.g., Trypsin) quenching->digestion ms_analysis LC-MS/MS Analysis digestion->ms_analysis troubleshooting_artifacts start Unexpected Mass Shift Observed plus_57 +57 Da on non-Cysteine Residue? start->plus_57 neutral_loss Neutral Loss of 48 Da or 105 Da? start->neutral_loss plus_114 +114 Da on Lysine? start->plus_114 overalkylation Overalkylation Artifact (Lys, His, N-term) plus_57->overalkylation Yes other Other Modification? plus_57->other No met_artifact Methionine Derivatization Artifact neutral_loss->met_artifact Yes neutral_loss->other No ub_mimic Ubiquitination Mimic Artifact plus_114->ub_mimic Yes plus_114->other No

References

Technical Support Center: Optimizing Iodoacetic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing incubation times for iodoacetic acid reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this compound in protein modification?

This compound (IAA) is an alkylating agent that irreversibly modifies proteins, primarily by targeting the sulfhydryl group of cysteine residues.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] In this process, the nucleophilic thiol group of a cysteine residue attacks the carbon atom bonded to the iodine on the this compound molecule. This leads to the displacement of the iodide ion, forming a stable carboxymethyl-cysteine thioether bond.[3][4] This modification prevents the re-formation of disulfide bonds after their initial reduction.[1][5]

Q2: Which experimental factors are most critical in determining the optimal incubation time for this compound reactions?

Several factors significantly influence the kinetics and efficiency of this compound alkylation, and consequently, the required incubation time:

  • pH: The reaction rate is highly pH-dependent. The thiol group of cysteine needs to be in its deprotonated, nucleophilic thiolate form to react. Therefore, alkylation is typically more efficient at a slightly alkaline pH (pH 8-9).[6][7]

  • Temperature: Increasing the temperature generally accelerates the reaction rate. However, excessively high temperatures can lead to protein degradation or promote undesirable side reactions.[7][8] Most protocols recommend room temperature (20-25°C) or 37°C.[8]

  • Concentration of Reactants: The rate of the SN2 reaction is dependent on the concentrations of both the this compound and the protein.[3] Higher concentrations of IAA can shorten the required incubation time but also increase the risk of off-target modifications.[9]

  • Presence of a Reducing Agent: For the alkylation of cysteine residues involved in disulfide bonds, a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) must be used first to break the disulfide bridges and expose the free sulfhydryl groups.[10]

Q3: How does this compound (IAA) compare to its amide derivative, iodoacetamide (IAM)?

While both IAA and iodoacetamide are commonly used alkylating agents that target cysteine residues, they exhibit different reaction kinetics. Iodoacetamide generally reacts substantially faster than this compound.[1][5] This is somewhat counterintuitive based on standard chemical reactivity. The reason for the slower reaction of iodoacetate is an unfavorable interaction between the negatively charged carboxyl group of this compound and the negatively charged thiolate anion of cysteine. Conversely, the neutral amide group of iodoacetamide does not create this repulsive effect, allowing for a faster reaction.[1][5]

Q4: What are typical starting conditions for a protein alkylation experiment using this compound?

For researchers new to this technique, a common starting point for alkylation is an this compound concentration of 10-20 mM.[11] The reaction is typically carried out at room temperature for 30 to 60 minutes in the dark, as iodo-compounds can be light-sensitive.[6][12] It is crucial to perform this step after the reduction of disulfide bonds.

Q5: What are the common side reactions associated with this compound, and how can they be minimized?

While this compound is relatively specific for cysteine, off-target modifications can occur, especially at higher concentrations or non-optimal pH levels.[9][13][14] These side reactions can include the alkylation of other amino acid residues such as lysine, histidine, aspartate, glutamate, and methionine, as well as the N-terminus of peptides.[6][13][15] To minimize these side reactions, it is recommended to:

  • Use the lowest effective concentration of this compound.

  • Carefully control the pH of the reaction buffer, keeping it slightly alkaline (pH 8-9).[6]

  • Optimize the incubation time to be long enough for complete cysteine alkylation but not so long as to encourage side reactions.

  • Consider quenching the reaction with a thiol-containing reagent like DTT after the desired incubation period.[12]

Troubleshooting Guide

Problem: Incomplete Alkylation

  • Possible Cause: Insufficient concentration of this compound, suboptimal pH, or too short of an incubation time.

  • Solution:

    • Increase the concentration of this compound. A systematic optimization might be necessary.[15]

    • Ensure the pH of the reaction buffer is in the optimal range of 8-9.[6]

    • Extend the incubation time. A time-course experiment can help determine the ideal duration.[15]

    • Verify that the preceding reduction step was complete, as only free thiols can be alkylated.

Problem: Protein Precipitation After Adding this compound

  • Possible Cause: this compound can lower the pH of the reaction mixture, potentially causing proteins to precipitate if the buffering capacity is insufficient.[16] Additionally, the modification of cysteine residues can alter protein solubility.

  • Solution:

    • Ensure your buffer has sufficient capacity to maintain the desired pH after the addition of this compound.[17]

    • Prepare the this compound solution in the same buffer as the protein sample to avoid pH shock.

    • Consider using iodoacetamide, which is less likely to alter the pH.[16]

Problem: Unexpected Mass Shifts in Mass Spectrometry Analysis

  • Possible Cause: This is often indicative of off-target alkylation on other amino acid residues besides cysteine.[13][14] High concentrations of this compound can lead to the modification of methionine, lysine, and other nucleophilic residues.[9]

  • Solution:

    • Reduce the concentration of this compound.

    • Strictly control the pH and temperature to enhance specificity.

    • Minimize the incubation time to what is necessary for complete cysteine alkylation.

    • If the problem persists, consider using an alternative alkylating agent with higher specificity, such as acrylamide.[13][14]

Data and Protocols

Quantitative Data Summary

Table 1: Recommended Reaction Parameters for Protein Alkylation with this compound/Iodoacetamide

ParameterRecommended RangeNotes
Reducing Agent 5-10 mM DTT or TCEPReduction is performed before alkylation.
Alkylation Agent Conc. 10-55 mMHigher concentrations may be needed depending on the reducing agent concentration.
Incubation Temperature Room Temperature (20-25°C) to 37°CHigher temperatures increase reaction rates but also the risk of side reactions.[8]
Incubation Time 20-60 minutesShould be optimized for the specific protein and reaction conditions.
pH 8.0 - 9.0Crucial for efficient alkylation of cysteine residues.[6]
Light Conditions In the darkIodo-compounds are light-sensitive.[12]

Table 2: Comparison of Common Alkylating Agents

Alkylating AgentTarget ResidueRelative ReactivityKey AdvantagesKey Disadvantages
This compound (IAA) CysteineSlowerWell-established reagent.Can cause side reactions; reaction rate is slower than IAM.[1][5]
Iodoacetamide (IAM) CysteineFasterFaster reaction kinetics than IAA.[5]Prone to side reactions, especially at high concentrations.[18]
Acrylamide CysteineModerateHigher specificity and fewer side reactions compared to iodine-containing reagents.[13][14]Slower reaction rate.
N-ethylmaleimide (NEM) CysteineFastHighly specific for thiols.Can lead to a significant number of modifications on peptide N-termini.[15]
Experimental Protocol

Standard Protocol for In-Solution Protein Alkylation

This protocol provides a general framework. Optimization may be required for specific applications.

  • Protein Solubilization: Dissolve the protein sample in a suitable buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5).[12]

  • Reduction: Add a reducing agent, such as DTT, to a final concentration of 5-10 mM. Incubate at 56°C for 30-45 minutes to reduce disulfide bonds.[12]

  • Cooling: Allow the sample to cool to room temperature.

  • Alkylation: Add this compound to a final concentration of 15-20 mM. It is crucial to prepare the this compound solution fresh. Incubate the reaction mixture in the dark at room temperature for 30 minutes.[12]

  • Quenching (Optional but Recommended): To stop the alkylation reaction and prevent further modification, add DTT to a final concentration of 5 mM and incubate for an additional 15 minutes in the dark at room temperature.[12]

  • Sample Preparation for Downstream Analysis: The sample is now ready for subsequent steps, such as buffer exchange, enzymatic digestion, and mass spectrometry analysis.

Visualizations

G Mechanism of Cysteine Alkylation by this compound cluster_product Product Cys Cysteine Residue (with Thiol Group) AlkylatedCys Carboxymethyl-Cysteine Cys->AlkylatedCys SN2 Reaction IAA This compound IAA->AlkylatedCys G Experimental Workflow for Optimizing Incubation Time start Start: Reduced Protein Sample set_conditions Set Fixed Parameters (pH, Temp, Concentrations) start->set_conditions time_points Define Incubation Time Points (e.g., 15, 30, 45, 60 min) set_conditions->time_points run_reactions Perform Alkylation at Each Time Point time_points->run_reactions quench Quench Reaction run_reactions->quench analyze Analyze Alkylation Efficiency (e.g., Mass Spectrometry) quench->analyze evaluate Evaluate Results: Complete Alkylation vs. Side Reactions analyze->evaluate evaluate->time_points Further Optimization Needed optimal_time Optimal Incubation Time Determined evaluate->optimal_time Optimal Balance Achieved G Troubleshooting Logic for this compound Reactions start Problem Encountered incomplete Incomplete Alkylation? start->incomplete precipitation Protein Precipitation? incomplete->precipitation No solution_incomplete Increase IAA concentration Extend incubation time Check pH incomplete->solution_incomplete Yes mass_shifts Unexpected Mass Shifts? precipitation->mass_shifts No solution_precipitation Check buffer capacity Adjust pH of IAA solution precipitation->solution_precipitation Yes solution_mass_shifts Decrease IAA concentration Optimize pH and time Consider alternative reagent mass_shifts->solution_mass_shifts Yes end Problem Resolved mass_shifts->end No solution_incomplete->end solution_precipitation->end solution_mass_shifts->end

References

Validation & Comparative

Navigating Cysteine Alkylation: A Comparative Guide to Iodoacetic Acid and its Alternatives for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the landscape of quantitative proteomics, the precise and complete alkylation of cysteine residues is a critical step for reliable mass spectrometry (MS) analysis. Iodoacetic acid (IAA) has long been a staple for this purpose, but a clear understanding of its performance in comparison to other reagents is essential for robust experimental design. This guide provides an objective comparison of this compound with its common alternatives, supported by experimental data, to inform the selection of the most suitable cysteine alkylating agent for your research needs.

Performance Comparison of Cysteine Alkylating Agents

The ideal alkylating agent should exhibit high reactivity and specificity towards the sulfhydryl group of cysteine, minimizing off-target modifications that can complicate data interpretation and reduce peptide identification rates. Below is a summary of the performance of this compound and its common alternatives: iodoacetamide (IAM), acrylamide (AA), and chloroacetamide (CAA).

Alkylating AgentMass Shift (Da)Optimal pHKey Characteristics
This compound (IAA) +58.00>7.0Well-established reagent, but the introduced carboxyl group can alter peptide ionization.
Iodoacetamide (IAM) +57.027.5 - 8.5High reactivity and good cysteine coverage; extensive literature available.[1]
Acrylamide (AA) +71.04>7.0High reactivity, often resulting in fewer side reactions compared to iodine-containing reagents.[2][3]
Chloroacetamide (CAA) +57.02>7.0Generally considered to have fewer off-target modifications than iodoacetamide.[4]

Quantitative Comparison of Alkylation Efficiency and Side Reactions

The choice of alkylating agent can significantly impact the efficiency of cysteine modification and the prevalence of undesirable side reactions. The following tables summarize quantitative data from comparative studies.

Table 1: Cysteine Alkylation Efficiency

A study systematically evaluating different reduction and alkylation conditions reported the following cysteine alkylation efficiencies[3]:

Reducing AgentAlkylating AgentCysteine Alkylation Efficiency (%)
DTTIAA 99.84
DTTIAM99.79
DTTAA99.68
DTTCAA99.59
TCEPIAA 99.81
TCEPIAM99.75
TCEPAA99.55
TCEPCAA97.01
BMEIAA 99.82
BMEIAM99.77
BMEAA99.65
BMECAA99.51

DTT: Dithiothreitol, TCEP: Tris(2-carboxyethyl)phosphine, BME: β-mercaptoethanol

Table 2: Comparison of Side Reactions

Side reactions with other amino acid residues can interfere with analysis. Iodine-containing reagents, in particular, have been shown to cause a significant number of off-target modifications, especially on methionine residues[2][3].

Alkylating AgentPrimary Off-Target ResiduesImpact on Peptide Identification
This compound (IAA) Methionine, Lysine, Histidine, N-terminusCan significantly decrease identification rates of methionine-containing peptides.[2][3]
Iodoacetamide (IAM) Methionine, Lysine, Histidine, N-terminusSimilar to IAA, can lead to a notable reduction in the identification of peptides with methionine.[2][5]
Acrylamide (AA) Lysine, N-terminusGenerally results in fewer side reactions and higher peptide identification rates compared to IAA and IAM.[2][3][5]
Chloroacetamide (CAA) Lysine, N-terminusReported to have fewer side reactions than iodoacetamide.[4]

One study observed a more than 9-fold difference in the number of identified methionine-containing peptide spectral matches between samples treated with iodine-containing and non-iodine-containing alkylating agents[2]. Another study found that iodoacetamide resulted in the highest number of peptides with alkylated cysteine and the lowest number of peptides with incomplete cysteine alkylation and side reactions when compared to acrylamide, N-ethylmaleimide, and 4-vinylpyridine[5].

Experimental Protocols

A standardized and meticulously executed protocol is paramount for achieving complete and specific cysteine alkylation.

In-Solution Protein Digestion and Cysteine Alkylation

This protocol is a generalized procedure for preparing protein samples for LC-MS analysis.

Materials:

  • Urea

  • Ammonium Bicarbonate (NH4HCO3)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • This compound (or alternative alkylating agent)

  • Acetonitrile (ACN)

  • Trifluoroacetic Acid (TFA)

  • Trypsin (mass spectrometry grade)

Procedure:

  • Protein Solubilization and Denaturation:

    • Resuspend the protein pellet in 8 M urea, 50 mM NH4HCO3.

    • Vortex thoroughly to ensure complete solubilization.

  • Reduction of Disulfide Bonds:

    • Add DTT to a final concentration of 10 mM (or TCEP to 5 mM).

    • Incubate at 37°C for 1 hour with gentle shaking.

  • Alkylation of Cysteine Residues:

    • Add the alkylating agent to a final concentration of 20-55 mM (optimization may be required). For this compound, a stock solution should be freshly prepared in a light-protected tube.

    • Incubate in the dark at room temperature for 30-45 minutes.

  • Quenching of Excess Alkylating Agent (Optional but Recommended):

    • Add DTT to a final concentration of 20 mM to quench the reaction.

    • Incubate for 15 minutes at room temperature.

  • Sample Dilution and Digestion:

    • Dilute the sample with 50 mM NH4HCO3 to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio.

    • Incubate overnight at 37°C.

  • Desalting:

    • Acidify the peptide solution with TFA to a final concentration of 0.1%.

    • Desalt the peptides using a C18 StageTip or equivalent.

  • Sample Preparation for LC-MS:

    • Dry the desalted peptides in a vacuum centrifuge.

    • Reconstitute the peptides in an appropriate solvent (e.g., 0.1% formic acid in water) for LC-MS analysis.

Mandatory Visualizations

Experimental Workflow for Cysteine Alkylation and MS Analysis

experimental_workflow protein_sample Protein Sample denaturation Denaturation & Solubilization protein_sample->denaturation reduction Reduction (DTT/TCEP) denaturation->reduction alkylation Alkylation (IAA or Alternative) reduction->alkylation digestion Tryptic Digestion alkylation->digestion desalting Desalting (C18) digestion->desalting lcms LC-MS/MS Analysis desalting->lcms data_analysis Data Analysis lcms->data_analysis

A simplified workflow for protein sample preparation for mass spectrometry analysis.

Cysteine Modification in the EGFR Signaling Pathway

Cysteine residues within key signaling proteins are susceptible to modification, which can modulate their activity. The Epidermal Growth factor Receptor (EGFR) signaling pathway is a prime example where redox regulation of cysteine residues plays a crucial role[6][7]. For instance, the oxidation of Cys797 in the EGFR active site can enhance its kinase activity[8].

egfr_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Cys797 Cys797 Oxidation (IAA Target) EGFR->Cys797 Alkylation Site Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Survival Survival Akt->Survival EGF EGF EGF->EGFR

EGFR signaling pathway with a focus on a key cysteine residue.

References

A Quantitative Showdown: Iodoacetic Acid vs. Acrylamide for Cysteine Labeling

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of proteomics and drug development, the precise labeling of proteins is paramount for understanding their function, structure, and interactions. Cysteine, with its reactive thiol group, is a prime target for covalent modification. Among the arsenal of reagents available for this purpose, iodoacetic acid (and its amide counterpart, iodoacetamide) and acrylamide are two of the most common choices. This guide provides a detailed, data-driven comparison of these two reagents to assist researchers in selecting the optimal tool for their experimental needs.

At a Glance: Key Performance Metrics

The choice between this compound and acrylamide hinges on a trade-off between reaction efficiency and specificity. While both are effective cysteine alkylating agents, they exhibit distinct profiles regarding reaction speed, completeness, and off-target modifications.

FeatureThis compound / IodoacetamideAcrylamide
Primary Target CysteineCysteine
Reaction Type S-alkylation (SN2)Michael Addition
Modification Mass +58.005 Da (carboxymethyl)+71.037 Da (propionamide)
Alkylation Efficiency High (typically >95%)High (can be considered complete)[1]
Common Side Reactions Methionine, Lysine, Histidine, N-terminus[2][3]Fewer than this compound/iodoacetamide[2][3]
Primary Off-Target Methionine[2]-

Delving Deeper: A Quantitative Comparison of Off-Target Reactions

A systematic evaluation of various alkylating agents revealed significant differences in their off-target reactivity.[2][3] The following table summarizes the number of identified peptide-spectral matches (PSMs) with modifications on amino acids other than cysteine, providing a quantitative measure of non-specific labeling.

Modified Amino AcidThis compoundAcrylamide
Aspartic Acid134
Glutamic Acid101
Histidine131
Lysine281
Methionine210
Serine10
Threonine10
Peptide N-terminus212
Total Off-Target PSMs 108 9

Data adapted from a study on HeLa cell lysates, providing a comparative view of off-target events under specific experimental conditions.[2]

Reaction Mechanisms and Experimental Workflow

The fundamental difference in how these two reagents interact with cysteine residues is illustrated below. This compound reacts via a bimolecular nucleophilic substitution (SN2) mechanism, while acrylamide undergoes a Michael addition reaction.

cluster_IAA This compound Reaction cluster_AA Acrylamide Reaction IAA_Struct This compound I-CH2-COOH Transition_State_IAA Transition State IAA_Struct->Transition_State_IAA Cys_SH Protein-Cys-SH Thiolate Protein-Cys-S⁻ Cys_SH->Thiolate Deprotonation (pH > pKa) Thiolate->Transition_State_IAA Product_IAA Carboxymethyl-Cysteine Protein-Cys-S-CH2-COOH Transition_State_IAA->Product_IAA I⁻ leaving group AA_Struct Acrylamide CH2=CH-CO-NH2 Transition_State_AA Enolate Intermediate AA_Struct->Transition_State_AA Cys_SH_2 Protein-Cys-SH Thiolate_2 Protein-Cys-S⁻ Cys_SH_2->Thiolate_2 Deprotonation (pH > pKa) Thiolate_2->Transition_State_AA Product_AA Propionamide-Cysteine Protein-Cys-S-CH2-CH2-CO-NH2 Transition_State_AA->Product_AA Protonation

Caption: Reaction mechanisms of this compound and acrylamide with cysteine.

A typical experimental workflow for comparing the labeling efficiency and specificity of this compound and acrylamide is outlined below. This process involves reduction of disulfide bonds, alkylation with the respective reagents, and subsequent analysis by mass spectrometry.

cluster_workflow Comparative Labeling Workflow start Protein Sample reduction Reduction (e.g., DTT, TCEP) start->reduction split Split Sample reduction->split alkylation_IAA Alkylation with This compound split->alkylation_IAA Aliquot 1 alkylation_AA Alkylation with Acrylamide split->alkylation_AA Aliquot 2 quench Quench Reaction alkylation_IAA->quench alkylation_AA->quench combine Combine Samples (optional, for relative quant) quench->combine digestion Proteolytic Digestion (e.g., Trypsin) combine->digestion analysis LC-MS/MS Analysis digestion->analysis

References

A Comparative Guide to the Specificity of Iodoacetic Acid for Cysteine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modification of amino acid residues is fundamental to elucidating protein structure, function, and developing targeted therapeutics. Iodoacetic acid (IAA) is a widely utilized alkylating agent, primarily for its reactivity with the thiol group of cysteine residues. This guide provides an objective comparison of IAA's specificity with other common cysteine-modifying reagents, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.

The Mechanism of Cysteine Alkylation by this compound

This compound reacts with the nucleophilic thiol group (-SH) of cysteine residues via an SN2 (bimolecular nucleophilic substitution) reaction. This reaction is most efficient at a slightly alkaline pH (typically 7.5-8.5), where the thiol group is deprotonated to the more reactive thiolate anion (-S⁻). The reaction results in the formation of a stable S-carboxymethylcysteine derivative, effectively and irreversibly blocking the thiol group and preventing the formation of disulfide bonds.[1]

IAA_Cysteine_Reaction cluster_reactants Reactants cluster_products Products Cys Cysteine Residue (Protein-SH) Thiolate Thiolate Anion (Protein-S⁻) Cys->Thiolate IAA This compound (ICH₂COOH) ModifiedCys S-Carboxymethylcysteine Thiolate->ModifiedCys + ICH₂COOH Iodide Iodide (I⁻) IAA_node

Mechanism of cysteine alkylation by this compound.

Specificity of this compound: On-Target vs. Off-Target Reactions

While highly reactive towards cysteine, this compound is not entirely specific. Under certain conditions, particularly at higher pH, prolonged incubation times, or with excess reagent, IAA can react with other nucleophilic amino acid residues.[1][2] These off-target modifications can complicate downstream analysis, such as mass spectrometry, by introducing unexpected mass shifts.

Known off-target reactions for iodine-containing reagents like IAA and iodoacetamide (IAM) include the alkylation of:

  • Methionine: The thioether side chain can be alkylated. This is a significant side reaction for iodine-containing reagents.[3]

  • Histidine: The imidazole ring is nucleophilic and can be modified.

  • Lysine: The primary amine of the side chain can be alkylated.

  • Aspartic Acid & Glutamic Acid: The carboxyl groups can be modified.[2]

  • Tyrosine, Serine, and Threonine: The hydroxyl groups can be alkylated under certain conditions.[2]

  • Peptide N-terminus: The N-terminal amino group is also a potential site for modification.[4]

A systematic evaluation of various alkylating agents revealed that iodine-containing reagents (IAA and IAM) lead to a significant number of modifications on methionine residues.[3] This can result in a notable decrease in the identification rate of methionine-containing peptides in proteomics studies.[3]

Comparison with Alternative Cysteine-Modifying Reagents

Several alternatives to this compound are available, each with distinct characteristics regarding reaction kinetics, specificity, and the stability of the resulting adduct.

  • Iodoacetamide (IAM): Structurally similar to IAA, IAM also alkylates cysteines via an SN2 reaction. It is generally more reactive than IAA.[5] However, it shares many of the same off-target reactivities, particularly towards methionine.[3][6]

  • N-Ethylmaleimide (NEM): NEM reacts with thiols via a Michael addition, which is generally faster and more specific for thiols at a pH range of 6.5-7.5.[7][8] Above pH 7.5, reactivity with primary amines can occur.[7]

  • Acrylamide: This reagent also reacts via Michael addition and has been shown to be a highly specific alternative to iodine-containing reagents, resulting in fewer side reactions, especially with methionine.[3][9]

  • Chloroacetamide (CAA): While less reactive than its iodo- and bromo- counterparts, CAA is considered to have fewer side reactions than this compound.[2]

Quantitative Data Comparison

The selection of a cysteine-modifying reagent should be guided by the specific requirements of the experiment. The following table summarizes key performance characteristics of this compound and its common alternatives.

ReagentReaction MechanismTypical Reaction TimeOptimal pHSpecificity & Common Side ReactionsAdduct Stability
This compound (IAA) SN2 Alkylation30-60 minutes7.5 - 8.5Moderate: High reactivity with Cys. Off-target reactions with Met, His, Lys, Asp, Glu, and N-terminus are common with excess reagent or high pH.[2][3]Stable Thioether Bond
Iodoacetamide (IAM) SN2 Alkylation~30 minutes8.0 - 8.5Moderate: Similar to IAA, with significant off-target modification of methionine.[3][10] Can also react with N-termini.[4]Stable Thioether Bond
N-Ethylmaleimide (NEM) Michael Addition< 15 minutes6.5 - 7.5High: Very specific for thiols at neutral pH. Reactivity with amines increases at pH > 7.5.[7][11]Stable Thioether Bond
Acrylamide Michael Addition30-60 minutes8.0 - 8.5High: Shows fewer off-target reactions compared to iodine-containing reagents, particularly with methionine.[3][9]Stable Thioether Bond
Chloroacetamide (CAA) SN2 AlkylationSlower than IAA/IAM8.0 - 8.5High: Generally considered to have fewer side reactions than IAA.[2]Stable Thioether Bond

Experimental Protocol: Assessing Alkylation Specificity using Mass Spectrometry

The following protocol outlines a general workflow for assessing the specificity of a cysteine-modifying reagent on a model protein or complex protein mixture.

Specificity_Workflow Start Protein Sample (e.g., BSA or cell lysate) Denature 1. Denaturation (e.g., Urea, SDS) Start->Denature Reduce 2. Reduction (e.g., DTT, TCEP) Reduce disulfide bonds Denature->Reduce Alkylate 3. Alkylation React with IAA or alternative reagent (Vary conditions: pH, concentration, time) Reduce->Alkylate Quench 4. Quench Reaction (e.g., excess DTT) Alkylate->Quench Cleanup 5. Sample Cleanup (e.g., Acetone precipitation, dialysis) Quench->Cleanup Digest 6. Proteolytic Digestion (e.g., Trypsin) Cleanup->Digest LCMS 7. LC-MS/MS Analysis Digest->LCMS Analysis 8. Data Analysis - Identify peptides - Search for expected (Cys) and  unexpected (off-target) modifications LCMS->Analysis

Workflow for assessing alkylation agent specificity.

Methodology:

  • Protein Solubilization and Denaturation:

    • Solubilize the protein sample (e.g., 100 µg of cell lysate) in a denaturation buffer (e.g., 8 M urea or 6 M guanidine-HCl in 100 mM ammonium bicarbonate, pH 8.0). This unfolds the proteins, making cysteine residues accessible.

  • Reduction of Disulfide Bonds:

    • Add a reducing agent, such as dithiothreitol (DTT) to a final concentration of 10 mM.

    • Incubate at 56°C for 30-60 minutes. This step breaks any existing disulfide bonds to yield free thiols.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add the alkylating reagent (e.g., this compound) to a final concentration of 20-50 mM. To test specificity, it is crucial to perform this step under various conditions (e.g., different pH values, reagent concentrations, and incubation times).

    • Incubate in the dark at room temperature for 30-60 minutes.

  • Quenching:

    • Quench any excess alkylating reagent by adding DTT to a final concentration similar to that of the alkylating agent and incubate for 15 minutes.

  • Sample Cleanup and Buffer Exchange:

    • Remove denaturants and other reagents that may interfere with enzymatic digestion. This can be achieved by acetone precipitation followed by resuspension in a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate) or by using a buffer-exchange column.

  • Proteolytic Digestion:

    • Add a protease, such as trypsin, at a suitable enzyme-to-protein ratio (e.g., 1:50 w/w).

    • Incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Acidify the peptide mixture (e.g., with formic acid) and analyze the sample using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).[12]

  • Data Analysis:

    • Use a database search engine (e.g., Mascot, MaxQuant, Sequest) to identify peptides from the acquired MS/MS spectra.

    • Configure the search parameters to include the expected S-carboxymethylation of cysteine as a variable modification.

    • Crucially, also include potential off-target modifications on other residues (Met, His, Lys, etc.) as variable modifications to quantify their occurrence.[10]

    • Compare the number and intensity of on-target versus off-target peptide spectral matches (PSMs) across the different experimental conditions to assess the specificity of the reagent.[3]

Conclusion

This compound is an effective and widely used reagent for the alkylation of cysteine residues. However, its specificity is not absolute, and researchers must be aware of potential off-target reactions, especially with methionine, which can impact the results of mass spectrometry-based proteomics. The choice of an alkylating agent should be a deliberate one, based on the experimental goals. For applications requiring the highest specificity, reagents like acrylamide or N-ethylmaleimide (under controlled pH) may offer a superior alternative to traditional iodine-containing compounds like IAA and IAM.[3] By carefully optimizing reaction conditions such as pH, reagent concentration, and incubation time, the extent of non-specific modifications can be minimized, leading to more accurate and reliable data in protein analysis and drug development.

References

A Comparative Guide to Quantitative Proteomics: Validating O18-Labeling with Iodoacetic Acid Against Established Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of protein abundance is a critical aspect of elucidating biological processes and advancing therapeutic discovery. This guide provides an in-depth comparison of a novel O18-labeling strategy using iodoacetic acid for quantitative mass spectrometry-based proteomics with two widely adopted alternatives: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and Tandem Mass Tags (TMT).

This guide will delve into the principles, experimental workflows, and performance characteristics of each method, supported by experimental data. We will present a detailed validation of the O18-labeling with this compound approach, offering a clear perspective on its advantages and limitations in various research contexts.

At a Glance: A Head-to-Head Comparison of Quantitative Proteomic Strategies

The choice of a quantitative proteomics method depends on various factors, including the biological system under investigation, required throughput, and desired accuracy. The following table summarizes the key performance metrics for O18-labeling with this compound, SILAC, and TMT.

FeatureO18-Labeling with this compoundSILAC (Stable Isotope Labeling by Amino acids in Cell culture)TMT (Tandem Mass Tags)
Labeling Principle Chemical labeling at the intact protein level via alkylation of cysteine residues with O18-labeled this compound.[1]Metabolic incorporation of stable isotope-labeled amino acids (e.g., 13C, 15N) into proteins during cell growth.[2][3][4]Chemical labeling of primary amines (N-terminus and lysine residues) of peptides with isobaric tags.[5]
Labeling Stage Post-protein extraction, at the intact protein level.[1]In vivo, during protein synthesis in cell culture.[6]Post-protein digestion, at the peptide level.[5]
Sample Type Applicable to a wide range of samples, including tissues and body fluids, as it is a chemical labeling method.[1]Primarily limited to actively dividing cells in culture.[7]Applicable to a wide range of samples, including tissues, body fluids, and cell lysates.[5]
Multiplexing Typically 2-plex (O16 vs. O18).2-plex or 3-plex (light, medium, heavy) is common.[7]High multiplexing capabilities (up to 18-plex with TMTpro).[5]
Accuracy High; labeling at the protein level minimizes quantification errors from subsequent sample processing.[1]Considered the "gold standard" for accuracy due to early-stage sample mixing and co-analysis.[3]Can be affected by ratio compression in MS2-based quantification, though MS3 methods can improve accuracy.[8]
Precision (CV) Demonstrated linear quantitation across a dynamic range of three orders of magnitude.[1]High precision due to minimal experimental variation after cell pooling.[3]Generally high, but can be influenced by instrument type and acquisition method.
Cost Relatively low, requiring inexpensive this compound and O18-labeled water.[1]Can be expensive due to the cost of labeled amino acids and specialized cell culture media.[7]Reagents can be costly, especially for higher-plex experiments.[8]

Visualizing the Workflows

To better understand the practical application of each technique, the following diagrams illustrate the experimental workflows.

O18_Iodoacetic_Acid_Workflow cluster_sample1 Sample 1 (Control) cluster_sample2 Sample 2 (Treated) p1 Protein Extraction r1 Reduction (DTT) p1->r1 a1 Alkylation with This compound (16O) r1->a1 mix Mix Samples (1:1 ratio) a1->mix p2 Protein Extraction r2 Reduction (DTT) p2->r2 a2 Alkylation with 18O-Iodoacetic Acid r2->a2 a2->mix digest Proteolytic Digestion (e.g., Trypsin) mix->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis & Quantification lcms->data

O18-Iodoacetic Acid Labeling Workflow

SILAC_Workflow cluster_light Cell Population 1 cluster_heavy Cell Population 2 c1 Culture in 'Light' Medium (e.g., 12C6-Arg/Lys) t1 Control Treatment c1->t1 mix Mix Cell Populations (1:1 ratio) t1->mix c2 Culture in 'Heavy' Medium (e.g., 13C6-Arg/Lys) t2 Experimental Treatment c2->t2 t2->mix lysis Cell Lysis & Protein Extraction mix->lysis digest Proteolytic Digestion (e.g., Trypsin) lysis->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis & Quantification lcms->data

SILAC Workflow

TMT_Workflow cluster_samples Multiple Samples (up to 18) s1 Sample 1 extract Protein Extraction s1->extract s2 Sample 2 s2->extract sN Sample N sN->extract digest Proteolytic Digestion extract->digest label Peptide Labeling with Isobaric TMT Reagents digest->label pool Pool Labeled Samples label->pool fractionate Peptide Fractionation (Optional) pool->fractionate lcms LC-MS/MS Analysis fractionate->lcms data Data Analysis & Quantification lcms->data

TMT Workflow

Experimental Protocols

Detailed and consistent experimental protocols are crucial for reproducible quantitative proteomics. Below are representative protocols for each of the discussed methods.

O18-Labeling with this compound Protocol

This protocol is based on the method described by Wang and Kaltashov (2012).[1]

  • Preparation of O18-Labeled this compound:

    • Dissolve commercially available this compound in O18-enriched water (e.g., 97% purity) at a low pH (e.g., by adding 1% trifluoroacetic acid).

    • Incubate the solution to allow for the exchange of carboxylic oxygen atoms. The original study suggests incubation at 50°C for one day achieves over 93% O18 incorporation.[9]

    • Monitor the extent of O18 incorporation using mass spectrometry.

  • Protein Sample Preparation:

    • Extract proteins from the two samples to be compared (e.g., control and treated).

    • Accurately determine the protein concentration for each sample.

  • Reduction and Alkylation:

    • For the "light" sample, reduce disulfide bonds using a reducing agent like dithiothreitol (DTT) in a suitable buffer (e.g., ammonium bicarbonate).

    • Alkylate the cysteine residues with standard (16O) this compound in the dark.

    • For the "heavy" sample, perform the same reduction step.

    • Alkylate the cysteine residues with the prepared O18-labeled this compound.

  • Sample Pooling and Digestion:

    • Combine the "light" and "heavy" labeled protein samples in a 1:1 ratio based on protein amount.

    • Perform in-solution digestion of the combined protein sample with a protease such as trypsin overnight at 37°C.

  • LC-MS/MS Analysis and Data Processing:

    • Desalt the resulting peptide mixture.

    • Analyze the peptides by LC-MS/MS.

    • Utilize proteomics software to identify peptides and quantify the relative abundance of the O16- and O18-labeled peptide pairs based on their mass difference and signal intensity.

SILAC Protocol

This is a general protocol for SILAC-based quantitative proteomics.[4][6]

  • Cell Culture and Labeling:

    • Culture two populations of cells in specialized SILAC media.

    • The "light" medium contains the natural abundance isotopes of essential amino acids (e.g., L-arginine and L-lysine).

    • The "heavy" medium is supplemented with stable isotope-labeled versions of these amino acids (e.g., 13C6-L-arginine and 13C6,15N2-L-lysine).

    • Culture the cells for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acids.

  • Experimental Treatment:

    • Once fully labeled, treat the "light" and "heavy" cell populations with the control and experimental conditions, respectively.

  • Sample Harvesting and Pooling:

    • Harvest the cells from both populations.

    • Combine the "light" and "heavy" cell populations in a 1:1 ratio based on cell number or total protein concentration.

  • Protein Extraction and Digestion:

    • Lyse the combined cell pellet to extract the proteins.

    • Reduce and alkylate the protein sample as described in the O18-labeling protocol.

    • Digest the proteins into peptides using a protease like trypsin.

  • LC-MS/MS Analysis and Data Processing:

    • Desalt the peptide mixture.

    • Analyze the peptides by LC-MS/MS.

    • Use appropriate software to identify peptides and quantify the relative abundance of the "light" and "heavy" peptide pairs.

TMT Protocol

This protocol provides a general workflow for TMT labeling.[5][10][11]

  • Protein Extraction, Reduction, Alkylation, and Digestion:

    • Extract proteins from each of the samples to be compared.

    • Accurately quantify the protein concentration for each sample.

    • Take an equal amount of protein from each sample and perform reduction, alkylation, and proteolytic digestion as described in the previous protocols.

  • Peptide Labeling with TMT Reagents:

    • Desalt and dry the peptide samples.

    • Resuspend each peptide sample in a suitable buffer (e.g., triethylammonium bicarbonate, TEAB).

    • Add the appropriate TMT label reagent to each sample. Each sample is labeled with a different isobaric tag.

    • Incubate to allow the labeling reaction to proceed.

  • Sample Pooling and Cleanup:

    • Quench the labeling reaction.

    • Combine all the TMT-labeled samples into a single tube.

    • Desalt the pooled sample to remove excess TMT reagents and other contaminants.

  • Peptide Fractionation (Optional but Recommended):

    • To reduce sample complexity and increase proteome coverage, fractionate the pooled peptide sample using techniques like high-pH reversed-phase chromatography.

  • LC-MS/MS Analysis and Data Processing:

    • Analyze each fraction by LC-MS/MS.

    • During MS/MS fragmentation, the reporter ions are released, and their relative intensities are used to quantify the corresponding peptides across the different samples.

    • Use specialized software to process the data, identify peptides, and perform relative quantification based on the reporter ion intensities.

Conclusion: Selecting the Optimal Strategy

The validation of O18-labeling with this compound presents a cost-effective and accurate method for quantitative proteomics, particularly for studies that do not require high-plex multiplexing.[1] Its key advantage lies in labeling at the intact protein level, which minimizes quantification errors introduced during subsequent sample handling.[1]

For researchers working with cultured cells and prioritizing the highest level of accuracy, SILAC remains a superior choice due to its in vivo labeling and minimal downstream experimental variability.[3][12] However, its applicability is limited to metabolically active, dividing cells.

When high throughput and the comparison of multiple samples simultaneously are the primary requirements, TMT offers a powerful solution with its high multiplexing capabilities.[5][12] Researchers should be mindful of the potential for ratio compression and may need to employ more advanced data acquisition strategies (e.g., MS3) to mitigate this.[8]

Ultimately, the selection of a quantitative proteomics strategy should be a deliberate decision based on the specific research question, sample type, available instrumentation, and budget. A thorough understanding of the principles and workflows of each method, as outlined in this guide, will empower researchers to design robust experiments and generate high-quality, reliable data to drive their scientific discoveries.

References

comparative analysis of alkylating agents for proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate analysis of proteins is paramount. In bottom-up proteomics, the reduction and alkylation of cysteine residues are critical steps to ensure reproducible and reliable results. The choice of alkylating agent can significantly impact the quality of mass spectrometry data by influencing alkylation efficiency and the extent of off-target modifications. This guide provides an objective comparison of commonly used alkylating agents, supported by experimental data, to inform the selection of the most suitable reagent for your proteomics workflow.

Performance Comparison of Common Alkylating Agents

The selection of an alkylating agent involves a trade-off between reaction efficiency and specificity. While highly reactive agents can ensure complete alkylation of cysteine residues, they may also lead to a greater number of off-target modifications. The following table summarizes the performance of several common alkylating agents based on published experimental data.

Alkylating AgentPrimary TargetAlkylation EfficiencyKey Off-Target Reactions (Side Reactions)Key Considerations
Iodoacetamide (IAA) Cysteine (Thiol group)HighMethionine, Histidine, Lysine, Aspartate, Glutamate, Tyrosine, Peptide N-terminus.[1][2] Can lead to a significant number of off-target modifications.[2]The most commonly used alkylating agent with well-established protocols.[3][4] Its high reactivity can lead to extensive side reactions, potentially complicating data analysis.[1]
Chloroacetamide (CAA) Cysteine (Thiol group)Moderate to HighLower off-target alkylation compared to iodoacetamide, but can cause significant methionine oxidation (up to 40% of Met-containing peptides).A good alternative to IAA for reducing off-target alkylation, but the potential for methionine oxidation should be carefully considered, as it can affect the identification and quantification of certain peptides.[4]
Acrylamide (AA) Cysteine (Thiol group)HighGenerally considered to have high specificity for cysteine.[2] The reaction is a Michael addition, which is highly specific for thiols under controlled conditions.[2]Offers a highly specific alternative to haloacetamide-based reagents, minimizing off-target modifications.[5][6]
N-ethylmaleimide (NEM) Cysteine (Thiol group)ModerateCan cause side reactions, and in some studies, resulted in a lower number of identified proteins compared to other agents.[1]While effective for cysteine alkylation, it may lead to more peptide loss due to side reactions.[1]
4-vinylpyridine (4-VP) Cysteine (Thiol group)ModerateLess effective in alkylating cysteine compared to NEM in some studies, but with fewer severe side reactions.[1]Primarily used for specific applications, such as Edman degradation, and is less common in general proteomics workflows.

Experimental Protocols

To empirically evaluate and compare the performance of different alkylating agents, a standardized experimental workflow is essential. Below is a detailed protocol for a comparative analysis.

Protocol: Comparative Analysis of Alkylating Agents

1. Protein Extraction and Reduction:

  • Lyse cells or tissues using a suitable lysis buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.5).

  • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • For each experimental condition, take an equal amount of protein (e.g., 100 µg).

  • Reduce disulfide bonds by adding a reducing agent. Common choices include:

    • Dithiothreitol (DTT) to a final concentration of 5 mM and incubate at 56°C for 25-30 minutes.[1][5]

    • Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM and incubate at room temperature for 30 minutes.

2. Alkylation:

  • Cool the samples to room temperature.

  • Divide the reduced protein sample into aliquots for each alkylating agent to be tested.

  • Add the respective alkylating agent to each aliquot. To ensure a fair comparison, use the same concentration for each agent (e.g., 14 mM or 20 mM).[1][5]

    • Iodoacetamide (IAA): Add to a final concentration of 14 mM.

    • Chloroacetamide (CAA): Add to a final concentration of 20 mM.

    • Acrylamide (AA): Add to a final concentration of 20 mM.

    • N-ethylmaleimide (NEM): Add to a final concentration of 14 mM.

  • Incubate in the dark at room temperature for 30 minutes.[1][2][5]

3. Quenching and Digestion:

  • Quench the alkylation reaction by adding a thiol-containing reagent, such as DTT, to a final concentration of 5 mM to consume the excess alkylating agent.[1] Cysteine can also be used as a quenching agent.[7]

  • Prepare the samples for digestion. This may involve diluting the urea concentration to less than 2 M to ensure trypsin activity. A common method is filter-aided sample preparation (FASP).[5]

  • Add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50) and incubate overnight at 37°C.

4. Sample Cleanup and LC-MS/MS Analysis:

  • After digestion, acidify the samples (e.g., with formic acid) to stop the enzymatic reaction.

  • Desalt the peptide samples using C18 solid-phase extraction (SPE) cartridges or tips.

  • Elute the peptides and dry them in a vacuum centrifuge.

  • Reconstitute the peptides in a suitable solvent (e.g., 0.1% formic acid in water) for mass spectrometry analysis.

  • Analyze the samples using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

5. Data Analysis:

  • Search the acquired MS/MS data against a relevant protein database using a search engine (e.g., MaxQuant, Sequest, Mascot).

  • Configure the search parameters to include the expected mass shift for cysteine alkylation by each reagent as a fixed or variable modification.

  • To assess off-target effects, perform an open or variable modification search to identify unexpected mass shifts on other amino acid residues (e.g., Lysine, Histidine, Methionine, N-terminus).[2]

  • Quantify the extent of on-target (cysteine alkylation) and off-target modifications to determine the specificity and efficiency of each alkylating agent. Compare the number of identified peptides and proteins across the different conditions.[1]

Visualizing the Workflow and its Impact

To better understand the experimental process and the implications of choosing an alkylating agent, the following diagrams have been generated.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Protein_Lysate Protein Lysate Reduction Reduction (e.g., DTT, TCEP) Protein_Lysate->Reduction Alkylation Alkylation (e.g., IAA, CAA, AA) Reduction->Alkylation Digestion Proteolytic Digestion (e.g., Trypsin) Alkylation->Digestion LC_MS_MS LC-MS/MS Analysis Digestion->LC_MS_MS Data_Analysis Data Analysis (Database Search) LC_MS_MS->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison

Caption: A typical bottom-up proteomics workflow for comparing alkylating agents.

logical_relationship cluster_choice Choice of Alkylating Agent cluster_impact Impact on Proteomic Data IAA Iodoacetamide Efficiency Alkylation Efficiency IAA->Efficiency Specificity Specificity (Off-Target Effects) IAA->Specificity CAA Chloroacetamide CAA->Efficiency CAA->Specificity AA Acrylamide AA->Efficiency AA->Specificity Protein_ID Protein Identification & Quantification Efficiency->Protein_ID Specificity->Protein_ID

Caption: The choice of alkylating agent directly impacts data quality.

Conclusion

The selection of an alkylating agent is a critical decision in proteomics that can significantly influence the outcome of an experiment. Iodoacetamide, while widely used, is prone to off-target reactions.[1][2] Chloroacetamide offers a reduction in some side reactions but can lead to increased methionine oxidation.[4] Acrylamide appears to provide a highly specific alternative, minimizing unwanted modifications.[5][6]

Ultimately, the optimal choice depends on the specific goals of the study. For general proteomics, a balance between high alkylation efficiency and minimal side reactions is desirable. For studies focusing on specific post-translational modifications, an agent with the lowest possible off-target reactivity is paramount. Researchers are encouraged to perform their own comparative analyses to determine the best alkylating agent for their specific sample types and analytical platforms.

References

A Comparative Analysis of Iodoacetic Acid Performance in Diverse Buffer Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and efficient alkylation of cysteine residues is a critical step in various experimental workflows, from proteomics to enzyme inhibition studies. Iodoacetic acid (IAA) is a widely utilized reagent for this purpose, irreversibly modifying sulfhydryl groups. However, its performance is not uniform and can be significantly influenced by the surrounding chemical environment, particularly the buffer system employed. This guide provides an objective comparison of this compound's efficacy and stability in different buffers, supported by experimental data and detailed protocols.

Mechanism of Action

This compound functions as an alkylating agent, specifically targeting the nucleophilic sulfhydryl group of cysteine residues in proteins. The reaction involves the formation of a stable thioether bond, leading to the S-carboxymethylation of the cysteine. This irreversible modification is crucial for applications such as preventing the reformation of disulfide bonds after reduction and inhibiting the activity of enzymes that rely on a catalytic cysteine.[1][2] A primary target of IAA is Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway, making IAA a potent inhibitor of glycolysis.[1][3][4][5]

Comparative Performance in Different Buffer Systems

The choice of buffer can significantly impact the alkylation efficiency, specificity, and stability of this compound. The pH of the buffer is a critical factor, with a slightly basic environment (pH 7.0-8.5) generally favoring the reaction with cysteine residues.[6][7] However, nucleophilic components within the buffer itself can compete with the target protein, reducing the effective concentration of IAA.

Table 1: Quantitative Comparison of this compound (IAA) vs. Iodoacetamide (IAM) Activity

ParameterThis compound (IAA)Iodoacetamide (IAM)Buffer/Assay ConditionsSource
GAPDH Inhibition (IC50) < 100 µM~1 mMCultured Astrocytes[8]
GSH Depletion (Half-maximal effect) ~0.2 mM~1 mMCell-free system[1]
Reactivity with free Cysteine SlowerFasterpH 7.0[9]

Note: While both are alkylating agents, iodoacetamide (IAM) often shows different reactivity compared to this compound (IAA). IAA is more potent in depleting glutathione (GSH), whereas IAM can be a more effective inhibitor of GAPDH under certain conditions.[1][8] The difference in reactivity is attributed to the negatively charged carboxylate group of IAA compared to the uncharged carboxyamido group of IAM.[1]

Table 2: Recommended Buffer Systems for this compound Alkylation

Buffer SystemTypical pH RangeAdvantagesDisadvantagesSource
Phosphate Buffer 6.5 - 7.5Non-nucleophilic, provides good pH stability.Can sometimes lead to protein precipitation.[10][9][11]
HEPES Buffer 7.0 - 8.0Non-nucleophilic, good buffering capacity in the optimal range for alkylation.---[1][12]
Tris-HCl Buffer 7.5 - 8.5Commonly used in protein chemistry.Nucleophilic amine group can react with IAA, reducing its effective concentration.[6][13][14][15]
Sodium Acetate Buffer 4.0 - 5.5Can be used for specific applications requiring acidic pH.Suboptimal pH for efficient cysteine alkylation.[7][13]
Ammonium Bicarbonate 7.8 - 8.2Volatile, which is advantageous for downstream mass spectrometry applications.---[16]

Key Considerations for Buffer Selection:

  • pH: A pH range of 7.0-8.5 is generally optimal for the specific alkylation of cysteine residues.[6] At alkaline pH, the reactivity of IAA with other nucleophilic amino acid side chains, such as lysine and histidine, increases, leading to non-specific modifications.[6][17]

  • Nucleophilicity: Buffers containing primary or secondary amines, such as Tris, can react with this compound and should be used with caution.[6] If their use is unavoidable, a higher molar excess of IAA may be necessary. Non-nucleophilic buffers like HEPES and phosphate are often preferred.[6]

  • Stability of IAA: this compound can decompose in aqueous solutions, particularly at alkaline pH, to iodide and glycolic acid.[14] It is recommended to prepare IAA solutions fresh for each experiment and protect them from light.[6][14]

Experimental Protocols

Protocol 1: Alkylation of Cysteine Residues in Proteins for Proteomics

This protocol is a generalized procedure for the reduction and alkylation of cysteine residues in protein samples prior to mass spectrometry analysis.

Materials:

  • Protein sample

  • Denaturation buffer: 6 M Guanidine-HCl in 100 mM Tris-HCl, pH 8.0[11]

  • Reducing agent: 10 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Alkylation reagent: 50 mM this compound (freshly prepared)[11]

  • Quenching reagent: DTT or 2-mercaptoethanol

  • Buffer for downstream analysis (e.g., 50 mM Ammonium Bicarbonate)

Procedure:

  • Denaturation and Reduction:

    • Solubilize the protein sample in the denaturation buffer.

    • Add the reducing agent (DTT or TCEP) to a final concentration of 5-10 mM.

    • Incubate at 56°C for 30 minutes to reduce all disulfide bonds.[16]

    • Allow the sample to cool to room temperature.

  • Alkylation:

    • Add freshly prepared this compound to a final concentration of 20-50 mM.[11][16]

    • Incubate in the dark at room temperature for 30 minutes.[16]

  • Quenching:

    • Add an excess of the reducing agent (e.g., DTT to a final concentration of 10 mM) to quench the unreacted this compound.[16]

  • Buffer Exchange:

    • Remove the denaturation and alkylation reagents by dialysis, gel filtration, or filter-aided sample preparation (FASP) into a buffer compatible with downstream applications, such as enzymatic digestion with trypsin in ammonium bicarbonate buffer.[14][16]

Protocol 2: Inhibition of GAPDH Activity

This protocol outlines a method to assess the inhibitory effect of this compound on GAPDH activity.

Materials:

  • Cell lysate or purified GAPDH

  • Incubation Buffer (IB): 145 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 0.8 mM Na2HPO4, 20 mM HEPES, 5 mM D-Glucose, pH 7.4.[1]

  • This compound stock solution

  • GAPDH activity assay buffer: containing substrate (glyceraldehyde-3-phosphate) and NAD+.

  • Spectrophotometer

Procedure:

  • Incubation:

    • Pre-warm the incubation buffer to 37°C.

    • Add varying concentrations of this compound to the cell lysate or purified enzyme in the incubation buffer.

    • Incubate for specific time intervals (e.g., 5, 15, 30, 60 minutes).[1]

  • Enzyme Activity Assay:

    • At each time point, take an aliquot of the reaction mixture and add it to the GAPDH activity assay buffer.

    • Monitor the conversion of NAD+ to NADH by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.[1]

  • Data Analysis:

    • Calculate the rate of NADH production for each concentration of this compound and at each time point.

    • Determine the percentage of GAPDH inhibition relative to a control sample without this compound.

    • Plot the inhibition data to determine parameters such as the IC50 value.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_alkylation Alkylation cluster_analysis Downstream Analysis start Protein Sample denature Denaturation & Reduction (e.g., 6M Gd-HCl, 10mM DTT) start->denature add_iaa Add this compound (Incubate in Dark) buffer1 Buffer System 1 (e.g., Phosphate pH 7.4) quench Quench Reaction (e.g., excess DTT) buffer1->quench buffer2 Buffer System 2 (e.g., Tris-HCl pH 8.0) buffer2->quench buffer3 Buffer System 3 (e.g., HEPES pH 7.5) buffer3->quench add_iaa->buffer1 Evaluate add_iaa->buffer2 Evaluate add_iaa->buffer3 Evaluate analysis Mass Spectrometry / Enzyme Activity Assay quench->analysis

Caption: Experimental workflow for evaluating this compound performance.

glycolysis_inhibition cluster_glycolysis Glycolysis Pathway G3P Glyceraldehyde-3-Phosphate GAPDH GAPDH G3P->GAPDH Substrate BPG 1,3-Bisphosphoglycerate GAPDH->BPG Product IAA This compound IAA->GAPDH Inhibits (Alkylation of Cys)

Caption: Inhibition of GAPDH in the glycolytic pathway by this compound.

References

Cross-Validation of Iodoacetic Acid Labeling: A Comparative Guide for Proteomics Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise labeling and quantification of proteins are fundamental to unraveling complex biological processes and advancing therapeutic interventions. Cysteine residues, with their reactive thiol groups, are a prime target for chemical modification, enabling detailed analysis through mass spectrometry. Iodoacetic acid (IAA) and its amide counterpart, iodoacetamide (IAM), are widely utilized reagents for the alkylation of cysteine residues. This guide provides an objective comparison of IAA labeling with other common methods, supported by experimental data, to assist in the selection of the most appropriate technique for specific research needs.

Performance Comparison of Cysteine Alkylating Agents

The choice of an alkylating agent is a critical decision in proteomics workflows, as it can significantly influence the specificity and efficiency of labeling, as well as the potential for off-target modifications.[1] The ideal reagent should exhibit high reactivity towards cysteine thiols while minimizing reactions with other amino acid residues, which can complicate data analysis.[1]

Here, we compare the performance of this compound with other frequently used cysteine alkylating agents.

FeatureThis compound (IAA)Iodoacetamide (IAM)N-ethylmaleimide (NEM)Chloroacetamide
Reaction Mechanism SN2 nucleophilic substitution[2]SN2 nucleophilic substitution[2]Michael addition[2]SN2 nucleophilic substitution
Optimal pH ~8.0[1][3]~8.0[1]6.5 - 7.5[3]~8.0
Reactivity High, similar to IAM[1]High, well-established[1]Generally more efficient than IAM, especially at neutral or slightly acidic pH[3]Less reactive than IAM
Specificity for Cysteine Good, but can react with other residues at higher pH or concentrations[1][4]Good, but known to cause off-target alkylation of methionine, lysine, histidine, and the N-terminus[1][5]High, reacts preferentially with thiolates[3]Higher specificity than IAM, with reduced off-target alkylation[5][6]
Key Characteristics The carboxylate group can alter peptide ionization in mass spectrometry.[1]Well-established protocols and high reactivity.[1]Forms a stable thioether bond.[2]Reduces the level of off-target alkylation but may increase methionine oxidation.[6]
Common Applications General proteomics, quantitative proteomics using isotopic labeling (e.g., O¹⁸-labeled IAA).[7][8]Gold standard for cysteine alkylation in proteomics.[9]Redox proteomics, differential cysteine labeling.[10][11]Shotgun proteomics, when minimizing off-target alkylation is critical.[5]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for achieving reliable and consistent results in protein labeling studies.

Protocol 1: Standard this compound (IAA) Labeling for Mass Spectrometry

This protocol outlines a standard procedure for the reduction and alkylation of cysteine residues in proteins prior to enzymatic digestion for mass spectrometry analysis.

Materials:

  • Protein sample

  • Denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

  • Reducing agent (e.g., 10 mM Dithiothreitol - DTT)

  • Alkylating agent (e.g., 55 mM this compound - IAA)

  • Quenching reagent (e.g., DTT or L-cysteine)

  • Trypsin (mass spectrometry grade)

  • Desalting column (e.g., C18)

Procedure:

  • Protein Solubilization and Denaturation: Dissolve the protein sample in denaturation buffer.

  • Reduction: Add DTT to a final concentration of 10 mM and incubate for 1 hour at 37°C to reduce disulfide bonds.

  • Alkylation: In the dark, add IAA to a final concentration of 55 mM and incubate for 45 minutes at room temperature.[7] This step should be performed in the dark as IAA is light-sensitive.[12]

  • Quenching: Quench the reaction by adding DTT to consume excess IAA.

  • Buffer Exchange/Dilution: Dilute the sample with an appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.5) to reduce the urea concentration to below 1 M, which is necessary for optimal trypsin activity.[13]

  • Proteolytic Digestion: Add trypsin to the protein solution (typically at a 1:50 to 1:100 enzyme-to-protein ratio) and incubate overnight at 37°C.[13]

  • Desalting: Acidify the peptide mixture with trifluoroacetic acid (TFA) and desalt using a C18 column before mass spectrometry analysis.[13]

Protocol 2: Differential Cysteine Labeling for Redox Proteomics

This protocol is designed for the analysis of reversible cysteine oxidation states, a key aspect of redox proteomics.

Materials:

  • Cell or tissue lysate

  • Lysis buffer containing a "light" alkylating agent (e.g., N-ethylmaleimide - NEM)

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine - TCEP)

  • "Heavy" isotopically labeled alkylating agent (e.g., d5-NEM)

Procedure:

  • Blocking of Reduced Cysteines: Lyse cells or tissues in a buffer containing a "light" alkylating agent like NEM to block all initially reduced cysteine residues.[11]

  • Removal of Excess Alkylating Agent: Remove the excess NEM, for instance, by protein precipitation or buffer exchange.[14]

  • Reduction of Oxidized Cysteines: Treat the sample with a reducing agent like TCEP to reduce any reversibly oxidized cysteine residues.[11]

  • Labeling of Newly Reduced Cysteines: Alkylate the newly formed free thiols with a "heavy" isotopic version of the alkylating agent, such as d5-NEM.[11]

  • Sample Preparation for MS: Proceed with protein digestion and desalting as described in Protocol 1 for subsequent analysis by mass spectrometry.

Mandatory Visualizations

To provide a clearer understanding of the workflows and principles discussed, the following diagrams have been generated using the DOT language.

cluster_reduction_alkylation Standard Reduction and Alkylation Workflow Protein Protein Sample Denatured Denatured Protein Protein->Denatured Denaturation Reduced Reduced Protein Denatured->Reduced Reduction (DTT) Alkylated Alkylated Protein Reduced->Alkylated Alkylation (IAA) Digested Digested Peptides Alkylated->Digested Digestion (Trypsin) Analyzed MS Analysis Digested->Analyzed LC-MS/MS

Standard protein alkylation workflow.

cluster_redox_proteomics Differential Cysteine Labeling for Redox Proteomics Start Protein Sample (Reduced & Oxidized Cysteines) Block Block Reduced Cysteines ('Light' Alkylating Agent, e.g., NEM) Start->Block Reduce Reduce Oxidized Cysteines (e.g., TCEP) Block->Reduce Label Label Newly Reduced Cysteines ('Heavy' Alkylating Agent, e.g., d5-NEM) Reduce->Label Digest Proteolytic Digestion Label->Digest MS LC-MS/MS Analysis Digest->MS

Workflow for redox proteomics analysis.

Cross-Validation and Alternative Methods

While this compound is a robust reagent, its performance can be cross-validated with other methods to ensure the accuracy and comprehensiveness of proteomic analyses.

  • Isotope-Coded Affinity Tags (ICAT): This technique utilizes a reagent with three components: a cysteine-reactive group (often iodoacetamide-based), an isotopically coded linker (light and heavy versions), and an affinity tag (like biotin) for enrichment of cysteine-containing peptides.[1][15] ICAT allows for the relative quantification of proteins between two samples.[16]

  • Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): In this metabolic labeling approach, cells are cultured in media containing either normal ("light") or heavy-isotope-labeled amino acids (e.g., ¹³C₆-Lysine or L-Cysteine-¹³C₃,¹⁵N).[17] This allows for the in-vivo incorporation of isotopic labels, enabling the differentiation and quantification of proteins from different cell populations when their lysates are mixed.[17]

  • Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT): These methods use isobaric chemical tags that label the primary amines of peptides.[18] After labeling, peptides from different samples are pooled. In the mass spectrometer, the tagged peptides have the same mass, but upon fragmentation, they release reporter ions of different masses, allowing for multiplexed relative quantification.[19][20] Cysteine-specific versions of TMT reagents (cysTMT) are also available, which selectively label free sulfhydryl groups.[20]

  • Label-Free Quantification: This approach relies on comparing the signal intensities of peptides or the number of spectral counts between different runs.[10] While it avoids the use of expensive isotopic labels, it can be more susceptible to variations in sample preparation and instrument performance.[16] A recent strategy combines differential cysteine labeling with label-free quantification to analyze both protein abundance and the redox state of cysteine residues.[11]

  • Alternative Alkylating Agents: Research has explored other alkylating agents to overcome some of the limitations of iodoacetamide and this compound. For instance, chloroacetamide has been shown to be more specific for cysteine with fewer off-target modifications.[5] However, it may also lead to increased methionine oxidation.[6] Acrylamide has also been proposed as a cost-effective alternative to stable isotope labeling for the quantification of cysteine-containing proteins.[21][22]

Signaling Pathways and Logical Relationships

The modification of cysteine residues plays a crucial role in regulating various signaling pathways. For example, the activity of key signaling proteins can be modulated by the oxidation state of specific cysteine residues.

cluster_signaling_pathway Regulation of Signaling by Cysteine Modification Signal External Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Signal->Receptor ROS Reactive Oxygen Species (ROS) Receptor->ROS Kinase Downstream Kinase Cascade Receptor->Kinase Cys_Mod Cysteine Oxidation ROS->Cys_Mod induces Response Cellular Response (e.g., Proliferation, Survival) Kinase->Response Cys_Mod->Receptor modulates activity

Cysteine modification in signaling.

Conclusion

The selection of a cysteine labeling strategy is a critical step in the design of proteomics experiments. This compound remains a widely used and effective reagent for cysteine alkylation. However, researchers should be aware of its potential for off-target modifications and consider cross-validation with alternative methods, especially for quantitative studies. The choice of reagent and methodology should be guided by the specific research question, the nature of the biological sample, and the downstream analytical techniques to be employed. For instance, while IAA and IAM are workhorses for general proteomics, specialized techniques like differential labeling with NEM are better suited for redox proteomics. By carefully considering the strengths and limitations of each approach, researchers can ensure the accuracy and reliability of their findings in the complex and dynamic field of protein science.

References

Safety Operating Guide

Proper Disposal of Iodoacetic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of iodoacetic acid is critical for maintaining a secure laboratory environment and adhering to regulatory standards. This compound is a highly toxic and corrosive compound, and its handling and disposal require stringent safety measures. This guide provides detailed procedural information for researchers, scientists, and drug development professionals on the proper management of this compound waste.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its hazards. It is toxic if swallowed, can cause severe skin and eye burns, and may lead to an allergic skin reaction.[1] The material is extremely destructive to the tissues of mucous membranes and the upper respiratory tract.[2]

Personal Protective Equipment (PPE):

  • Hand Protection: Wear inspected, chemical-resistant gloves. Use proper glove removal technique to avoid skin contact.[2][3]

  • Eye/Face Protection: Use safety glasses and a face shield.[2]

  • Skin and Body Protection: Wear a lab coat, and for larger quantities or risk of splash, use a chemical-resistant apron and boots.[4]

  • Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with an appropriate cartridge.[3][5]

Handling and Storage:

  • Always handle this compound in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation.[1][2][6]

  • Store in a cool, dry, and well-ventilated place in a tightly closed container.[1][2] Some sources recommend refrigerated storage (+2°C to +8°C) and protection from light.[1]

  • Avoid contact with strong oxidizing agents and strong bases.[6]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Minor Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing full PPE, dampen the spilled solid material with water to prevent dust from becoming airborne.[5]

    • Carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[2][6]

    • Clean the spill area with a strong soap and water solution.[5]

    • Seal contaminated clothing and cleaning materials in a vapor-tight plastic bag for disposal.[5]

  • Major Spills:

    • Evacuate the area and move upwind.[7]

    • Alert emergency responders.[7]

    • Wear full-body protective clothing with a self-contained breathing apparatus.[7]

    • Prevent the spill from entering drains or waterways.[7]

    • Contain the spill using sand, earth, or vermiculite.[7]

    • Collect the material into labeled drums for disposal.[7]

Operational Disposal Plan

There are two primary methods for the disposal of this compound waste: collection by a licensed professional waste disposal service or in-lab neutralization for aqueous solutions that are not otherwise contaminated.

Method 1: Licensed Professional Waste Disposal (Recommended)

The most straightforward and recommended method is to engage a licensed professional waste disposal company.[1][2]

  • Segregation and Collection: Collect this compound waste (solid and concentrated solutions) in a dedicated, properly labeled, and sealed hazardous waste container.

  • Labeling: Ensure the container is clearly labeled with "Hazardous Waste," "Corrosive," "Toxic," and "this compound."

  • Storage: Store the waste container in a designated, secure area away from incompatible materials.

  • Arranging Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor to arrange for pickup and disposal. The material will likely be incinerated in a licensed facility.[2]

Method 2: In-Lab Neutralization and Disposal

For dilute aqueous solutions of this compound that are hazardous only due to corrosivity and do not contain other hazardous materials like heavy metals, in-lab neutralization may be an option.[8][9][10] Adding an excess of a strong base like sodium hydroxide will convert this compound to the less toxic sodium glycolate.[11]

Quantitative Data for Neutralization
ParameterValue/RangePurpose
Waste Dilution < 5% (by weight)To control the exothermic reaction during neutralization.[8]
Final pH Range 5.0 - 9.0Acceptable range for sanitary sewer disposal.[9][10]
Container Decontamination 5% Sodium HydroxideTo neutralize residue in empty containers.[7]
Experimental Protocol: Neutralization of Aqueous this compound Waste

This procedure must be performed in a chemical fume hood while wearing full PPE.

  • Preparation:

    • Place a container (e.g., a large polyethylene bucket) of the dilute (<5%) this compound waste solution in a larger secondary container or an ice bath to manage heat generation.[8][9]

    • Prepare a neutralizing solution, such as 6 N sodium hydroxide (NaOH) or potassium hydroxide (KOH).[8]

  • Neutralization:

    • Slowly and carefully add the neutralizing base to the this compound solution while stirring continuously. ALWAYS add base to acid slowly; never the other way around. [9]

    • Monitor the temperature of the solution. If it becomes too warm, pause the addition of the base to allow it to cool.

    • Continuously monitor the pH of the solution using a pH meter or pH paper.[8]

  • Completion and Disposal:

    • Continue adding the base until the pH of the solution is stable within the acceptable range (e.g., between 6.0 and 9.0).[8][9]

    • Once neutralized, the solution can be discharged into the sanitary sewer, followed by flushing with a large volume of water (at least 20 parts water).[8]

  • Container Decontamination:

    • Empty containers that held this compound should be rinsed with a 5% sodium hydroxide or soda ash solution, followed by water, before disposal or reuse.[7]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start This compound Waste Generated assess Assess Waste Stream Is it ONLY dilute aqueous this compound? start->assess pro_disposal Professional Disposal Path assess->pro_disposal No (Solid, Concentrated, or Mixed Waste) neutralize_path In-Lab Neutralization Path assess->neutralize_path Yes collect_waste Collect in Labeled Hazardous Waste Container pro_disposal->collect_waste contact_ehs Contact EHS or Licensed Waste Contractor collect_waste->contact_ehs pickup Waste Picked Up for Incineration contact_ehs->pickup prepare_neutralize Perform Neutralization in Fume Hood (Dilute <5%, use ice bath) neutralize_path->prepare_neutralize add_base Slowly Add Base (e.g., NaOH) Monitor pH and Temperature prepare_neutralize->add_base check_ph Is pH between 5.0 and 9.0? add_base->check_ph check_ph->add_base No, continue adding base drain_disposal Dispose to Sanitary Sewer with Excess Water check_ph->drain_disposal Yes

Caption: this compound Disposal Workflow.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Iodoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for the safe handling of iodoacetic acid in the laboratory.

This compound, a common reagent in biological research, particularly for alkylating cysteine residues in proteins, is a hazardous substance that requires strict adherence to safety protocols.[1] This guide provides essential, immediate safety and logistical information to ensure the well-being of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive PPE strategy is crucial to prevent exposure. The following table summarizes the required and recommended PPE.

PPE CategorySpecifications and Recommendations
Eye and Face Protection Chemical safety goggles are mandatory.[2][3][4] A face shield should be worn in addition to goggles, especially when there is a risk of splashing.[3][4][5]
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene, are required.[6][7] Gloves must be inspected for any signs of damage before each use.[3][4] Contaminated gloves should be disposed of immediately following proper removal techniques.[4]
Body Protection A lab coat must be worn and kept fully buttoned.[7] For handling larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is recommended.[7] A complete suit protecting against chemicals may be necessary depending on the concentration and amount of the substance being handled.[4][5]
Respiratory Protection All work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[2][3][8] If work outside a fume hood is unavoidable or if there is a risk of inhaling dust, a NIOSH-approved respirator is necessary.[2][5][6]

Operational Plan: A Step-by-Step Approach to Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure and ensures a safe laboratory environment.

1. Pre-Handling Preparations:

  • Risk Assessment: Before beginning any experiment, conduct a thorough risk assessment. This should include the quantity of this compound to be used, potential exposure scenarios, and emergency procedures.[7]

  • Fume Hood Verification: Ensure that a certified chemical fume hood is available and functioning correctly.[7]

  • PPE Inspection: Inspect all PPE for damage before use.[7]

  • Spill Kit: Confirm that a spill kit appropriate for toxic and reactive chemicals is readily available.[7]

2. Handling Procedures:

  • Work Area: All handling of this compound must be performed within a designated and properly functioning chemical fume hood.[2][3][8]

  • Avoiding Dust: Minimize the generation of dust and aerosols.[2][3]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, before breaks, and at the end of the workday.[2][5][9] Do not eat, drink, or smoke in areas where this compound is handled.[8][9]

  • Clothing: Contaminated work clothing should not be allowed out of the workplace and must be laundered separately before reuse.[5][8]

3. Post-Handling Procedures:

  • Decontamination: Decontaminate the work area thoroughly after each use.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[2][10] It is often recommended to store it refrigerated (2-8°C).[5][10]

  • Waste Disposal: All this compound waste, including contaminated PPE and materials, must be disposed of as hazardous waste.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste StreamDisposal Procedure
Solid this compound Collect in a designated, labeled, and sealed container for hazardous waste.[3]
Contaminated Labware and PPE Dispose of as hazardous waste in a designated container.[4] Do not attempt to clean and reuse disposable items.
Aqueous Solutions Neutralize with a suitable agent (e.g., sodium bicarbonate) under a fume hood. The neutralized solution should be collected in a hazardous waste container. Do not dispose of down the drain.[8]
Spills For minor spills, use a dry clean-up procedure to avoid generating dust.[8] For major spills, evacuate the area and alert emergency responders.[8] In both cases, the collected material should be treated as hazardous waste.

All waste must be disposed of through a licensed professional waste disposal company.[5][11]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Risk_Assessment Conduct Risk Assessment Inspect_PPE Inspect PPE Risk_Assessment->Inspect_PPE Prepare_Hood Prepare Fume Hood Inspect_PPE->Prepare_Hood Weigh_Compound Weigh Compound in Hood Prepare_Hood->Weigh_Compound Prepare_Solution Prepare Solution in Hood Weigh_Compound->Prepare_Solution Perform_Reaction Perform Reaction in Hood Prepare_Solution->Perform_Reaction Decontaminate Decontaminate Work Area Perform_Reaction->Decontaminate Segregate_Waste Segregate Hazardous Waste Decontaminate->Segregate_Waste Dispose Dispose via Licensed Vendor Segregate_Waste->Dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Iodoacetic acid
Reactant of Route 2
Iodoacetic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。